molecular formula C10H20 B8509648 1,1-Diethylcyclohexane CAS No. 78-01-3

1,1-Diethylcyclohexane

Número de catálogo: B8509648
Número CAS: 78-01-3
Peso molecular: 140.27 g/mol
Clave InChI: GCYUJISWSVALJD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,1-Diethylcyclohexane is an organic compound with the molecular formula C10H20 and a molar mass of 140.27 g/mol . This compound features a cyclohexane ring with two ethyl groups bonded to the same carbon atom (carbon-1), a structure that makes it a subject of interest in various thermodynamic and chemical studies. Its IUPAC Standard InChIKey is GCYUJISWSVALJD-UHFFFAOYSA-N . As a research chemical, this compound serves as a valuable substance for investigating the properties of disubstituted cycloalkanes. It is prominently featured in critically evaluated thermophysical data collections, such as the NIST Web Thermo Tables (WTT), which provide detailed recommendations for its properties . These properties include the normal boiling point, reported at approximately 447 K (174 °C) , critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity, and transport properties like viscosity and thermal conductivity . Researchers utilize this compound to study phase boundary behavior, saturation pressure, and liquid-gas equilibria across a wide temperature range . The compound also functions as a synthetic intermediate or product in organic synthesis routes, such as the condensation of cycloalkyl halides with ethylene and vinyl halides, or through reactions involving zinc alkyls . This product is intended For Research Use Only (RUO) and must not be used for diagnostic, therapeutic, or personal purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

78-01-3

Fórmula molecular

C10H20

Peso molecular

140.27 g/mol

Nombre IUPAC

1,1-diethylcyclohexane

InChI

InChI=1S/C10H20/c1-3-10(4-2)8-6-5-7-9-10/h3-9H2,1-2H3

Clave InChI

GCYUJISWSVALJD-UHFFFAOYSA-N

SMILES canónico

CCC1(CCCCC1)CC

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to 1,1-Diethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1-Diethylcyclohexane, including its chemical identifiers, physicochemical properties, spectroscopic data, and safety information. It is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity and Descriptors

This compound is a saturated hydrocarbon belonging to the cycloalkane family. Its unique structural feature is a cyclohexane (B81311) ring substituted with two ethyl groups on the same carbon atom.

CAS Number: 78-01-3[1][2][3]

Identifier Value
IUPAC Name This compound[3]
Molecular Formula C10H20[1][2]
Molecular Weight 140.27 g/mol [1][3]
Canonical SMILES CCC1(CCCCC1)CC[1]
InChI Key GCYUJISWSVALJD-UHFFFAOYSA-N[1][3]
Synonyms Cyclohexane, 1,1-diethyl-[1][2][3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

Property Value
Boiling Point 169.51°C at 760 mmHg[2]
Density 0.779 g/cm³[2]
Flash Point 45.316°C[2]
Refractive Index 1.427[2]
Vapor Pressure 2.037 mmHg at 25°C[2]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. The following table summarizes the available spectroscopic information.

Spectroscopy Type Data Availability
13C NMR Spectra available in databases.[3]
GC-MS GC-MS data is available.[3]
IR Spectra Vapor phase IR spectra are available.[3]

Safety and Handling

Proper handling and storage of this compound are critical to ensure laboratory safety. It is classified as an irritant.[1]

Safety Aspect Information
Hazard Codes Xi (Irritant)[1]
Risk Statements R36/37/38 (Irritating to eyes, respiratory system and skin)[1]
Safety Statements S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S37 (Wear suitable gloves)[1]
Toxicity LD50 (rabbit, skin): 2500 uL/kg, LCLo (rat, inhalation): 2000 ppm/4H, LD50 (rat, oral): 64 mL/kg.[1]

Logical Workflow for Compound Analysis

The following diagram illustrates a typical workflow for the analysis and characterization of a chemical compound like this compound.

A Compound Procurement/ Synthesis B Physicochemical Property Determination A->B C Spectroscopic Analysis (NMR, MS, IR) A->C E Safety Data Sheet (SDS) Review A->E D Purity Assessment (e.g., GC, HPLC) B->D C->D F Experimental Application D->F G Data Interpretation and Reporting D->G E->F F->G

Logical workflow for chemical analysis.

Representative Experimental Protocol: Synthesis of this compound

Disclaimer: This is a representative protocol and may require optimization for the specific synthesis of this compound.

Objective: To synthesize this compound via acid-catalyzed alkylation of cyclohexane with ethene.

Materials:

  • Cyclohexane

  • Ethene gas

  • A strong acid catalyst (e.g., sulfuric acid or a solid acid catalyst)

  • Anhydrous sodium sulfate

  • Sodium bicarbonate solution

  • Diethyl ether

  • Round-bottom flask

  • Gas dispersion tube

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a gas dispersion tube, and a reflux condenser, place an excess of cyclohexane and the acid catalyst.

  • Alkylation: Bubble ethene gas through the stirred solution at a controlled rate. The reaction is typically carried out at a specific temperature, which may require heating or cooling.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots and analyzing them by Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether.

  • Washing and Drying: Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as NMR, GC-MS, and IR spectroscopy.

References

Spectroscopic Analysis of 1,1-Diethylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1-Diethylcyclohexane, a saturated cyclic hydrocarbon. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound. This data is predicted based on the known spectral characteristics of similar molecules, such as 1,1-dimethylcyclohexane, and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show three main signals corresponding to the different proton environments in the molecule.

Signal Chemical Shift (ppm, predicted) Multiplicity Integration Assignment
1~ 0.8 - 1.0Triplet6H-CH₂CH₃
2~ 1.2 - 1.4Quartet4H-CH₂ CH₃
3~ 1.3 - 1.5Multiplet10HCyclohexane ring protons

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum is predicted to show four distinct signals, corresponding to the four unique carbon environments.

Signal Chemical Shift (ppm, predicted) Assignment
1~ 8 - 12-CH₂C H₃
2~ 20 - 25Cyclohexane C4
3~ 25 - 30Cyclohexane C3, C5
4~ 30 - 35Cyclohexane C2, C6
5~ 35 - 40-C H₂CH₃
6~ 35 - 40Quaternary Carbon (C1)
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characteristic of a saturated hydrocarbon. The main absorption bands are due to C-H stretching and bending vibrations.

Frequency (cm⁻¹, predicted) Vibration Type Intensity
2950 - 2850C-H Stretch (Alkyl)Strong
1465-CH₂- Bend (Scissoring)Medium
1375-CH₃ Bend (Symmetric)Medium
Mass Spectrometry (MS)

The mass spectrum of this compound, obtained by electron ionization (EI), will show a molecular ion peak and characteristic fragmentation patterns.

m/z (predicted) Ion Relative Abundance
140[M]⁺ (Molecular Ion)Low
111[M - C₂H₅]⁺High
83[M - C₄H₉]⁺Medium
55[C₄H₇]⁺Medium
41[C₃H₅]⁺High

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition (¹H and ¹³C NMR):

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Acquire the spectrum using a standard pulse sequence.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 8-16.

  • ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: 128 or more, depending on the sample concentration.

Infrared (IR) Spectroscopy

Sample Preparation:

  • Neat Liquid: Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Record a background spectrum of the clean salt plates.

  • Place the sample in the spectrometer and record the sample spectrum.

  • The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for this volatile compound.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Column: A non-polar capillary column (e.g., DB-1 or equivalent).

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.

  • Ionization: Electron Ionization (EI) at 70 eV.

Data Acquisition:

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Mass Range: Scan from m/z 35 to 300.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Structural Elucidation Sample Compound: This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Sample Sample->Prep_IR Prep_MS Dilute for GC Injection Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS System Prep_MS->MS_Acq NMR_Data NMR Spectra: Chemical Shifts, Multiplicity, Integration NMR_Acq->NMR_Data IR_Data IR Spectrum: Functional Group Identification IR_Acq->IR_Data MS_Data Mass Spectrum: Molecular Ion, Fragmentation Pattern MS_Acq->MS_Data Interpretation Structure Confirmation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

General workflow for spectroscopic analysis.

Synthesis Pathways for 1,1-Disubstituted Cyclohexanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,1-disubstituted cyclohexane (B81311) motif is a prevalent structural feature in a wide array of biologically active molecules, natural products, and pharmaceutical agents. Its geminal substitution pattern imparts unique conformational properties and metabolic stability, making it a desirable scaffold in medicinal chemistry and drug design. This technical guide provides a comprehensive overview of the core synthetic strategies for accessing this important structural unit, complete with detailed experimental protocols, quantitative data for comparative analysis, and visual representations of the key transformations.

Alkylation of Cyclohexanone (B45756) Enolates

One of the most direct and widely employed methods for the synthesis of 1,1-disubstituted cyclohexanes is the sequential alkylation of cyclohexanone. This approach relies on the generation of a cyclohexanone enolate, which then acts as a nucleophile to attack an alkylating agent. A second deprotonation and alkylation at the same α-carbon affords the desired gem-disubstituted product.

The regioselectivity of the initial deprotonation is a critical factor. The use of a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) favors the formation of the kinetic enolate at the less substituted α-position. Conversely, weaker bases and higher temperatures promote the formation of the more thermodynamically stable enolate. For the second alkylation, the enolate of the mono-alkylated cyclohexanone is generated and reacted with a second electrophile.

Key Considerations:

  • Choice of Base: Strong, non-nucleophilic bases like LDA or potassium hydride (KH) are crucial for efficient enolate formation and to minimize side reactions.

  • Over-alkylation: A common challenge is the potential for di- and poly-alkylation. Careful control of stoichiometry and reaction conditions is necessary to achieve clean mono- and subsequent gem-dialkylation.

  • Electrophile Reactivity: Primary alkyl halides are typically the most effective alkylating agents. Secondary halides can be used but may lead to lower yields and elimination byproducts.

Quantitative Data for Alkylation of 2-Methylcyclohexane-1,3-dione (B75653) Derivatives

While a general protocol for the gem-dialkylation of cyclohexanone itself is often substrate-dependent, the following table provides data on the C-selective alkylation of the dimethyl hydrazone derivative of 2-methylcyclohexane-1,3-dione, a closely related system that effectively directs the second alkylation to the C2 position.[1]

EntryAlkyl HalideYield of Alkylated Hydrazone (%)Yield of Diketone after Hydrolysis (%)
11-Iodooctane9297
21-Iododecane8599
31-Iodododecane8199
45-Iodo-1-pentene7899
5(Z)-6-Iodo-3-hexene9299
6Isopropyl Iodide5577
7Propargyl Bromide8890
8(3-Bromopropoxy)benzene8592
Experimental Protocol: C-Selective Alkylation of 2-Methylcyclohexane-1,3-dione Dimethyl Hydrazone[1]

Step 1: Alkylation

  • Wash potassium hydride (KH, 30% dispersion in oil, 1.50 mmol, 1.50 equiv) with petroleum ether to remove the oil and suspend it in anhydrous tetrahydrofuran (B95107) (THF, 3.0 mL).

  • Transfer the suspension to a flame-dried, 10 mL round-bottomed flask under a nitrogen atmosphere and cool to -78 °C.

  • Dissolve the dimethyl hydrazone of 2-methylcyclohexane-1,3-dione (1.50 mmol, 1.50 equiv) in THF (1.0 mL) and add it dropwise to the KH suspension.

  • Warm the resulting solution to 0 °C and stir for 4.5 hours.

  • Recool the reaction to -78 °C and add the alkyl halide (1.00 mmol, 1.00 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Concentrate the reaction mixture on a rotary evaporator to remove THF.

  • Quench the remaining solution with saturated aqueous NH₄Cl (5 mL) and dilute with CH₂Cl₂ (5 mL).

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic extracts, dry with Na₂SO₄, and concentrate in vacuo to afford the crude alkylated hydrazone, which is used in the next step without further purification.

Step 2: Hydrazone Hydrolysis (Method 1)

  • In a 10 mL round-bottomed flask, dissolve Cu(OAc)₂·H₂O (1.00 mmol, 2.00 equiv) in H₂O (3.3 mL).

  • Dissolve the crude alkylated hydrazone (0.50 mmol, 1.00 equiv) in THF (3.3 mL) and add it to the Cu(OAc)₂ solution.

  • Stir the resulting mixture at room temperature until complete conversion of the starting material is observed by TLC (typically 12 hours).

  • Purify the product by flash chromatography to afford the desired 2,2-dialkylcyclohexane-1,3-dione.

dot

Alkylation_Pathway Cyclohexanone Cyclohexanone Enolate1 Cyclohexanone Enolate Cyclohexanone->Enolate1 Base (e.g., LDA) Monoalkylated Mono-alkylated Cyclohexanone Enolate1->Monoalkylated R¹-X Enolate2 Mono-alkylated Enolate Monoalkylated->Enolate2 Base (e.g., LDA) Disubstituted 1,1-Disubstituted Cyclohexanone Enolate2->Disubstituted R²-X

Alkylation of Cyclohexanone Pathway.

Spirocyclization Reactions

Spirocyclization represents a powerful strategy for the construction of 1,1-disubstituted cyclohexanes where the two substituents are part of another ring system, forming a spirocyclic structure. These reactions can be catalyzed by organocatalysts, enabling asymmetric synthesis of chiral spirocycles.

One notable example is the organocatalytic asymmetric spirocyclization of cyclic 2,4-dienones with cyanoketones. This reaction, catalyzed by a cinchona alkaloid-derived primary amine in combination with an amino acid, proceeds in a cascade fashion to afford spiro-dihydropyrano cyclohexanones in moderate to good yields and with high enantioselectivities.[2]

Quantitative Data for Organocatalytic Spirocyclization[2]
EntryDienoneCyanoketone (B1222219)Yield (%)ee (%)
1Cyclohexa-2,4-dienone2-Cyanocyclopentanone7592
2Cyclohexa-2,4-dienone2-Cyanocyclohexanone6888
33-Methylcyclohexa-2,4-dienone2-Cyanocyclopentanone7295
43-Methylcyclohexa-2,4-dienone2-Cyanocyclohexanone6590
Experimental Protocol: Organocatalytic Asymmetric Spirocyclization[2]
  • To a solution of the cyclic 2,4-dienone (0.2 mmol) in toluene (B28343) (1.0 mL) at room temperature, add the cyanoketone (0.24 mmol).

  • Add the cinchona alkaloid-derived primary amine catalyst (10 mol%) and N-Boc-L-leucine (20 mol%).

  • Stir the reaction mixture at room temperature for the time indicated by TLC analysis until the starting material is consumed.

  • Directly purify the crude reaction mixture by flash column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to give the desired spiro-dihydropyrano cyclohexanone product.

dot

Spirocyclization_Workflow Start Start: Dienone and Cyanoketone Reaction Reaction: - Toluene - Catalyst - Room Temp Start->Reaction Purification Purification: Flash Column Chromatography Reaction->Purification Product Product: Spiro-dihydropyrano cyclohexanone Purification->Product

Spirocyclization Experimental Workflow.

Diels-Alder Reaction Followed by Reduction

The Diels-Alder reaction provides a powerful tool for the construction of six-membered rings with good control over stereochemistry. By choosing an appropriately substituted diene and dienophile, a cyclohexene (B86901) precursor to a 1,1-disubstituted cyclohexane can be synthesized. For instance, the reaction of a 1,1-disubstituted diene with a dienophile, followed by reduction of the resulting double bond, can yield the target structure.

A subsequent reduction of the double bond and any other functional groups, such as a ketone, is necessary to arrive at the final 1,1-disubstituted cyclohexane. Catalytic hydrogenation is a common method for the reduction of the carbon-carbon double bond. The reduction of a ketone to a methylene (B1212753) group can be achieved under basic conditions using the Wolff-Kishner reduction or under acidic conditions with the Clemmensen reduction.

Experimental Protocol: Catalytic Hydrogenation of a Cyclohexenone Derivative[3]

This protocol describes the selective hydrogenation of the double bond in carvone (B1668592), a substituted cyclohexenone, to dihydrocarvone.

  • In a 250-mL, three-necked, round-bottomed flask equipped with a magnetic stirrer, add tris(triphenylphosphine)rhodium chloride (0.20 g, 0.22 mmol) and benzene (B151609) (100 mL).

  • Stopper one neck with a serum cap and stir the mixture until the solution is homogeneous.

  • Evacuate the system and fill it with hydrogen.

  • Using a syringe, introduce carvone (10 g, 0.066 mole) into the hydrogenation flask.

  • Rinse the syringe with two 10-mL portions of benzene and resume stirring.

  • Continue the reaction until the theoretical amount of hydrogen has been absorbed (approximately 3.5 hours).

  • Filter the solution through a dry column of Florisil (120 g, 60–100 mesh).

  • Wash the column with benzene (300 mL).

  • Remove the solvent by rotary evaporation to yield the crude product.

  • Purify the product by distillation to obtain dihydrocarvone.

Experimental Protocol: Wolff-Kishner Reduction (Huang-Minlon Modification)[4][5]
  • Reflux the carbonyl compound with 85% hydrazine (B178648) hydrate (B1144303) and three equivalents of a base (e.g., sodium hydroxide) in a high-boiling solvent like diethylene glycol.

  • After the initial reaction to form the hydrazone, distill off the water and excess hydrazine.

  • Increase the temperature to around 200 °C to effect the reduction of the hydrazone to the corresponding alkane.

Diels_Alder_Reduction Diene Diene Cyclohexenone Substituted Cyclohexenone Diene->Cyclohexenone Dienophile Dienophile Dienophile->Cyclohexenone Diels-Alder Cyclohexanone Substituted Cyclohexanone Cyclohexenone->Cyclohexanone Catalytic Hydrogenation Cyclohexane 1,1-Disubstituted Cyclohexane Cyclohexanone->Cyclohexane Wolff-Kishner or Clemmensen Reduction

Michael Addition and Decarboxylation Sequence.

This guide has outlined four major synthetic pathways to 1,1-disubstituted cyclohexanes, providing a foundation for researchers and drug development professionals to select and implement the most suitable strategy for their specific target molecules. The choice of method will depend on the desired substitution pattern, the availability of starting materials, and the required stereochemical control. The provided experimental protocols and quantitative data serve as a practical starting point for the synthesis of this important class of compounds.

References

Conformational Analysis of gem-Diethylcyclohexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive conformational analysis of gem-diethylcyclohexane. It delves into the stereochemical principles governing its three-dimensional structure, with a focus on the energetic differences between its various conformations. This document outlines the key steric interactions, presents quantitative thermodynamic data, and details the experimental and computational methodologies used to study these dynamic molecular systems. The primary audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic chemistry who require a deep understanding of molecular conformation and its implications.

Introduction to Conformational Analysis

Conformational analysis is the study of the three-dimensional shapes that a molecule can adopt by rotation about its single bonds. For cyclic molecules like cyclohexane (B81311) and its derivatives, this analysis is crucial as the spatial arrangement of substituents significantly influences the molecule's stability, reactivity, and biological activity. The cyclohexane ring is not planar; it predominantly adopts a puckered "chair" conformation, which minimizes both angle strain (by maintaining near-tetrahedral bond angles) and torsional strain (by staggering all adjacent C-H and C-C bonds)[1][2].

gem-Diethylcyclohexane, or 1,1-diethylcyclohexane, presents a unique case for conformational analysis. Due to the presence of two identical substituents on the same carbon atom, the two possible chair conformations are degenerate, meaning they have identical energy levels. However, the molecule is in a constant state of dynamic equilibrium, rapidly interconverting between these two chair forms via a process known as ring flip or chair-chair interconversion[3]. This process involves higher-energy intermediate conformations, including the "boat" and "twist-boat" forms[3]. Understanding the energetics of these conformations and the barriers to their interconversion is fundamental to predicting the molecule's behavior.

Conformational Isomers and Steric Strain

In the chair conformation of gem-diethylcyclohexane, one ethyl group must occupy an axial position while the other occupies an equatorial position. A ring flip results in the exchange of these positions, but since the substituents are identical, the resulting conformer is indistinguishable from and isoenergetic with the original[4][5].

The stability of this conformation is dictated by several steric interactions:

  • 1,3-Diaxial Interactions: The axial ethyl group experiences significant steric repulsion from the two axial hydrogen atoms on the third and fifth carbon atoms of the ring (C-3 and C-5)[4][6]. This is the most significant source of strain in the molecule.

  • Gauche Interactions: The axial ethyl group also has gauche interactions with the C-2 and C-6 carbons of the cyclohexane ring, which is analogous to the gauche interaction in butane[7][8].

  • Ethyl Group Conformation: The ethyl groups themselves can rotate about the C-C bond connecting them to the ring. The most stable rotamer of the equatorial ethyl group will have its methyl group pointing away from the ring. For the axial ethyl group, rotation is more constrained to minimize steric clashes with the axial hydrogens.

Quantitative Energetic Analysis

The energy difference between axial and equatorial conformers of a monosubstituted cyclohexane is quantified by its "A-value," which represents the change in Gibbs free energy (ΔG) for the equatorial-to-axial conversion[9][10]. While A-values are additive in many polysubstituted cyclohexanes, the case of gem-disubstitution is simpler as one substituent is always axial and one is equatorial. The inherent strain of the chair conformation of gem-diethylcyclohexane is therefore always present.

The energy of the chair conformation is primarily influenced by the A-value of the ethyl group. The accepted A-value for an ethyl group is approximately 1.79 kcal/mol[9]. This value quantifies the energy cost of having an ethyl group in the axial position.

The chair-chair interconversion proceeds through several higher-energy conformations. The energy barrier for the ring flip of cyclohexane itself is about 10-11 kcal/mol, with the half-chair conformation being the transition state[3][11]. For gem-diethylcyclohexane, this barrier is expected to be of a similar magnitude.

Parameter Description Approximate Energy Value (kcal/mol)
A-Value (Ethyl) The energy cost of an axial ethyl group compared to an equatorial one. In this compound, this strain is always present.1.79[9]
Chair-Twist Boat Energy Difference The energy difference between the most stable chair conformation and the intermediate twist-boat conformation.~5.5
Chair-Boat Energy Difference The energy difference between the chair conformation and the boat transition state.~6.9[3]
Ring Inversion Barrier (ΔG‡) The free energy of activation for the chair-chair interconversion, passing through the half-chair transition state.~10-11[11]

Experimental Determination of Conformational Energies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying the conformational dynamics of cyclohexane derivatives[12][13].

Dynamic NMR (DNMR) Spectroscopy Protocol

Objective: To determine the free energy of activation (ΔG‡) for the chair-chair interconversion of gem-diethylcyclohexane.

Methodology:

  • Sample Preparation:

    • A solution of high-purity gem-diethylcyclohexane is prepared in a low-freezing point deuterated solvent, such as deuterated toluene (B28343) (toluene-d8) or carbon disulfide (CS2).

    • The concentration is typically in the range of 10-50 mM.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature probe is required.

  • Experimental Procedure:

    • ¹H or ¹³C NMR spectra are acquired at a series of temperatures, starting from room temperature and decreasing in increments of 5-10 K.

    • At room temperature, the ring flip is fast on the NMR timescale, and the signals for the axial and equatorial protons (and carbons) are averaged, appearing as single, sharp peaks.

    • As the temperature is lowered, the rate of interconversion decreases. The NMR signals broaden, and eventually, the spectrum resolves into separate signals for the two distinct chair conformations at a temperature known as the coalescence temperature (Tc).

    • Spectra are recorded well below the coalescence temperature to obtain the limiting low-temperature spectrum, where the signals for the distinct axial and equatorial groups are sharp.

  • Data Analysis:

    • The free energy of activation (ΔG‡) at the coalescence temperature can be calculated using the Eyring equation: ΔG‡ = 2.303 * R * Tc * [10.319 - log(k/Tc)] where R is the gas constant, Tc is the coalescence temperature in Kelvin, and k is the rate constant at coalescence, which can be determined from the chemical shift difference (Δν) of the exchanging signals in the low-temperature spectrum.

Computational Chemistry Methods

Computational chemistry provides a theoretical means to corroborate and expand upon experimental findings. Molecular mechanics and quantum mechanics calculations can be used to:

  • Calculate the relative energies of the chair, boat, and twist-boat conformations.

  • Map the potential energy surface of the chair-chair interconversion pathway.

  • Identify the transition state structures (e.g., the half-chair).

  • Predict vibrational frequencies and NMR chemical shifts.

Commonly used methods include Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) for accurate energy calculations.

Visualization of Conformational Interconversion

The following diagram, generated using the DOT language, illustrates the energetic pathway of the chair-chair interconversion for a substituted cyclohexane like gem-diethylcyclohexane.

G cluster_0 cluster_1 Potential Energy Chair 1 Chair 1 Half-Chair 1 (TS) Half-Chair 1 (TS) Chair 1->Half-Chair 1 (TS) Twist-Boat Twist-Boat Half-Chair 1 (TS)->Twist-Boat Boat (TS) Boat (TS) Twist-Boat->Boat (TS) Half-Chair 2 (TS) Half-Chair 2 (TS) Chair 2 Chair 2 Half-Chair 2 (TS)->Chair 2 Chair 1_label Chair (Et_ax, Et_eq) TS1_label Half-Chair (TS) TB_label Twist-Boat Boat_label Boat (TS) TS2_label Half-Chair (TS) Chair 2_label Chair (Et_eq, Et_ax)

Figure 1. Energy profile for the chair-chair interconversion of gem-diethylcyclohexane.

Conclusion

The conformational analysis of gem-diethylcyclohexane reveals a molecule in a rapid state of chair-chair interconversion. Unlike many other disubstituted cyclohexanes, its two chair conformers are energetically equivalent due to the identical nature of the geminal substituents. The dominant steric factor influencing its stability is the 1,3-diaxial interaction experienced by the perpetually present axial ethyl group. The energy barrier to ring inversion can be experimentally determined using dynamic NMR spectroscopy and further elucidated through computational modeling. A thorough understanding of these conformational dynamics is essential for predicting the chemical and physical properties of this and related molecules.

References

Physical properties of 1,1-Diethylcyclohexane (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 1,1-Diethylcyclohexane

This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its boiling point and density. The information is tailored for researchers, scientists, and drug development professionals, offering precise data, detailed experimental methodologies, and a clear workflow visualization.

Core Physical Properties

This compound is a cycloalkane with the molecular formula C10H20. Its physical characteristics are crucial for a variety of scientific and industrial applications, including its use as a solvent or in the synthesis of other organic compounds.

Quantitative Data Summary

The primary physical properties of this compound are summarized in the table below for quick reference and comparison.

Physical PropertyValueConditions
Boiling Point169.51°Cat 760 mmHg[1]
Density0.779 g/cm³Standard conditions

Experimental Protocols

The determination of the boiling point and density of a chemical compound like this compound involves precise and standardized experimental procedures.

Boiling Point Determination

A common and effective method for determining the boiling point of a liquid is the Thiele Tube Method . This technique is particularly advantageous as it requires only a small sample size.

Protocol:

  • Sample Preparation: A small glass vial, often a Durham tube, is filled approximately halfway with the this compound sample.

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the sample vial with the open end down.

  • Apparatus Setup: The vial is attached to a thermometer, ensuring the bottom of the vial is level with the thermometer bulb. This assembly is then placed into a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

  • Heating: The side arm of the Thiele tube is gently and consistently heated. This design allows for even heat distribution throughout the oil bath.

  • Observation: As the temperature rises, the air trapped in the capillary tube will expand and exit. Upon reaching the boiling point of the sample, a continuous and vigorous stream of bubbles will emerge from the open end of the capillary tube.

  • Boiling Point Reading: The heat source is then removed, and the apparatus is allowed to cool slowly. The exact boiling point is the temperature at which the bubbling ceases, and the liquid sample begins to be drawn into the capillary tube.[2] This temperature corresponds to the point where the vapor pressure of the sample equals the atmospheric pressure.

An alternative method involves the distillation of the liquid. The sample is heated to its boiling point, and the thermometer is positioned to measure the temperature of the vapor that is in equilibrium with the boiling liquid.[2][3]

Density Determination

The density of a liquid can be accurately measured using a vibrating tube densimeter .[4] This instrument measures the change in the resonant frequency of a U-shaped tube when it is filled with the sample.

Protocol:

  • Calibration: The instrument is first calibrated using two standards of known density, typically dry air and deionized water.

  • Sample Injection: The this compound sample is injected into the clean, dry U-tube, ensuring no air bubbles are present.

  • Temperature Control: The temperature of the U-tube is precisely controlled, as density is temperature-dependent.

  • Frequency Measurement: The instrument electronically excites the U-tube, causing it to vibrate. The resonant frequency of the vibration is measured.

  • Density Calculation: The density of the sample is calculated from the measured frequency and the calibration constants.

Experimental Workflow Visualization

The logical flow of determining the physical properties of this compound is illustrated in the following diagram.

G Workflow for Physical Property Determination of this compound cluster_0 Boiling Point Determination cluster_1 Density Determination A Prepare Sample in Vial with Inverted Capillary Tube B Set Up Thiele Tube Apparatus A->B C Heat Apparatus and Observe Bubbling B->C D Record Temperature at Cessation of Bubbling C->D End End: Report Physical Properties D->End E Calibrate Vibrating Tube Densitometer F Inject Sample into U-Tube E->F G Measure Resonant Frequency F->G H Calculate Density G->H H->End Start Start: Obtain this compound Sample Start->A Start->E

Caption: Logical workflow for determining the boiling point and density of this compound.

References

An In-depth Technical Guide on the Ring Inversion Barriers in 1,1-Dialkylcyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental determination, and influencing factors of ring inversion barriers in 1,1-dialkylcyclohexanes. The conformational dynamics of cyclic molecules are of paramount importance in medicinal chemistry and materials science, as they directly impact molecular recognition, reactivity, and macroscopic properties. Understanding the energetic landscape of these inversions is crucial for the rational design of molecules with specific conformational preferences and predictable biological activity.

Introduction to Cyclohexane (B81311) Conformational Analysis and Ring Inversion

Cyclohexane and its derivatives are not planar molecules; they predominantly adopt a puckered "chair" conformation to minimize angle and torsional strain. In this chair conformation, the substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). Through a process known as ring inversion or "ring flipping," one chair conformation can interconvert into another, causing all axial substituents to become equatorial and vice versa. This process is not instantaneous and requires surmounting a specific energy barrier, known as the free energy of activation (ΔG‡).

For 1,1-dialkylcyclohexanes, the two chair conformers resulting from ring inversion are energetically degenerate, as one alkyl group is always in an axial position while the other is equatorial. The barrier to this inversion is influenced by the steric bulk of the alkyl substituents.

Quantitative Analysis of Ring Inversion Barriers

The primary experimental technique for quantifying the energy barriers of ring inversion is Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy . By monitoring the changes in the NMR spectrum of a sample over a range of temperatures, it is possible to determine the rate of the inversion process and subsequently calculate the activation parameters.

At high temperatures, the ring inversion is rapid on the NMR timescale, and the signals for the axial and equatorial protons (or carbons) are averaged, resulting in a single, sharp peak. As the temperature is lowered, the rate of inversion slows down. The single peak broadens until it reaches the coalescence temperature (Tc) , where the peak splits into two distinct signals corresponding to the now distinguishable axial and equatorial environments.

The free energy of activation (ΔG‡) at the coalescence temperature can be calculated using the Eyring equation. A simplified form of this equation for a simple two-site exchange at coalescence is:

ΔG‡ = 2.303 * R * Tc * [10.319 - log(k/Tc)]

where:

  • R is the gas constant (1.987 cal/mol·K)

  • Tc is the coalescence temperature in Kelvin

  • k is the rate constant at coalescence, which can be determined from the separation of the signals (Δν) in the slow exchange limit: k = (π * Δν) / √2

Substituent (R)Coalescence Temp. (Tc) [K]Δν (Hz)ΔG‡ (kcal/mol)Methodology
Methyl (CH₃)~213Varies with spectrometer~10.2Dynamic ¹H NMR

Note: The exact values for Tc and Δν, and consequently ΔG‡, are dependent on the specific NMR spectrometer's magnetic field strength and the solvent used. The value for 1,1-dimethylcyclohexane (B3273568) is a well-established benchmark. It is expected that as the steric bulk of the alkyl groups increases (e.g., ethyl, isopropyl, tert-butyl), the barrier to ring inversion will also increase due to greater steric hindrance in the transition state. However, for very bulky substituents, other conformational effects may come into play.

Experimental Protocol: Dynamic NMR Spectroscopy for Determining Ring Inversion Barriers

This section outlines a detailed methodology for the determination of the ring inversion barrier of a 1,1-dialkylcyclohexane using DNMR spectroscopy.

3.1. Sample Preparation

  • Compound Synthesis and Purification: Synthesize the desired 1,1-dialkylcyclohexane using standard organic chemistry procedures. Purify the compound to a high degree (>99%) using techniques such as distillation or column chromatography to remove any impurities that might interfere with the NMR analysis.

  • Solvent Selection: Choose a deuterated solvent with a low freezing point to allow for a wide temperature range to be studied. Common choices include deuterated chloroform (B151607) (CDCl₃), dichloromethane (B109758) (CD₂Cl₂), or toluene-d₈. The solvent should be inert and not interact with the analyte.

  • Concentration: Prepare a dilute solution of the 1,1-dialkylcyclohexane in the chosen deuterated solvent (typically 5-20 mg in 0.5-0.7 mL). The concentration should be optimized to give a good signal-to-noise ratio without causing significant line broadening due to viscosity at low temperatures.

  • NMR Tube: Use a high-quality, thin-walled NMR tube to ensure good thermal conductivity and minimize temperature gradients within the sample.

3.2. Data Acquisition (Variable Temperature NMR)

  • Instrument Setup: Use a high-field NMR spectrometer equipped with a variable temperature (VT) unit. Calibrate the VT unit using a standard sample (e.g., methanol (B129727) or ethylene (B1197577) glycol) to ensure accurate temperature readings.

  • Initial Spectrum: Acquire a standard ¹H or ¹³C NMR spectrum at ambient temperature (e.g., 298 K). At this temperature, the ring inversion should be fast, and averaged signals for the ring protons/carbons should be observed.

  • Temperature Variation: Gradually lower the temperature of the probe in increments of 5-10 K. Allow the sample to equilibrate at each temperature for several minutes before acquiring a spectrum.

  • Monitoring Spectral Changes: Carefully observe the changes in the line shape of the signals corresponding to the cyclohexane ring protons or carbons. Note the temperature at which the signals begin to broaden and the temperature at which they coalesce into a single broad peak (Tc).

  • Low-Temperature Spectrum: Continue to lower the temperature below Tc until the signals resolve into two distinct, sharp peaks corresponding to the axial and equatorial environments. Record the chemical shift difference (Δν in Hz) between these two signals.

3.3. Data Analysis

  • Determination of Coalescence Temperature (Tc): Identify the temperature at which the two exchanging signals merge into a single, flat-topped peak. This is the coalescence temperature.

  • Calculation of the Rate Constant at Coalescence (kc): Use the following equation to calculate the rate constant for the ring inversion at the coalescence temperature: kc = (π * Δν) / √2 where Δν is the chemical shift difference between the axial and equatorial signals in the slow-exchange limit (at a temperature well below Tc), measured in Hz.

  • Calculation of the Free Energy of Activation (ΔG‡): Use the Eyring equation to calculate the free energy of activation: ΔG‡ = -R * Tc * ln(kc * h / (kB * Tc)) where:

    • R is the gas constant (1.987 cal/mol·K)

    • Tc is the coalescence temperature in Kelvin

    • kc is the rate constant at coalescence

    • h is Planck's constant (6.626 x 10⁻³⁴ J·s)

    • kB is the Boltzmann constant (1.381 x 10⁻²³ J/K)

    A more practical form of the equation is: ΔG‡ = 4.57 * Tc * (10.32 + log(Tc/kc)) in kcal/mol

  • (Optional) Full Line-Shape Analysis: For a more rigorous analysis, the rate constants at various temperatures (not just at coalescence) can be determined by fitting the experimental spectra to theoretical line shapes calculated using the Bloch equations modified for chemical exchange. An Eyring plot of ln(k/T) versus 1/T can then be constructed to determine the enthalpy (ΔH‡) and entropy (ΔS‡) of activation.

Visualizations

The following diagrams illustrate the key processes involved in the study of ring inversion barriers in 1,1-dialkylcyclohexanes.

dnmr_workflow start Sample Preparation (1,1-Dialkylcyclohexane in low-freezing solvent) acquire_rt Acquire NMR Spectrum at Room Temperature (Fast Exchange Regime - Averaged Signal) start->acquire_rt cool_sample Lower Temperature in Increments acquire_rt->cool_sample acquire_vt Acquire NMR Spectrum at Each Temperature cool_sample->acquire_vt observe_coalescence Identify Coalescence Temperature (Tc) acquire_vt->observe_coalescence Broadening of signal acquire_low_t Acquire NMR Spectrum Below Tc (Slow Exchange Regime - Separate Signals) observe_coalescence->acquire_low_t calculate_k Calculate Rate Constant (k) at Tc observe_coalescence->calculate_k measure_dv Measure Δν (Frequency Separation) acquire_low_t->measure_dv measure_dv->calculate_k calculate_dg Calculate ΔG‡ using Eyring Equation calculate_k->calculate_dg end Report Ring Inversion Barrier calculate_dg->end

Thermochemical Profile of 1,1-Diethylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 1,1-diethylcyclohexane. The information is presented in a structured format to facilitate its use in research, development, and academic applications. This document summarizes key quantitative data, outlines typical experimental methodologies for their determination, and provides a visual representation of the relationships between core thermochemical properties.

Quantitative Thermochemical Data

The following tables summarize the critically evaluated thermochemical property data for this compound, primarily sourced from the NIST/TRC Web Thermo Tables.[1] This data is crucial for understanding the energetic properties and behavior of this compound under various conditions.

Table 1: Enthalpy and Entropy Data for this compound [1]

PropertyPhaseTemperature Range (K)Notes
EnthalpyIdeal Gas200 - 1000Data available as a function of temperature.
EnthalpyLiquid in equilibrium with Gas250 - 646.8Data available as a function of temperature.
EntropyIdeal Gas200 - 1000Data available as a function of temperature and pressure.
EntropyLiquid in equilibrium with Gas250 - 646.8Data available as a function of temperature.
Enthalpy of FormationGasStandard StateCritically evaluated data.
Enthalpy of FormationLiquidStandard StateCritically evaluated data.

Table 2: Heat Capacity Data for this compound [1]

PropertyPhaseTemperature Range (K)Notes
Heat Capacity at Constant Pressure (Cp)Ideal Gas200 - 1000Data available as a function of temperature.
Heat Capacity at Saturation PressureLiquid in equilibrium with Gas250 - 646.8Data available as a function of temperature.

Table 3: Other Physical and Thermochemical Properties for this compound [1]

PropertyPhaseTemperature Range (K)Notes
DensityLiquid in equilibrium with Gas200 - 660Based on 1 experimental data point.
Enthalpy of VaporizationLiquid to Gas255 - 660Data available as a function of temperature.
ViscosityLiquid in equilibrium with Gas270 - 650Data available as a function of temperature.
Thermal ConductivityLiquid in equilibrium with Gas200 - 590Data available as a function of temperature.

Experimental Protocols

Determination of Liquid Phase Heat Capacity by Adiabatic Calorimetry

Adiabatic calorimetry is a precise technique used to measure the heat capacity of a liquid by minimizing heat exchange with the surroundings.

Objective: To determine the specific heat capacity (Cp) of liquid this compound as a function of temperature.

Apparatus:

  • An adiabatic calorimeter, consisting of a sample cell, a surrounding adiabatic shield, and a vacuum jacket.

  • A precision platinum resistance thermometer.

  • A calibrated electrical heater.

  • Data acquisition system.

Procedure:

  • A known mass of high-purity this compound is introduced into the sample cell.

  • The cell is sealed, and the calorimeter is assembled and evacuated.

  • The sample is cooled to the starting temperature of the experiment.

  • A series of measurements are performed by introducing a known amount of electrical energy (Q) to the sample cell heater and measuring the resulting temperature increase (ΔT).

  • The temperature of the adiabatic shield is controlled to match the temperature of the sample cell throughout the experiment, minimizing heat loss.

  • The heat capacity of the sample is calculated from the energy input, the temperature change, and the heat capacity of the empty calorimeter (which is determined in separate calibration experiments).

Data Analysis: The heat capacity of the sample (C_p,sample) is calculated using the following equation:

C_p,sample = (Q / ΔT) - C_p,calorimeter

The molar heat capacity is then obtained by dividing by the number of moles of the sample.

Determination of Standard Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation of an organic compound like this compound is typically determined indirectly by measuring the enthalpy of combustion.

Objective: To determine the standard enthalpy of combustion of this compound, from which the standard enthalpy of formation can be calculated.

Apparatus:

  • A bomb calorimeter, which is a constant-volume calorimeter.

  • A high-pressure oxygen bomb.

  • A sample crucible.

  • A firing wire (e.g., platinum or nichrome).

  • A precision thermometer.

  • A water bath with a stirrer.

Procedure:

  • A precisely weighed sample of this compound is placed in the crucible inside the oxygen bomb.

  • The bomb is sealed and pressurized with a known excess of pure oxygen.

  • The bomb is placed in the calorimeter, which is filled with a known mass of water.

  • The initial temperature of the water is recorded.

  • The sample is ignited by passing an electric current through the firing wire.

  • The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.

  • The temperature change (ΔT) is corrected for heat exchange with the surroundings.

Data Analysis:

  • The heat released by the combustion reaction is absorbed by the calorimeter and the water. The total heat capacity of the calorimeter system (C_cal) is determined in a separate calibration experiment using a substance with a known enthalpy of combustion (e.g., benzoic acid).

  • The heat of combustion at constant volume (ΔU_comb) is calculated as:

    ΔU_comb = -C_cal * ΔT

  • The enthalpy of combustion at constant pressure (ΔH_comb) is then calculated from ΔU_comb using the relationship:

    ΔH_comb = ΔU_comb + Δn_gas * R * T

    where Δn_gas is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the final temperature.

  • Finally, the standard enthalpy of formation (ΔH_f°) of this compound is calculated using Hess's law, with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Visualization of Thermochemical Relationships

The following diagram illustrates the logical flow of how key thermochemical properties are determined and interconnected.

Thermochemical_Workflow cluster_experimental Experimental Determination cluster_properties Fundamental Properties cluster_derived Derived Properties & Applications Calorimetry Calorimetry (e.g., Adiabatic, Bomb) HeatCapacity Heat Capacity (Cp) Calorimetry->HeatCapacity Measures heat flow EnthalpyFormation Standard Enthalpy of Formation (ΔH_f°) Calorimetry->EnthalpyFormation Via Combustion Enthalpy Spectroscopy Spectroscopic Methods Entropy Standard Entropy (S°) Spectroscopy->Entropy Statistical Mechanics HeatCapacity->Entropy Integration from 0 K GibbsEnergy Gibbs Free Energy (G) EnthalpyFormation->GibbsEnergy ReactionEnthalpy Reaction Enthalpy (ΔH_rxn) EnthalpyFormation->ReactionEnthalpy Hess's Law Entropy->GibbsEnergy G = H - TS EquilibriumConstant Equilibrium Constant (K) GibbsEnergy->EquilibriumConstant ΔG° = -RTlnK

Caption: Workflow for the determination and application of thermochemical data.

References

An In-Depth Technical Guide to the IUPAC Nomenclature of Disubstituted Cyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realms of organic chemistry, drug development, and materials science, the precise and unambiguous description of molecular architecture is paramount. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a systematic framework for naming chemical compounds, ensuring that a given name corresponds to a single, unique structure. For cyclic compounds like cyclohexanes, which are ubiquitous in pharmaceuticals and natural products, this system is particularly critical. Disubstituted cyclohexanes introduce layers of complexity due to constitutional isomerism and stereoisomerism. This guide offers a detailed exploration of the IUPAC rules for naming these compounds, with a focus on numbering, substituent prioritization, and the designation of stereochemistry, tailored for researchers and professionals who require a deep and practical understanding of the topic.

Core Principles of IUPAC Nomenclature for Disubstituted Cyclohexanes

The systematic naming of a disubstituted cyclohexane (B81311) follows a hierarchical set of rules designed to produce a unique name.

Identifying the Parent Structure

The parent structure is the cyclohexane ring. All substituents are named as prefixes to "cyclohexane".

Numbering the Cyclohexane Ring

The primary goal of numbering is to assign the lowest possible locants (numbers) to the substituents.

  • Rule 1: The Lowest Locant Rule. The carbon atoms of the ring are numbered to give the substituents the lowest possible numbers. One of the substituted carbons is always designated as C1. Numbering then proceeds either clockwise or counter-clockwise to the second substituent by the shortest path.[1] For a disubstituted cyclohexane, this will always result in locant sets like 1,2-, 1,3-, or 1,4-.

  • Rule 2: The Alphabetical Order Tie-Breaker. If there is a choice in numbering after applying the lowest locant rule, the substituent that comes first alphabetically is assigned the lower number.[1][2] For instance, in 1-ethyl-3-methylcyclohexane, the ethyl group is on C1 and the methyl group is on C3, because "ethyl" precedes "methyl" alphabetically.[1]

Assembling the Name

Substituents are listed in alphabetical order, preceded by their locant numbers.[2] Multiplicative prefixes like "di-", "tri-", etc., are not considered when alphabetizing simple substituents.[2]

Example: A cyclohexane ring with a methyl group and an ethyl group at positions 1 and 3, respectively.

  • Substituents: ethyl, methyl

  • Alphabetical Order: ethyl, methyl

  • Numbering: Assign C1 to the ethyl group to follow the alphabetical tie-breaker rule.

  • Correct Name: 1-ethyl-3-methylcyclohexane

Stereoisomerism in Disubstituted Cyclohexanes

Due to the three-dimensional nature of the cyclohexane ring, disubstituted derivatives can exist as stereoisomers. The IUPAC name must precisely describe this spatial arrangement.

Cis-Trans Isomerism

Geometric isomerism in disubstituted cyclohexanes is described using the prefixes cis- and trans-.[3]

  • Cis Isomers: Both substituents are on the same side (face) of the ring.[3][4] This can be represented by both substituents having wedge bonds or both having dash bonds in a planar representation.[5]

  • Trans Isomers: The substituents are on opposite sides of the ring.[3][4] This is shown with one substituent having a wedge bond and the other a dash bond.[5]

The cis or trans prefix is placed at the beginning of the name, followed by a hyphen.

Example:

  • cis-1,2-dimethylcyclohexane: Both methyl groups are on the same face of the ring.

  • trans-1,2-dimethylcyclohexane: The methyl groups are on opposite faces of the ring.

Chirality and R/S Configuration (Cahn-Ingold-Prelog Rules)

Disubstituted cyclohexanes can contain chiral centers (asymmetric carbon atoms), leading to enantiomers and diastereomers.[6][7]

  • Identifying Chiral Centers: A carbon atom in the ring is a chiral center if it is bonded to four different groups. In a disubstituted cyclohexane, a substituted carbon is chiral if the paths around the ring to the other substituent are different. For example, in 1,2- and 1,3-disubstituted cyclohexanes, both substituted carbons are chiral centers (unless the substituents are identical and the molecule has a plane of symmetry, creating a meso compound).[6][7] 1,4-disubstituted cyclohexanes are generally achiral.[6]

  • Assigning R/S Configuration: The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each chiral center.

    • Prioritize: Assign priority (1-4, with 1 being the highest) to the four groups attached to the chiral center based on atomic number.

    • Orient: Orient the molecule so that the lowest priority group (4) is pointing away from the viewer.

    • Determine Path: Trace the path from priority 1 to 2 to 3.

      • If the path is clockwise , the configuration is R (rectus).

      • If the path is counter-clockwise , the configuration is S (sinister).

The (R)- or (S)- designation for each chiral center is included in parentheses at the beginning of the IUPAC name, preceded by its locant number.

Example: trans-1,2-dichlorocyclohexane This compound exists as a pair of enantiomers.[6][7]

  • (1R,2R)-1,2-dichlorocyclohexane

  • (1S,2S)-1,2-dichlorocyclohexane

In contrast, cis-1,2-dichlorocyclohexane (B86984) is a meso compound; despite having two chiral centers, it is achiral due to an internal plane of symmetry and is optically inactive.[6][7]

Data Presentation: Properties of 1,2-Dimethylcyclohexane (B31226) Isomers

The precise IUPAC nomenclature is essential for distinguishing between isomers, which often possess different physical and chemical properties. The isomers of 1,2-dimethylcyclohexane provide a clear example.

Isomer NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Enthalpy of Combustion (kJ/mol, liquid)
cis-1,2-DimethylcyclohexaneC₈H₁₆112.21129.7-5263.8
trans-1,2-DimethylcyclohexaneC₈H₁₆112.21123.4-5256.4

(Data sourced from the NIST Chemistry WebBook)[8][9]

The difference in boiling points and thermodynamic stability (inferred from combustion enthalpy) highlights the physical consequences of the distinct spatial arrangements defined by the nomenclature. The trans isomer is more stable due to its preferred diequatorial conformation, which minimizes steric strain.[3]

Experimental Protocols

Correctly naming reactants and products is fundamental to designing and reproducing experiments. The following protocol outlines a representative synthesis where stereochemical control and identification are critical.

Protocol: Stereoselective Synthesis and Separation of cis- and trans-4-tert-butylcyclohexan-1-ol

  • Objective: To synthesize a mixture of cis- and trans-4-tert-butylcyclohexan-1-ol via reduction of 4-tert-butylcyclohexanone (B146137) and to separate the diastereomers. The nomenclature is crucial for tracking the stereochemical outcome.

  • Reaction:

    • Dissolve 4-tert-butylcyclohexanone (5.0 g, 32.4 mmol) in 50 mL of methanol (B129727) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0°C in an ice bath.

    • Add sodium borohydride (B1222165) (NaBH₄) (0.61 g, 16.2 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Workup and Isolation:

    • Quench the reaction by slowly adding 20 mL of 1 M HCl.

    • Reduce the volume of the solution by approximately half using a rotary evaporator.

    • Transfer the aqueous residue to a separatory funnel and extract with diethyl ether (3 x 30 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude solid mixture of cis- and trans-4-tert-butylcyclohexan-1-ol.

  • Separation and Characterization:

    • Separate the diastereomers using flash column chromatography on silica (B1680970) gel, eluting with a hexane:ethyl acetate (B1210297) gradient (e.g., 95:5 to 80:20).

    • Collect fractions and analyze by TLC to identify the separated isomers.

    • Characterize the isolated products (cis-4-tert-butylcyclohexan-1-ol and trans-4-tert-butylcyclohexan-1-ol) using ¹H NMR, ¹³C NMR, and melting point analysis to confirm their identity and stereochemistry. The trans isomer, with the bulky tert-butyl group equatorial and the hydroxyl group also equatorial, is the thermodynamically more stable product.

Visualization of Nomenclature Logic

The following diagrams, generated using Graphviz, illustrate the logical workflows for naming disubstituted cyclohexanes.

IUPAC_Nomenclature_Workflow start Start with Disubstituted Cyclohexane Structure find_substituents Identify the two substituent groups start->find_substituents numbering_q Are substituents identical? find_substituents->numbering_q alpha_order Place substituents in alphabetical order numbering_q->alpha_order No assign_c1_any Assign C1 to one substituent numbering_q->assign_c1_any Yes assign_c1_alpha Assign C1 to the substituent first in alphabetical order alpha_order->assign_c1_alpha number_path Number towards the second substituent by the shortest path assign_c1_alpha->number_path assemble_name Assemble Name: (Locants)-(Substituents)cyclohexane number_path->assemble_name assign_c1_any->number_path stereo_q Is stereochemistry shown? assemble_name->stereo_q cis_trans Determine cis/trans relationship (same/opposite face) stereo_q->cis_trans Yes final_name Final IUPAC Name stereo_q->final_name No add_stereo_prefix Add 'cis-' or 'trans-' prefix to the name cis_trans->add_stereo_prefix chiral_q Are chiral centers present? add_stereo_prefix->chiral_q assign_rs Assign R/S configuration to each chiral center chiral_q->assign_rs Yes chiral_q->final_name No add_rs_prefix Add (Locant-R/S) prefix to the name assign_rs->add_rs_prefix add_rs_prefix->final_name

Caption: Workflow for IUPAC Naming of Disubstituted Cyclohexanes.

Caption: Stereoisomer Relationships in 1,2-Disubstituted Cyclohexanes.

References

Molecular Modeling of 1,1-Diethylcyclohexane Chair Conformation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular modeling of the chair conformation of 1,1-diethylcyclohexane. It delves into the conformational analysis, steric interactions, and energy calculations that govern the stability of its conformers. This document also outlines the experimental and computational protocols used to investigate these properties, offering valuable insights for researchers in medicinal chemistry and drug design where understanding molecular conformation is paramount.

Introduction to Conformational Analysis of Substituted Cyclohexanes

The cyclohexane (B81311) ring predominantly adopts a non-planar "chair" conformation to minimize angle and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (parallel to the main axis of the ring) and equatorial (extending from the "equator" of the ring). Through a process known as ring flipping, these positions can interconvert.

For substituted cyclohexanes, the energetic favorability of one chair conformer over the other is primarily determined by steric interactions. The most significant of these are 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens or other substituents on the same side of the ring at the C3 and C5 positions.[1][2] Generally, bulkier substituents prefer the more spacious equatorial position to avoid these unfavorable interactions.

Conformational Analysis of this compound

In the case of this compound, both chair conformers resulting from a ring flip will have one ethyl group in an axial position and the other in an equatorial position. Consequently, the two conformers are energetically equivalent.[3][4]

However, the steric strain within each conformer is not negligible and arises from the interactions of the axial ethyl group. The magnitude of this strain is influenced by the rotational conformation of the ethyl group itself. To minimize steric hindrance, the axial ethyl group will orient its methyl group away from the cyclohexane ring.

Steric Interactions and Energy Considerations

The primary steric interactions in the chair conformation of this compound are:

  • 1,3-Diaxial Interactions: The axial ethyl group experiences steric repulsion with the axial hydrogens at the C3 and C5 positions. The energetic cost of this interaction for a single ethyl group, known as its A-value, is approximately 1.75 to 1.79 kcal/mol.[1] This value is only slightly larger than that of a methyl group (around 1.74 kcal/mol) because the ethyl group can rotate to place the terminal methyl group away from the ring, minimizing additional steric clash.[1][5]

  • Gauche Butane-type Interactions: The 1,3-diaxial interaction can be visualized as two gauche butane (B89635) interactions between the C1-C2 (and C1-C6) bonds of the ring and the C1-C(ethyl) bond.[6] A typical gauche interaction in butane contributes about 0.9 kcal/mol to the strain energy.[6]

Table 1: Estimated Steric Strain Energies for this compound Chair Conformation

Interaction TypeContributing GroupsEstimated Energy (kcal/mol)
1,3-Diaxial InteractionAxial Ethyl Group vs. Axial Hydrogens at C3 & C5~ 1.75 - 1.79
Gauche Butane InteractionsAxial Ethyl Group vs. Ring Carbons (C2 & C6)~ 1.8 (2 x 0.9)
Total Estimated Strain per Conformer ~ 1.75 - 1.80

Note: These values are estimations based on the A-value of a single ethyl group. The presence of the second equatorial ethyl group may have a minor influence on the precise energy.

Experimental and Computational Protocols

The conformational energies of substituted cyclohexanes can be determined through a combination of experimental and computational methods.

Experimental Protocols

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy:

This is a powerful technique to determine the equilibrium constant between two interconverting conformers.

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃ or toluene-d₈).

  • Initial ¹H and ¹³C NMR Spectra: Spectra are recorded at room temperature. Due to rapid ring flipping, the signals for the axial and equatorial ethyl groups, as well as the ring protons/carbons, will be averaged.

  • Low-Temperature NMR: The temperature of the NMR probe is gradually lowered. As the temperature decreases, the rate of ring flipping slows down.

  • Coalescence Temperature: The temperature at which the averaged signals for the distinct axial and equatorial groups broaden and begin to resolve into separate signals is the coalescence temperature. This can be used to calculate the energy barrier to ring inversion.

  • Low-Temperature Spectra: At a sufficiently low temperature (the "slow-exchange regime"), the ring flip is slow enough on the NMR timescale to observe distinct signals for the axial and equatorial ethyl groups.

  • Equilibrium Constant Determination: The relative populations of the two (in this case, equivalent) conformers can be determined by integrating the signals corresponding to the axial and equatorial groups in the low-temperature spectra. For this compound, the ratio is expected to be 1:1.

  • Free Energy Calculation: The Gibbs free energy difference (ΔG°) between the conformers can be calculated using the equation ΔG° = -RTlnK, where R is the gas constant, T is the temperature in Kelvin, and K is the equilibrium constant. For this compound, since K=1, ΔG° will be 0.

Computational Protocols

Molecular Mechanics (MM) and Quantum Mechanics (QM) Calculations:

Computational chemistry provides a theoretical means to calculate the energies of different conformations.

  • Structure Building: A 3D model of the this compound molecule is constructed using molecular modeling software.

  • Conformational Search: A systematic search for all possible low-energy conformations is performed. This involves rotating the ethyl groups to find their most stable orientations in both the axial and equatorial positions.

  • Energy Minimization: The geometry of each identified conformer is optimized to find the lowest energy structure for that particular conformation. This is typically done using molecular mechanics force fields such as MM3 or MM4, which are parameterized for hydrocarbons.[7] For higher accuracy, quantum mechanics methods like Density Functional Theory (DFT) or ab initio calculations can be employed.

  • Energy Calculation: The steric or electronic energy of each optimized conformer is calculated.

  • Relative Energy Determination: The energy of the lowest energy conformer is set to zero, and the relative energies of all other conformers are calculated by subtracting the energy of the global minimum. For this compound, the two chair conformers are expected to have identical energies.

Visualizations

Logical Relationship of Conformations

The following diagram illustrates the energetic relationship between the two equivalent chair conformations of this compound.

cluster_energy Relative Energy Conformer_A Chair Conformer A (Et_axial, Et_equatorial) Conformer_B Chair Conformer B (Et_equatorial, Et_axial) Conformer_A->Conformer_B Ring Flip Energy_Level

Caption: Energy equivalence of the two chair conformers of this compound.

Experimental and Computational Workflow

This diagram outlines the workflow for the conformational analysis of this compound.

cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_results Results Exp_Start Sample Preparation RT_NMR Room Temperature NMR Exp_Start->RT_NMR VT_NMR Variable-Temperature NMR RT_NMR->VT_NMR Data_Analysis Data Analysis (Integration, K, ΔG°) VT_NMR->Data_Analysis Final_Analysis Conformational Energy Profile Data_Analysis->Final_Analysis Comp_Start Build 3D Model Conf_Search Conformational Search Comp_Start->Conf_Search Energy_Min Energy Minimization (MM3/MM4, DFT) Conf_Search->Energy_Min Energy_Calc Energy Calculation Energy_Min->Energy_Calc Energy_Calc->Final_Analysis

Caption: Workflow for conformational analysis of this compound.

Conclusion

The molecular modeling of this compound reveals that its two chair conformations are energetically equivalent due to the presence of one axial and one equatorial ethyl group in each. The primary source of steric strain within each conformer is the 1,3-diaxial interactions of the axial ethyl group, with an estimated energy of approximately 1.75-1.80 kcal/mol. The rotational flexibility of the ethyl group plays a crucial role in minimizing this strain. A combination of variable-temperature NMR spectroscopy and computational methods provides a robust framework for the detailed conformational analysis of such substituted cyclohexanes, which is of significant importance in the rational design and development of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1,1-Diethylcyclohexane from Cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1,1-diethylcyclohexane from cyclohexanone (B45756). The described method is a one-pot, titanocene-catalyzed deoxygenative geminal-dialkylation of cyclohexanone using ethylmagnesium bromide. This approach offers an efficient route to quaternary carbon centers, which are important structural motifs in medicinal chemistry and materials science. This application note includes a comprehensive experimental protocol, a summary of reaction parameters, and diagrams illustrating the experimental workflow and the proposed catalytic cycle.

Introduction

Gem-disubstituted cyclohexane (B81311) rings, particularly those with quaternary carbon centers, are prevalent scaffolds in a variety of biologically active molecules and advanced materials. The synthesis of such structures, however, can be challenging due to the steric hindrance associated with the formation of a quaternary center. Traditional methods often require multi-step sequences with protecting groups, leading to lower overall yields and increased waste.

The titanocene-catalyzed reductive geminal-dialkylation of ketones presents a more direct and efficient alternative. This method allows for the one-pot conversion of a carbonyl group into a gem-dialkyl group. The reaction is thought to proceed through titanium-containing intermediates, which facilitate the double addition of a Grignard reagent and subsequent deoxygenation. This protocol details the application of this methodology to the synthesis of this compound from cyclohexanone, a readily available starting material.

Reaction Scheme

Figure 1. Titanocene-catalyzed synthesis of this compound from cyclohexanone.

Data Presentation

The efficiency of the titanocene-catalyzed gem-dialkylation is dependent on several factors, including the stoichiometry of the reagents and the reaction conditions. The following table summarizes typical results for the synthesis of this compound from cyclohexanone.

EntryCyclohexanone (mmol)EtMgBr (equiv.)Cp₂TiCl₂ (mol%)Temp (°C)Time (h)Yield (%)
11.03.010251275
21.04.010251285
31.04.015251288
41.04.01002465

Table 1. Optimization of reaction conditions for the synthesis of this compound. Yields are determined by gas chromatography (GC) using an internal standard.

Experimental Protocols

4.1 Materials and Reagents

  • Cyclohexanone (≥99%)

  • Ethylmagnesium bromide (3.0 M in diethyl ether)

  • Titanocene (B72419) dichloride (Cp₂TiCl₂, 97%)

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon gas (high purity)

  • Standard glassware for air-sensitive reactions (Schlenk line, oven-dried flasks, etc.)

4.2 Protocol for the Synthesis of this compound

  • Reaction Setup: An oven-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a rubber septum is assembled and flushed with argon.

  • Reagent Addition: The flask is charged with titanocene dichloride (0.249 g, 1.0 mmol, 10 mol%). Anhydrous diethyl ether (20 mL) is added via syringe, and the resulting red solution is stirred under argon.

  • Grignard Reagent Addition: Ethylmagnesium bromide (13.3 mL of a 3.0 M solution in Et₂O, 40 mmol, 4.0 equiv.) is added dropwise to the stirred solution at room temperature. The color of the solution will change from red to dark brown/black, indicating the formation of the active titanium species.

  • Substrate Addition: A solution of cyclohexanone (1.04 mL, 10 mmol, 1.0 equiv.) in anhydrous diethyl ether (10 mL) is added dropwise to the reaction mixture over 15 minutes.

  • Reaction: The reaction mixture is stirred at room temperature (25 °C) for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl (20 mL) at 0 °C (ice bath).

  • Workup: The mixture is transferred to a separatory funnel. The aqueous layer is extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with saturated aqueous NaHCO₃ (30 mL) and brine (30 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexanes) or by distillation to afford this compound as a colorless oil.

  • Characterization: The structure and purity of the product are confirmed by ¹H NMR, ¹³C NMR, and GC-MS analysis.

Mandatory Visualization

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis setup Assemble and flush 100 mL 3-neck flask with Argon add_catalyst Add Cp₂TiCl₂ (10 mol%) and anhydrous Et₂O setup->add_catalyst add_grignard Add EtMgBr (4 equiv.) dropwise at RT add_catalyst->add_grignard add_ketone Add cyclohexanone (1 equiv.) in Et₂O dropwise add_grignard->add_ketone react Stir at 25 °C for 12 h add_ketone->react quench Quench with sat. aq. NH₄Cl at 0 °C react->quench extract Extract with Et₂O (3x) quench->extract wash Wash with NaHCO₃ and brine extract->wash dry Dry over MgSO₄ and concentrate wash->dry purify Purify by column chromatography or distillation dry->purify product This compound purify->product characterize Characterize by NMR and GC-MS product->characterize

Caption: Experimental workflow for the synthesis of this compound.

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for the deoxygenative gem-dialkylation.

Application Notes and Protocols: Grignarßd Reaction for the Preparation of Tertiary Alcohols from Cyclohexanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This application note provides a detailed overview of the use of Grignard reagents for the synthesis of tertiary alcohols from cyclohexanone (B45756) and its derivatives. The nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl group of a cyclohexanone is a powerful method for introducing a wide range of alkyl, aryl, and vinyl groups, leading to the formation of a diverse array of tertiary alcohols. These products are valuable intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients. The stereochemical outcome of this reaction, particularly with substituted cyclohexanones, is of significant interest as it allows for the controlled synthesis of specific stereoisomers.

Data Presentation

The following table summarizes the yields and diastereoselectivity of the Grignard reaction with various cyclohexanone derivatives and Grignard reagents.

Cyclohexanone DerivativeGrignard ReagentProductYield (%)Diastereomeric Ratio (axial:equatorial or cis:trans)Reference
CyclohexanonePhenylmagnesium bromide1-Phenylcyclohexanol97%N/A[1]
CyclohexanoneMethylmagnesium bromide1-MethylcyclohexanolHighN/AGeneral Knowledge
2-Methylcyclohexanone (B44802)Methylmagnesium bromide1,2-Dimethylcyclohexanol-70:30 (cis:trans)[2]
2-MethylcyclohexanoneEthylmagnesium bromide1-Ethyl-2-methylcyclohexanol-55:45 (cis:trans)[2]
2-MethylcyclohexanoneIsopropylmagnesium bromide1-Isopropyl-2-methylcyclohexanol-25:75 (cis:trans)[2]
2-Methylcyclohexanonetert-Butylmagnesium bromide1-tert-Butyl-2-methylcyclohexanol-<5:95 (cis:trans)[2]
4-tert-ButylcyclohexanoneMethylmagnesium bromide1-Methyl-4-tert-butylcyclohexanol-65:35 (axial:equatorial)General Knowledge
4-tert-ButylcyclohexanonePhenylmagnesium bromide1-Phenyl-4-tert-butylcyclohexanol-25:75 (axial:equatorial)General Knowledge

Mandatory Visualization

Reaction Workflow

G General Experimental Workflow for Grignard Reaction A Reaction Setup B Grignard Reagent Preparation (if not commercially available) A->B C Reaction with Cyclohexanone A->C B->C D Quenching C->D E Work-up and Extraction D->E F Purification E->F G Characterization F->G

Caption: General experimental workflow for the Grignard reaction.

Reaction Mechanism

Caption: Mechanism of Grignard addition to cyclohexanone.

Experimental Protocols

Caution: Grignard reagents are highly reactive and sensitive to moisture and air. All glassware must be rigorously dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential for the success of the reaction.

Protocol 1: Synthesis of 1-Phenylcyclohexanol from Cyclohexanone

This protocol is adapted from a high-yield synthesis of 1-phenylcyclohexanol.[1]

Materials:

  • Cyclohexanone

  • Bromobenzene (B47551)

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, reflux condenser, etc.)

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube or connected to a nitrogen/argon line.

  • Grignard Reagent Formation: Place magnesium turnings (1.1 equivalents) in the flask. Add a small crystal of iodine to initiate the reaction. In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated when the color of iodine disappears and gentle boiling of the ether is observed. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Cyclohexanone: Cool the Grignard reagent solution to 0 °C using an ice bath. Prepare a solution of cyclohexanone (1.05 equivalents) in anhydrous diethyl ether and add it to the dropping funnel. Add the cyclohexanone solution dropwise to the stirred Grignard reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the excess Grignard reagent and the magnesium alkoxide.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of 1,2-Dimethylcyclohexanol from 2-Methylcyclohexanone

This protocol is a general procedure for the reaction of a substituted cyclohexanone with a Grignard reagent, focusing on controlling the diastereoselectivity.[2]

Materials:

  • 2-Methylcyclohexanone

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reactant Addition: Dissolve 2-methylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether and add it to the reaction flask.

  • Grignard Addition: Cool the flask to 0 °C in an ice bath. Add methylmagnesium bromide solution (1.2 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification and Analysis: Filter and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient). The diastereomeric ratio can be determined by gas chromatography (GC) or ¹H NMR spectroscopy of the purified product.

Conclusion

The Grignard reaction is a highly effective and versatile method for the synthesis of tertiary alcohols from cyclohexanones. By carefully selecting the starting materials and controlling the reaction conditions, a wide variety of 1-substituted cyclohexanols can be prepared in good to excellent yields. Furthermore, the use of substituted cyclohexanones allows for the diastereoselective synthesis of specific stereoisomers, which is of great importance in the development of new chemical entities in the pharmaceutical industry. The protocols and data provided in this application note serve as a valuable resource for researchers engaged in the synthesis of these important molecular scaffolds.

References

Application Notes and Protocols for 1,1-Diethylcyclohexane in Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,1-diethylcyclohexane as a non-polar solvent in various spectroscopic techniques. The information is intended to guide researchers in its appropriate application, particularly in the context of drug discovery and development where solvent choice is critical for accurate spectral analysis.

Introduction to this compound as a Non-Polar Solvent

This compound is a cycloalkane that serves as a non-polar aprotic solvent. Its chemical structure, consisting of a cyclohexane (B81311) ring with two ethyl groups attached to the same carbon atom, imparts properties that make it a suitable medium for spectroscopic analysis of non-polar compounds. In drug development, the selection of an appropriate solvent is crucial to ensure that the analyte's spectral properties are not unduly influenced by solvent-solute interactions. Non-polar solvents like this compound are often preferred for analyzing hydrophobic molecules, as they minimize spectral shifts and preserve fine spectral details that can be obscured in polar environments.

Advantages of this compound in Spectroscopy:

  • Chemical Inertness: As a saturated hydrocarbon, it is chemically inert and does not react with most analytes.

  • Spectral Transparency: It is expected to have good transparency in the UV-visible region, similar to other cycloalkanes, making it suitable for UV-Vis and fluorescence spectroscopy.

  • Solubility: It is an excellent solvent for non-polar and weakly polar organic molecules, which are common in drug discovery pipelines.

Limitations:

  • Limited Polarity Range: It is unsuitable for dissolving polar and ionic compounds.

  • Availability of Spectroscopic Grade: High-purity, spectroscopic grade this compound may not be as readily available as other common non-polar solvents.

Physicochemical and Spectroscopic Properties

A summary of the key physical and spectroscopic properties of this compound is presented below, along with a comparison to other common non-polar solvents. This data is essential for selecting the appropriate solvent for a specific spectroscopic application.

PropertyThis compoundCyclohexane[1]n-Hexane[1]Toluene
Molecular Formula C₁₀H₂₀C₆H₁₂C₆H₁₄C₇H₈
Molecular Weight 140.27 g/mol 84.16 g/mol 86.18 g/mol 92.14 g/mol
Boiling Point 169.51 °C[2]80.74 °C68.5 to 69.1 °C110.6 °C
Density 0.779 g/cm³[2]0.779 g/cm³0.6548 g/cm³0.8669 g/cm³
Refractive Index (n_D) 1.427[2]1.42661.3751.4961
UV Cutoff ~200 nm (estimated)200 nm[1]195 nm[1]284 nm[1]
Dielectric Constant Not available2.021.882.38

Note: The UV cutoff for this compound is an estimate based on the value for cyclohexane. Experimental verification is recommended.

Applications in Spectroscopy

This compound can be a suitable solvent for UV-Vis spectroscopy of non-polar analytes. Its expected low UV cutoff allows for the analysis of compounds that absorb in the lower UV region.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis Analyte Non-polar Analyte Solution Prepare Solution Analyte->Solution Solvent This compound Solvent->Solution Blank Record Blank Spectrum (Solvent Only) Solution->Blank Sample Record Sample Spectrum Blank->Sample Analysis Data Analysis (Absorbance vs. Wavelength) Sample->Analysis

Protocol for UV-Vis Spectroscopy:

  • Solvent Preparation: Use spectroscopic grade this compound to minimize background absorbance.

  • Sample Preparation:

    • Accurately weigh a small amount of the non-polar analyte.

    • Dissolve the analyte in a known volume of this compound to achieve the desired concentration. Ensure complete dissolution.

  • Instrumentation:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Select quartz cuvettes with a 1 cm path length.

  • Measurement:

    • Fill a cuvette with this compound to serve as the blank.

    • Fill a second cuvette with the sample solution.

    • Place the blank and sample cuvettes in the spectrophotometer.

    • Record the baseline with the blank cuvette.

    • Measure the absorbance spectrum of the sample solution over the desired wavelength range.

  • Data Analysis:

    • The instrument software will automatically subtract the blank spectrum from the sample spectrum.

    • Identify the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.

For non-polar fluorescent compounds, this compound can serve as an excellent solvent, as it is not expected to quench fluorescence. The non-polar environment can help in resolving the fine vibrational structure of the fluorescence spectrum.

Fluorescence_Workflow cluster_prep Sample Preparation cluster_analysis Fluorescence Measurement Fluorophore Non-polar Fluorophore Solution Prepare Dilute Solution Fluorophore->Solution Solvent This compound Solvent->Solution Excitation Set Excitation Wavelength (λex) Solution->Excitation Emission Scan Emission Spectrum (λem) Excitation->Emission Data Analyze Emission Data Emission->Data

Protocol for Fluorescence Spectroscopy:

  • Solvent and Glassware: Use high-purity, fluorescence-grade this compound. Ensure all glassware is scrupulously clean to avoid fluorescent contaminants.

  • Sample Preparation:

    • Prepare a stock solution of the non-polar fluorophore in this compound.

    • Prepare a series of dilutions to determine the optimal concentration that avoids inner-filter effects.

  • Instrumentation:

    • Use a spectrofluorometer with a high-intensity xenon lamp source.

    • Use four-sided polished quartz cuvettes.

  • Measurement:

    • Determine the absorption spectrum of the sample using a UV-Vis spectrophotometer to identify the optimal excitation wavelength (λex).

    • Record the fluorescence emission spectrum of a solvent blank to check for impurities.

    • Excite the sample at the determined λex and record the emission spectrum over a suitable wavelength range.

  • Data Analysis:

    • Subtract the solvent blank spectrum from the sample's emission spectrum.

    • Determine the wavelength of maximum emission (λem) and the fluorescence intensity.

While deuterated solvents are typically required for NMR to provide a lock signal, non-deuterated this compound can be used for certain applications, such as when the solvent signals do not overlap with analyte signals or when using an external lock. For routine analysis, the deuterated analogue, this compound-d₂₀, would be necessary.

NMR_Sample_Prep Analyte Analyte (5-20 mg) Dissolve Dissolve Analyte in Solvent Analyte->Dissolve Solvent Deuterated This compound (~0.6 mL) Solvent->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer NMR Acquire NMR Spectrum Transfer->NMR

Protocol for NMR Spectroscopy (using a deuterated solvent):

  • Solvent Selection: Use deuterated this compound (this compound-d₂₀) for locking and to avoid large protonated solvent peaks.

  • Sample Preparation:

    • Dissolve 5-25 mg of the analyte in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube to remove any particulate matter.

  • NMR Measurement:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the desired NMR spectra (¹H, ¹³C, etc.).

This compound can be used as a solvent for IR spectroscopy of non-polar analytes that are solids or viscous liquids. However, its own C-H stretching and bending vibrations will be present in the spectrum. Alternatively, a neat spectrum of liquid this compound can be taken.

IR_Neat_Liquid_Protocol Start Start Clean Clean Salt Plates Start->Clean Background Run Background Spectrum (Empty Plates) Clean->Background Sample Apply a Drop of Liquid Between Plates Background->Sample Spectrum Acquire IR Spectrum Sample->Spectrum Clean_Again Clean Plates After Use Spectrum->Clean_Again End End Clean_Again->End

Protocol for IR Spectroscopy (Neat Liquid):

  • Sample Holder: Use two polished salt plates (e.g., NaCl or KBr).

  • Background Spectrum:

    • Ensure the salt plates are clean and dry.

    • Acquire a background spectrum of the empty salt plates to subtract any atmospheric interference (CO₂, H₂O).

  • Sample Application:

    • Place a small drop of the liquid this compound onto the center of one salt plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

  • Measurement:

    • Place the "sandwiched" plates into the IR spectrometer's sample holder.

    • Acquire the IR spectrum.

  • Cleaning:

    • Thoroughly clean the salt plates with a dry, non-polar solvent (e.g., hexane) and store them in a desiccator.

Conclusion

This compound is a viable non-polar solvent for various spectroscopic applications, particularly for the analysis of hydrophobic compounds relevant to drug discovery. Its inert nature and expected transparency in the UV-Vis region are advantageous. Researchers should, however, consider the availability of high-purity grades and experimentally verify key parameters like the UV cutoff for their specific applications. The provided protocols offer a starting point for utilizing this solvent in a research setting.

References

Application Note: 1,1-Diethylcyclohexane as an Internal Standard for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1][2] In quantitative analysis, the use of an internal standard (IS) is a widely adopted and effective technique to improve the precision and accuracy of results.[3][4] An internal standard is a compound of known concentration that is added to all samples, calibration standards, and quality controls.[3] It helps to correct for variations that can occur during sample preparation and analysis, such as extraction efficiency and injection volume.[3][4]

This application note details the use of 1,1-diethylcyclohexane as an internal standard for the quantitative analysis of volatile organic compounds (VOCs) by GC-MS. This compound is a suitable internal standard for various non-polar to moderately polar analytes due to its chemical inertness, volatility, and clear mass spectrum.

Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is crucial for its effective application.

PropertyValueReference
Molecular FormulaC10H20[5][6][7][8]
Molecular Weight140.27 g/mol [5][6]
CAS Number78-01-3[6][7][8]
Boiling Point169.51°C at 760 mmHg[7]
Density0.779 g/cm³[7]
Flash Point45.316°C[7]
Vapor Pressure2.037 mmHg at 25°C[7]

Experimental Protocol

This protocol provides a general framework for the use of this compound as an internal standard. The specific parameters may require optimization based on the analyte of interest and the sample matrix.

Materials and Reagents
  • This compound (IS): Purity ≥99%

  • Analytes of Interest: Certified reference standards

  • Solvent: High-purity, GC-MS grade (e.g., hexane, dichloromethane)

  • Sample Matrix: As required for the specific application

  • GC Vials: 2 mL, amber glass with PTFE-lined septa

Preparation of Standard Solutions
  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the chosen solvent in a volumetric flask.

  • Analyte Stock Solution (1000 µg/mL): Prepare a stock solution of the target analyte(s) in the same manner.

  • Calibration Standards: Prepare a series of calibration standards by making serial dilutions of the analyte stock solution. Spike each calibration standard with the internal standard stock solution to a final concentration of 10 µg/mL. For example, to prepare a 1 µg/mL analyte standard, mix 10 µL of the 1000 µg/mL analyte stock and 100 µL of the 1000 µg/mL IS stock, and bring to a final volume of 10 mL with the solvent.

Sample Preparation
  • Accurately weigh or measure the sample into a suitable container.

  • Spike the sample with the internal standard stock solution to achieve a final concentration of 10 µg/mL.

  • Perform the necessary extraction, derivatization, or dilution steps as required for the specific sample matrix and analyte.

  • Transfer the final extract into a GC vial for analysis.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 7890B GC System or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Data Analysis and Quantitative Results

The quantification of the target analyte is based on the ratio of its peak area to the peak area of the internal standard. A calibration curve is generated by plotting the peak area ratio against the concentration of the analyte in the calibration standards. The concentration of the analyte in the samples is then determined from this calibration curve.

Example Calibration Data
Analyte Conc. (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
0.115,2341,510,8760.010
0.576,5431,523,4560.050
1.0153,0871,515,6780.101
5.0768,9011,520,1230.506
10.01,543,2101,518,9871.016
20.03,098,7651,521,4562.036

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the quantitative analysis of a target analyte using this compound as an internal standard.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Spiked_Sample Spiked Sample Sample->Spiked_Sample IS_Stock This compound Stock Solution Standards Calibration Standards IS_Stock->Standards IS_Stock->Spiked_Sample Analyte_Stock Analyte Stock Solution Analyte_Stock->Standards GCMS GC-MS Analysis Standards->GCMS Spiked_Sample->GCMS Raw_Data Raw Data (Chromatograms) GCMS->Raw_Data Integration Peak Integration Raw_Data->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte in Sample Integration->Quantification Calibration->Quantification

Caption: Workflow for GC-MS analysis with an internal standard.

Logical Relationship of Internal Standard Method

The diagram below outlines the logical principle behind the use of an internal standard for quantitative analysis.

IS_Logic Analyte Analyte Sample_Prep Sample Preparation (Extraction, Derivatization, etc.) Analyte->Sample_Prep IS Internal Standard (this compound) IS->Sample_Prep Injection GC Injection Sample_Prep->Injection Analyte_Response Analyte Peak Area Injection->Analyte_Response IS_Response IS Peak Area Injection->IS_Response Ratio Peak Area Ratio (Analyte / IS) Analyte_Response->Ratio IS_Response->Ratio Calibration_Curve Calibration Curve Ratio->Calibration_Curve Concentration Analyte Concentration Calibration_Curve->Concentration

Caption: Logic of internal standard quantification.

Conclusion

This compound is a viable internal standard for the quantitative GC-MS analysis of a range of volatile organic compounds. Its properties allow for good chromatographic behavior and distinct mass spectral identification. The use of an internal standard method, as detailed in this protocol, can significantly enhance the reliability and reproducibility of quantitative results in research, quality control, and drug development settings.

References

Application Notes and Protocols for the Catalytic Reforming of C10 Cycloalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic reforming of C10 cycloalkanes, a pivotal process for producing high-octane gasoline components and valuable aromatic compounds. The information presented herein is tailored for researchers, scientists, and professionals in drug development who may leverage the unique structures of these molecules and their derivatives.

Catalytic reforming is a chemical process used to convert low-octane naphthas into high-octane liquid products called reformates.[1][2] This process is critical in petroleum refineries for producing premium blending stocks for gasoline.[3] The core reactions involved are the conversion of linear hydrocarbons (paraffins) and cyclic naphthenes into branched alkanes (isoparaffins) and aromatic hydrocarbons.[1][3] This transformation not only enhances the octane (B31449) rating but also produces significant amounts of hydrogen gas as a byproduct, which is utilized in other refinery processes like hydrocracking.[1]

The primary reactions in catalytic reforming include:

  • Dehydrogenation of naphthenes to aromatics.[4][5]

  • Isomerization of n-paraffins to i-paraffins.[5][6]

  • Dehydrocyclization of paraffins to aromatics.[7]

  • Hydrocracking, which breaks down larger molecules into smaller, lower-value ones.[1]

Focus on C10 Cycloalkanes

C10 cycloalkanes, such as decalin (bicyclo[4.4.0]decane) and adamantane (B196018), are important feedstocks in catalytic reforming. Their rigid and unique three-dimensional structures present both challenges and opportunities in catalysis. The products derived from their reforming have potential applications beyond fuels, extending into the realm of specialty chemicals and pharmaceuticals. For instance, adamantane derivatives are widely used in drug development due to their lipophilicity and rigid structure, which can enhance the pharmacological properties of active molecules.[8][9]

Data Presentation: Reforming of C10 Cycloalkanes

The following tables summarize representative quantitative data for the catalytic reforming of C10 cycloalkanes over different catalysts.

Table 1: Catalytic Reforming of Decalin

CatalystTemperature (°C)Pressure (atm)ProductYield (%)Reference
Pt/Al₂O₃48015Naphthalene (B1677914)35General Reforming Data
Pt-Re/Al₂O₃50010Tetralin45General Reforming Data
Mo/C5001Benzene20[10]

Table 2: Functionalization of Adamantane (Related to Reforming Principles)

Catalyst SystemReactantProductYield (%)Reference
Photoredox/H-atom transferAdamantaneAlkylated Adamantane57-91[11]
Ir-based catalystAdamantaneFunctionalized AdamantaneHigh[8]
Biocatalytic (P450)Adamantane1-AdamantanolLow to Moderate[9]

Experimental Protocols

The following are detailed methodologies for key experiments in the catalytic reforming of C10 cycloalkanes.

Protocol 1: Catalyst Preparation (Pt/Al₂O₃)

Objective: To prepare a platinum-on-alumina catalyst, a standard for reforming reactions.

Materials:

  • γ-Alumina (γ-Al₂O₃) pellets

  • Chloroplatinic acid solution (H₂PtCl₆)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Furnace

  • Rotary evaporator

Procedure:

  • Support Preparation: Dry the γ-Al₂O₃ pellets in a furnace at 400°C for 4 hours to remove any adsorbed water.

  • Impregnation: Prepare an aqueous solution of chloroplatinic acid and hydrochloric acid. The concentration should be calculated to achieve the desired platinum loading (e.g., 0.5 wt%).

  • Slowly add the dried alumina (B75360) pellets to the impregnation solution.

  • Agitate the mixture gently for 2 hours at room temperature to ensure uniform distribution of the platinum precursor.

  • Drying: Remove the excess solution using a rotary evaporator at 60°C until a free-flowing powder is obtained.

  • Further dry the catalyst in an oven at 120°C for 12 hours.

  • Calcination: Calcine the dried catalyst in a furnace under a flow of dry air. Ramp the temperature from room temperature to 500°C at a rate of 5°C/min and hold for 4 hours.

  • Reduction: Prior to the reforming reaction, reduce the calcined catalyst in a stream of hydrogen (H₂) at 450°C for 2 hours.

Protocol 2: Catalytic Reforming of Decalin in a Fixed-Bed Reactor

Objective: To evaluate the performance of the prepared Pt/Al₂O₃ catalyst for the reforming of decalin.

Apparatus:

  • High-pressure fixed-bed reactor system

  • Mass flow controllers for gases

  • High-pressure liquid pump for the feed

  • Temperature controller and furnace

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Loading: Load a specific amount of the prepared Pt/Al₂O₃ catalyst (e.g., 1 gram) into the stainless-steel reactor tube, secured with quartz wool plugs.

  • System Purge: Purge the reactor system with an inert gas (e.g., nitrogen) to remove air.

  • Catalyst Reduction (In-situ): Reduce the catalyst as described in Protocol 1, Step 8, directly within the reactor.

  • Reaction Start-up:

    • Set the reactor temperature to the desired value (e.g., 480°C) and the pressure to the target pressure (e.g., 15 atm) under a continuous flow of hydrogen.[1]

    • Once the conditions have stabilized, introduce the decalin feed into the reactor using the high-pressure liquid pump at a specific weight hourly space velocity (WHSV).

  • Product Collection and Analysis:

    • The reactor effluent, a mixture of gas and liquid products, is passed through a condenser to separate the phases.

    • Collect the liquid products at regular intervals.

    • Analyze the liquid products using a gas chromatograph equipped with a flame ionization detector (FID) to determine the composition and calculate the conversion of decalin and the selectivity to various products like naphthalene and tetralin.

    • Analyze the gaseous products using a separate GC with a thermal conductivity detector (TCD) to quantify the hydrogen and light hydrocarbon byproducts.

  • Shutdown: After the desired reaction time, stop the liquid feed and cool the reactor to room temperature under a hydrogen flow.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Decalin Decalin (C10H18) Octalin Octalin (C10H14) Decalin->Octalin Dehydrogenation Isomers Isomers Decalin->Isomers Isomerization Cracked_Products Cracked Products (e.g., Butane) Decalin->Cracked_Products Hydrocracking Tetralin Tetralin (C10H12) Naphthalene Naphthalene (C10H8) Tetralin->Naphthalene Dehydrogenation Octalin->Tetralin Dehydrogenation

Caption: Reaction pathways in the catalytic reforming of decalin.

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Reforming cluster_analysis Product Analysis Support_Prep Support Preparation Impregnation Impregnation Support_Prep->Impregnation Drying Drying Impregnation->Drying Calcination Calcination Drying->Calcination Catalyst_Loading Catalyst Loading Calcination->Catalyst_Loading Reduction In-situ Reduction Catalyst_Loading->Reduction Reaction Reforming Reaction Reduction->Reaction Product_Collection Product Collection Reaction->Product_Collection GC_Analysis_Liquid GC Analysis (Liquid) Product_Collection->GC_Analysis_Liquid GC_Analysis_Gas GC Analysis (Gas) Product_Collection->GC_Analysis_Gas Data_Analysis Data Analysis GC_Analysis_Liquid->Data_Analysis GC_Analysis_Gas->Data_Analysis

Caption: Experimental workflow for catalytic reforming.

G cluster_catalyst Catalyst Properties cluster_reactions Favored Reactions cluster_products Product Distribution Metal_Function Metal Function (e.g., Pt, Re) Dehydrogenation Dehydrogenation Metal_Function->Dehydrogenation Acid_Function Acid Function (e.g., Al₂O₃) Isomerization Isomerization Acid_Function->Isomerization Cracking Cracking Acid_Function->Cracking Aromatics High Aromatic Content Dehydrogenation->Aromatics Isoparaffins High Isoparaffin Content Isomerization->Isoparaffins Light_Gases High Light Gas Yield Cracking->Light_Gases

Caption: Catalyst properties and product distribution relationship.

References

Application Notes and Protocols for Thermal Decomposition Studies of Alkylated Cyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Alkylated cyclohexanes are significant components of various fuels and industrial fluids. Understanding their thermal stability and decomposition pathways is crucial for predicting their behavior at elevated temperatures, ensuring operational safety, and optimizing industrial processes. These application notes provide a summary of key decomposition data and detailed protocols for experimental investigation.

Quantitative Decomposition Data

The thermal decomposition of alkylated cyclohexanes is highly dependent on temperature, pressure, and the structure of the alkyl substituent. The following tables summarize key quantitative data from various studies.

Table 1: Decomposition Rate Constants and Arrhenius Parameters for Propylcyclohexane (B167486)
Temperature (°C)Rate Constant (k, s⁻¹)Half-life (t₀.₅, h)Time for 1% Decomposition (t₀.₀₁, min)
3753.66 x 10⁻⁷526480
4002.53 x 10⁻⁶7669
4251.63 x 10⁻⁵11.810.8
4508.63 x 10⁻⁵2.22.0

Arrhenius Parameters for Propylcyclohexane Decomposition:

  • Activation Energy (Eₐ): 283 kJ·mol⁻¹[1]

  • Pre-exponential Factor (A): 2.56 x 10¹⁶ s⁻¹[1]

Note: Data obtained from decomposition reactions in stainless steel ampule reactors.[1][2]

Table 2: Major Decomposition Products of Alkylated Cyclohexanes
Parent CompoundTemperature (°C)Major Gaseous ProductsMajor Liquid Products
Propylcyclohexane 450Methane, Ethene, PropeneCyclohexane (B81311), Methylcyclohexane, Toluene, Benzene, Ethylcyclohexane, Butylcyclohexane
n-Butylcyclohexane 425-475Hydrogen, Methane, Ethane, Ethylene, Propane, Propylene, Butane, Butene[3]Cyclohexane, Methylcyclohexane, Ethylcyclohexane, Propylcyclohexane, Methylenecyclohexane, Cyclohexene, Vinylcyclohexane[3]
Methylcyclohexane 450-550Not specifiedProducts of cracking, ring opening, isomerization, and dealkylation[4]

Note: Product distribution can vary significantly with temperature, pressure, and reaction time. The data for propylcyclohexane is from GC-MS analysis of decomposition products.[2]

Experimental Protocols

The following protocols describe common methods for studying the thermal decomposition of alkylated cyclohexanes.

Protocol 1: Isothermal Decomposition in Stainless Steel Ampule Reactors

This protocol is suitable for determining decomposition kinetics and identifying major decomposition products.

1. Materials and Apparatus:

  • Alkylated cyclohexane (e.g., propylcyclohexane, >99% purity)
  • 316L Stainless steel ampule reactors with valves
  • High-pressure liquid chromatography (HPLC) pump
  • Gas chromatograph with flame ionization detector (GC-FID)
  • Gas chromatograph-mass spectrometer (GC-MS)
  • Forced-air oven or sand bath with temperature control (±1 °C)
  • Dodecane (B42187) (or other suitable solvent)

2. Experimental Workflow:

G cluster_prep Preparation cluster_reaction Decomposition Reaction cluster_analysis Analysis prep_sample Prepare Sample (e.g., Alkylcyclohexane in Dodecane) load_reactor Load Sample into Ampule Reactor prep_sample->load_reactor pressurize Pressurize Reactor (e.g., with Helium) load_reactor->pressurize place_reactor Place Reactor in Oven for Defined Time pressurize->place_reactor heat_oven Preheat Oven to Target Temperature heat_oven->place_reactor quench Quench Reaction (e.g., in Water Bath) place_reactor->quench collect_sample Collect Liquid Phase from Reactor quench->collect_sample gc_fid GC-FID Analysis (Quantify Reactant Loss) collect_sample->gc_fid gc_ms GC-MS Analysis (Identify Products) collect_sample->gc_ms data_analysis Data Analysis (Determine Rate Constants) gc_fid->data_analysis

Caption: Experimental workflow for ampule reactor decomposition studies.

3. Procedure:

  • Sample Preparation: Prepare a solution of the alkylated cyclohexane in a suitable solvent like dodecane if required.
  • Reactor Loading: Introduce a known amount of the sample into a stainless steel ampule reactor.
  • Pressurization: Purge the reactor with an inert gas (e.g., helium) and pressurize to the desired initial pressure.
  • Decomposition: Place the sealed ampule into a preheated oven or sand bath set to the target temperature (e.g., 375-450 °C).[2][5]
  • Reaction Time: Maintain the reactor at the set temperature for a predetermined duration. Different reaction times are used to track the extent of decomposition over time.[2][5] For example, at 450 °C, reaction times may range from a few minutes to an hour, while at 375 °C, they can extend to over 30 hours.[5]
  • Quenching: After the specified time, remove the ampule from the heat source and rapidly cool it in a water bath to quench the reaction.
  • Sample Collection: Carefully open the reactor valve and collect the liquid-phase products for analysis. A procedure to minimize the loss of volatile components is recommended.[2]

4. Product Analysis:

  • GC-FID Analysis: Analyze the collected liquid sample using GC-FID to determine the concentration of the remaining alkylated cyclohexane. The fraction of the undecomposed reactant is calculated by dividing its peak area by the total peak area (excluding the solvent).[2] This data is used to determine the first-order rate constants.[2][5]
  • GC-MS Analysis: Use GC-MS to identify the various decomposition products in the sample.[2]

Decomposition Pathways

The thermal decomposition of alkylated cyclohexanes primarily proceeds through a free-radical chain reaction mechanism.[3][6] The main steps are initiation, propagation, and termination.

1. Initiation: The process begins with the homolytic cleavage of a C-C bond, which has a lower bond energy than C-H bonds, to form two radical species.[3][7] The cleavage can occur either in the cyclohexane ring or on the alkyl side-chain.

2. Propagation: The initial radicals undergo a series of reactions, including:

  • Hydrogen Abstraction: A radical abstracts a hydrogen atom from a neutral alkylated cyclohexane molecule, creating a new radical.
  • β-Scission: The most common propagation step, where a radical cleaves the C-C bond that is in the beta position relative to the radical center. This results in the formation of an alkene and a smaller radical.[6] For long-chain alkylcyclohexanes, the rate of pyrolysis is sensitive to the rate constants for β-scission.[6]

3. Termination: The reaction chain is terminated when two radicals combine to form a stable, non-radical product.

The diagram below illustrates a generalized decomposition pathway for an alkylcyclohexane.

G parent Alkylcyclohexane (R-C₆H₁₁) initiation Initiation (C-C Bond Fission) parent->initiation rad1 Alkyl Radical (R•) initiation->rad1 rad2 Cyclohexyl Radical (•C₆H₁₁) initiation->rad2 propagation Propagation rad1->propagation termination Termination (Radical Recombination) rad1->termination rad2->propagation rad2->termination h_abs H-Abstraction propagation->h_abs beta_scission β-Scission propagation->beta_scission products Smaller Alkenes + Smaller Radicals beta_scission->products products->propagation Chain Reaction products->termination stable_products Stable Products termination->stable_products

Caption: Generalized free-radical mechanism for alkylcyclohexane decomposition.

For n-butylcyclohexane, studies have explored seven different unimolecular C-C bond fission pathways, including cleavage of the alkyl chain and ring-opening reactions.[8][9] The most prominent decomposition pathway for n-butylcyclohexane is predicted to be the formation of a propyl radical and a cyclohexylmethyl radical (C₃H₇ + C₇H₁₃).[8][9] The product distribution is complex, with studies identifying over 100 different liquid products at higher conversion rates.[3]

References

Application Note: 1,1-Diethylcyclohexane as a Reference Compound in Fuel Blend Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the application of 1,1-diethylcyclohexane as a potential reference compound in fuel blend studies. It includes a summary of its physicochemical properties, protocols for key experimental procedures, and logical workflows for fuel characterization.

Introduction

This compound is a cycloalkane with the chemical formula C10H20. Due to its stable saturated cyclic structure, it can be considered as a representative of the naphthenic class of hydrocarbons present in conventional and alternative fuels. Understanding the combustion properties of such compounds is crucial for developing and validating surrogate fuel models that accurately mimic the behavior of real-world complex fuels like gasoline, diesel, and jet fuel. This application note explores its potential use as a reference compound for calibrating analytical instrumentation and for comparative studies in fuel blend performance.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for understanding its behavior in fuel blends and for use in computational modeling of combustion processes.

PropertyValueReference
Molecular Formula C10H20[1]
Molecular Weight 140.27 g/mol [1]
Density 0.779 g/cm³
Boiling Point 169.51 °C at 760 mmHg
Flash Point 45.316 °C
Vapor Pressure 2.037 mmHg at 25 °C

Combustion Properties

CompoundResearch Octane (B31449) Number (RON)Motor Octane Number (MON)Cetane Number (CN)
Cyclohexane (B81311)8377~20
Methylcyclohexane7571~20
Ethylcyclohexane~41-45~38-40~35.8
1,2-Dimethylcyclohexane79.873.430.5
1,3-Dimethylcyclohexane68.565.324.0
This compound Not Available Not Available Not Available

Note: The values for related compounds are sourced from various studies and should be used for comparative purposes only.

Experimental Protocols

Detailed methodologies for determining the key combustion properties of a fuel component are outlined below. These protocols are based on internationally recognized ASTM standards.

Protocol 1: Determination of Research Octane Number (RON)

Based on ASTM D2699

This method determines the knock characteristics of spark-ignition engine fuels under mild operating conditions.

Apparatus:

  • Standard Cooperative Fuel Research (CFR) engine.

  • Knock-detection instrumentation.

  • Primary Reference Fuels (PRFs): Isooctane (RON = 100) and n-heptane (RON = 0).

Procedure:

  • Engine Preparation: Warm up the CFR engine to the specified operating conditions (600 rpm engine speed, specific intake air temperature, and fixed spark timing).

  • Sample Introduction: Operate the engine on the test sample (this compound or a blend containing it).

  • Knock Intensity Measurement: Adjust the compression ratio of the engine until a standard level of knock intensity is observed and recorded.

  • Reference Fuel Bracketing:

    • Run the engine on a blend of PRFs with an octane number close to the expected RON of the sample.

    • Adjust the PRF blend composition until its knock intensity matches that of the sample at the same compression ratio.

    • Use two bracketing PRF blends, one with slightly higher and one with slightly lower knock intensity than the sample.

  • RON Calculation: The RON of the sample is calculated by interpolation between the RONs of the two bracketing PRF blends.

Protocol 2: Determination of Cetane Number (CN)

Based on ASTM D613

This method covers the determination of the ignition quality of diesel fuels by comparing it to reference fuels in a standard CFR engine.

Apparatus:

  • Standard Cooperative Fuel Research (CFR) diesel engine with a variable compression ratio.

  • Ignition delay measurement instrumentation.

  • Primary Reference Fuels: n-hexadecane (cetane, CN = 100) and 2,2,4,4,6,8,8-heptamethylnonane (B1194848) (HMN, CN = 15).

Procedure:

  • Engine Preparation: Start and warm up the CFR engine to the specified, stable operating conditions.

  • Sample Introduction: Introduce the test sample (this compound or a blend) into the engine.

  • Ignition Delay Measurement: Adjust the compression ratio to produce a specific ignition delay (the time between fuel injection and ignition).

  • Reference Fuel Bracketing:

    • Operate the engine on a blend of n-hexadecane and HMN.

    • Adjust the blend composition to find two reference fuel blends that bracket the compression ratio of the test sample for the same ignition delay.

  • Cetane Number Calculation: The Cetane Number of the sample is determined by interpolation of the handwheel readings (which correspond to the compression ratio) of the sample and the two bracketing reference fuel blends.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the experimental protocols described above.

G Workflow for Research Octane Number (RON) Determination start Start RON Test prep Prepare and Warm-up CFR Engine (ASTM D2699) start->prep sample Introduce Test Sample (e.g., this compound blend) prep->sample knock Adjust Compression Ratio to achieve Standard Knock Intensity sample->knock bracket Select and Run Bracketing Primary Reference Fuels (PRFs) knock->bracket match Match Knock Intensity of Sample with PRF Blends bracket->match calc Calculate RON by Interpolation match->calc end End RON Test calc->end G Workflow for Cetane Number (CN) Determination start Start CN Test prep Prepare and Warm-up CFR Diesel Engine (ASTM D613) start->prep sample Introduce Test Sample (e.g., this compound blend) prep->sample delay Adjust Compression Ratio to achieve a specific Ignition Delay sample->delay bracket Select and Run Bracketing Reference Fuels (n-Hexadecane and HMN) delay->bracket match Bracket Sample's Compression Ratio with Reference Fuel Blends bracket->match calc Calculate CN by Interpolation of Handwheel Readings match->calc end End CN Test calc->end

References

Application Notes and Protocols for High-Pressure Viscosity Studies of 1,1-Diethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the investigation of the viscosity of 1,1-diethylcyclohexane under high-pressure conditions. Understanding the rheological behavior of molecules like this compound, a representative of cycloalkanes found in various industrial fluids and potentially in drug delivery systems, is crucial for predicting their performance and stability under extreme environments.

Application Notes

The study of viscosity at elevated pressures is critical in fields such as lubrication, hydraulic systems, and pharmaceutical processing, where fluids are often subjected to high compressive forces. For drug development, understanding the viscosity of excipients and formulations under pressure can be vital for processes like high-pressure homogenization, tablet compaction, and injectability.

This compound, a substituted cycloalkane, serves as a model compound for naphthenic base oils used in lubricants and as a potential non-polar component in pharmaceutical formulations. Its molecular structure, featuring a cyclohexane (B81311) ring with two ethyl groups on the same carbon atom, influences its packing and flow behavior under pressure. High-pressure studies can elucidate the relationship between molecular structure and viscosity, providing valuable data for the design of novel lubricants and drug delivery vehicles with tailored rheological properties.

Key applications for high-pressure viscosity data of this compound and similar compounds include:

  • Lubricant Development: Characterizing the pressure-viscosity coefficient is essential for predicting the film-forming ability of lubricants in elastohydrodynamic lubrication (EHL) regimes, which is critical for protecting gears and bearings from wear.

  • Hydraulic Fluid Formulation: Ensuring the stable viscosity of hydraulic fluids under high operating pressures is key to efficient power transmission and system reliability.

  • Pharmaceutical Processing: Understanding how pressure affects the viscosity of formulations is important for optimizing manufacturing processes and ensuring the stability and performance of the final product.

  • Geochemical and Petroleum Research: The viscosity of hydrocarbons under high pressure is a fundamental parameter in modeling fluid flow in deep reservoirs.

Experimental Protocols

The following protocols describe the general methodologies for measuring the viscosity of liquids at high pressure. The most common techniques involve falling or rolling body viscometers, capillary viscometers, and vibrating wire viscometers.[1] A falling body viscometer is detailed here as a representative example.

Protocol 1: High-Pressure Viscosity Measurement using a Falling Body Viscometer

This protocol outlines the steps for determining the dynamic viscosity of this compound at various pressures and temperatures using a high-pressure falling body viscometer.

1. Materials and Equipment:

  • High-Pressure Viscometer: A falling body type viscometer capable of reaching the desired pressure and temperature ranges (e.g., up to 1 GPa).[2]

  • Pressure Vessel: Certified for high-pressure operation.

  • Falling Body (Sinker): Of known density and dimensions, suitable for the expected viscosity range.

  • Linear Variable Differential Transformer (LVDT): Or another suitable method for detecting the sinker's fall time.[3]

  • Pressure Generator: A high-pressure pump or intensifier.

  • Pressure Transducer: Calibrated for accurate pressure measurement.

  • Temperature Control System: A heating/cooling jacket or bath to maintain the desired sample temperature.

  • Test Fluid: High-purity this compound.

  • Calibration Fluids: Fluids with well-characterized viscosity at high pressure.

  • Data Acquisition System: To record pressure, temperature, and fall time.

2. Experimental Procedure:

  • System Preparation and Calibration:

    • Thoroughly clean the pressure vessel and the sinker with appropriate solvents to remove any contaminants.

    • Calibrate the pressure transducer and temperature sensor against certified standards.

    • Calibrate the viscometer using a standard reference fluid with a known pressure-viscosity relationship to determine the instrument constant. The calibration factor, C, can be temperature-dependent.[2]

  • Sample Loading:

    • Fill the pressure vessel with the this compound sample, ensuring no air bubbles are trapped inside.

    • Carefully insert the sinker into the vessel.

    • Seal the pressure vessel according to the manufacturer's instructions.

  • Measurement Cycle:

    • Bring the sample to the desired initial temperature and allow it to stabilize.

    • Apply the initial pressure (e.g., atmospheric pressure) and allow the system to equilibrate.

    • Invert the viscometer (if it is a falling/rolling body type) to allow the sinker to fall through the fluid.

    • Record the fall time of the sinker between two fixed points using the LVDT or other detection system.

    • Repeat the fall time measurement multiple times (e.g., 3-5 times) at each pressure and temperature point to ensure repeatability.

    • Increase the pressure to the next setpoint in desired increments (e.g., 50 or 100 MPa).[2] Allow the system to stabilize before taking the next set of measurements.

    • Repeat the measurement cycle for all desired pressure points at a constant temperature.

    • After completing the measurements at one temperature, adjust the temperature to the next setpoint and repeat the entire pressure-dependent measurement sequence.

3. Data Analysis:

  • Calculate Viscosity: The dynamic viscosity (η) is calculated from the fall time (t) using the following general equation for a falling body viscometer:

    • η = C * (ρ_s - ρ_f) * t

    • Where:

      • C is the calibration constant of the viscometer.

      • ρ_s is the density of the sinker.

      • ρ_f is the density of the fluid at the experimental temperature and pressure.

    • The density of the fluid under pressure needs to be known or estimated.

  • Data Reporting: Report the viscosity values as a function of pressure and temperature. The pressure-viscosity coefficient (α) can be determined from the slope of the natural logarithm of viscosity versus pressure plot.

Data Presentation

Table 1: Representative High-Pressure Viscosity Data for Cyclohexane

Temperature (°C)Pressure (MPa)Dynamic Viscosity (mPa·s)
318.156.900.63
318.1520.700.85
318.1541.401.28
318.1562.051.87
363.156.900.38
363.1520.700.48
363.1541.400.66
363.1562.050.89
413.156.900.26
413.1520.700.31
413.1541.400.41
413.1562.050.52

Data is representative and based on studies of cyclohexane.[4]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for high-pressure viscosity measurements using a falling body viscometer.

experimental_workflow start Start prep System Preparation (Cleaning, Calibration) start->prep load Sample Loading (this compound) prep->load set_temp Set and Stabilize Temperature load->set_temp set_pressure Set and Stabilize Pressure set_temp->set_pressure measure Measure Sinker Fall Time (LVDT) set_pressure->measure repeat_meas Repeat Measurement? measure->repeat_meas repeat_meas->measure Yes next_pressure More Pressure Points? repeat_meas->next_pressure No next_pressure->set_pressure Yes next_temp More Temperatures? next_pressure->next_temp No next_temp->set_temp Yes calculate Calculate Viscosity next_temp->calculate No end End calculate->end

Experimental workflow for high-pressure viscosity measurement.

References

Application of 1,1-Diethylcyclohexane in Lubricant Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Diethylcyclohexane, a saturated cyclic hydrocarbon, presents potential as a component in advanced lubricant formulations. Its molecular structure suggests properties that could be advantageous for specific lubrication applications, particularly where thermal and oxidative stability are crucial. This document provides an overview of the potential applications of this compound in lubricants, summarizes its known physical and chemical properties, and details experimental protocols for its evaluation as a lubricant base oil or additive. While direct performance data for this compound in lubricant formulations is limited in publicly available literature, this guide serves as a foundational resource for researchers looking to explore its capabilities.

Introduction to Cycloalkanes in Lubrication

Cycloalkanes, also known as naphthenes, are a significant component of both mineral and synthetic lubricating oils.[1] Their cyclic structure imparts unique properties compared to their linear alkane (paraffinic) counterparts. Generally, cycloalkanes offer a good balance of properties, including good solvency for additives and favorable low-temperature fluidity.[2] The presence and structure of alkyl side chains on the cyclohexane (B81311) ring, as in this compound, can further influence the lubricant's viscosity, pour point, and thermal stability.[2][3]

Potential Applications and Rationale for this compound

Based on its chemical structure and the general properties of cycloalkanes, this compound could be investigated for the following applications:

  • Synthetic Base Oil: Due to its saturated cyclic structure, this compound is expected to exhibit good thermal and oxidative stability, making it a candidate for a Group V synthetic base oil.[4]

  • Traction Fluids: The rigid structure of the cyclohexane ring may contribute to a higher traction coefficient under elastohydrodynamic lubrication (EHL) conditions, a desirable characteristic for traction fluids used in continuously variable transmissions (CVTs).

  • Low-Temperature Lubricants: The presence of ethyl groups can disrupt the close packing of the molecules, potentially leading to a low pour point and good low-temperature fluidity.[2]

  • Grease Formulation: As a component of the base oil in grease formulations, its good solvency can aid in the dispersion of thickeners and additives.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented below. This data is essential for initial formulation considerations and for predicting its behavior under various operating conditions.

PropertyValueReference
Molecular Formula C₁₀H₂₀[5]
Molecular Weight 140.27 g/mol [5]
Density Data available[5]
Boiling Point Data available[5]
Flash Point Data available[5]
Vapor Pressure Data available[6]

Experimental Protocols for Performance Evaluation

To thoroughly assess the performance of this compound in lubricant formulations, a series of standardized tests should be conducted. The following protocols, based on ASTM International standards, are recommended.

Viscosity Measurement

Objective: To determine the kinematic viscosity at various temperatures and calculate the Viscosity Index (VI), which indicates the stability of the oil's viscosity with temperature changes.[7]

Methodology (ASTM D445):

  • Prepare a sample of this compound or a lubricant blend containing it.

  • Select a calibrated glass capillary viscometer suitable for the expected viscosity range.

  • Place the viscometer in a constant temperature bath maintained at 40°C (104°F).

  • Introduce the sample into the viscometer and allow it to reach thermal equilibrium.

  • Measure the time required for the liquid to flow between two marked points on the viscometer.

  • Calculate the kinematic viscosity using the viscometer constant.

  • Repeat the measurement at 100°C (212°F).

  • Calculate the Viscosity Index using the kinematic viscosity values at 40°C and 100°C according to ASTM D2270.[8]

Wear and Friction Testing

Objective: To evaluate the anti-wear and friction-reducing properties of the lubricant under controlled conditions.

Methodology (ASTM D4172 - Four-Ball Wear Test):

  • Secure three stationary steel balls in a test cup.

  • Place a fourth steel ball in a chuck that will rotate.

  • Fill the test cup with the lubricant sample (e.g., a formulation containing this compound) to cover the stationary balls.

  • Apply a specified load (e.g., 40 kgf) and rotate the top ball at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).

  • After the test, clean the stationary balls and measure the wear scar diameters using a microscope.

  • A smaller wear scar diameter indicates better anti-wear properties.[9]

Methodology (High-Frequency Reciprocating Rig - HFRR):

  • A steel ball is loaded and reciprocated against a stationary steel disk.

  • Both the ball and disk are immersed in the test lubricant.

  • The test is run under specified conditions of load, frequency, stroke length, and temperature.

  • The coefficient of friction is monitored throughout the test.

  • After the test, the wear scar on the ball is measured.

Thermal and Oxidative Stability

Objective: To assess the lubricant's resistance to degradation at elevated temperatures and in the presence of oxygen.

Methodology (ASTM D2272 - Rotating Pressure Vessel Oxidation Test - RPVOT):

  • A sample of the lubricant is placed in a pressure vessel with water and a copper catalyst coil.

  • The vessel is pressurized with oxygen and placed in a heated bath, where it is rotated.

  • The pressure inside the vessel is monitored over time.

  • The test ends when the pressure drops by a specified amount from the maximum pressure.

  • A longer time to the pressure drop indicates higher oxidative stability.

Data Presentation

To facilitate the comparison of this compound-based lubricants with other formulations, all quantitative data should be summarized in clearly structured tables.

Table 1: Viscometric Properties

Lubricant FormulationKinematic Viscosity @ 40°C (cSt)Kinematic Viscosity @ 100°C (cSt)Viscosity Index (VI)
This compound (neat)Experimental DataExperimental DataCalculated Value
Formulation A (with additives)Experimental DataExperimental DataCalculated Value
Reference OilKnown ValueKnown ValueKnown Value

Table 2: Tribological Performance (Four-Ball Wear Test)

Lubricant FormulationAverage Wear Scar Diameter (mm)Coefficient of Friction
This compound (neat)Experimental DataExperimental Data
Formulation A (with additives)Experimental DataExperimental Data
Reference OilKnown ValueKnown Value

Table 3: Oxidative Stability (RPVOT)

Lubricant FormulationRPVOT Time (minutes)
This compound (neat)Experimental Data
Formulation A (with additives)Experimental Data
Reference OilKnown Value

Visualizations

Experimental Workflow for Lubricant Evaluation

G cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis cluster_conclusion Conclusion prep1 This compound (Base Oil) blend Blending prep1->blend prep2 Additives (Anti-wear, Antioxidant, etc.) prep2->blend viscosity Viscosity Measurement (ASTM D445) blend->viscosity tribology Tribological Testing (ASTM D4172) blend->tribology stability Oxidative Stability (ASTM D2272) blend->stability data_visc Viscosity Index Calculation viscosity->data_visc data_trib Wear Scar & Friction Analysis tribology->data_trib data_stab Oxidation Lifetime Determination stability->data_stab conclusion Performance Evaluation & Application Assessment data_visc->conclusion data_trib->conclusion data_stab->conclusion

Caption: Workflow for evaluating this compound in lubricant formulations.

Logical Relationship of Lubricant Properties

G cluster_structure Molecular Structure cluster_properties Inferred Properties cluster_application Potential Applications structure This compound (Cyclic, Saturated) thermal Thermal Stability structure->thermal oxidative Oxidative Stability structure->oxidative viscometrics Viscometrics (Viscosity, VI) structure->viscometrics tribological Tribological Performance (Friction, Wear) structure->tribological app1 Synthetic Base Oil thermal->app1 oxidative->app1 app3 Low-Temp Lubricant viscometrics->app3 app2 Traction Fluid tribological->app2

Caption: Relationship between molecular structure, properties, and applications.

References

Application Note: High-Purity Isolation of 1,1-Diethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 1,1-diethylcyclohexane, a saturated hydrocarbon that can be a key intermediate in various synthetic applications. The purification strategies outlined below are designed to remove common impurities that may be present from its synthesis, yielding a high-purity final product suitable for downstream applications in research and drug development.

Introduction

This compound is a non-polar organic compound. Its purity is critical for ensuring predictable reaction outcomes and avoiding the introduction of unwanted side products in multi-step syntheses. Common impurities depend on the synthetic route employed. Synthesis via a Grignard reaction with cyclohexanone (B45756) may result in unreacted starting materials and a tertiary alcohol intermediate. Catalytic hydrogenation of diethylbenzene can lead to isomers and partially hydrogenated byproducts. The purification protocol described herein utilizes fractional distillation followed by column chromatography to effectively remove these potential impurities.

Data Presentation

A summary of the physical properties of this compound and its potential impurities is provided in the table below. This data is essential for designing an effective purification strategy, particularly for fractional distillation where separation is based on boiling point differences.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
This compound C₁₀H₂₀140.27169.50.779
CyclohexanoneC₆H₁₀O98.141550.948
1,1-DiethylcyclohexanolC₁₀H₂₀O156.27~190-200 (est.)N/A
EthylbenzeneC₈H₁₀106.171360.867
1,2-DiethylbenzeneC₁₀H₁₄134.22183-1840.864
1,3-DiethylbenzeneC₁₀H₁₄134.221810.865
1,4-DiethylbenzeneC₁₀H₁₄134.221830.862

Experimental Protocols

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • This compound is a flammable liquid. Keep away from open flames, sparks, and hot surfaces.

  • Handle all organic solvents with care and dispose of them according to institutional guidelines.

Protocol 1: Purification by Fractional Distillation

This protocol is effective for separating this compound from impurities with significantly different boiling points, such as unreacted starting materials or higher-boiling alcohol byproducts.

Materials:

  • Crude this compound

  • Round-bottom flask (appropriate size for the volume of crude product)

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stir bar

  • Vacuum source (optional, for reduced pressure distillation)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all ground glass joints are properly sealed.

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.

  • Distillation:

    • Begin heating the flask gently with the heating mantle.

    • As the mixture begins to boil, a condensation ring will slowly rise through the fractionating column. A slow and steady ascent is crucial for achieving good separation.

    • Monitor the temperature at the distillation head. Collect any low-boiling fractions (forerun) in a separate receiving flask.

    • When the temperature stabilizes at the boiling point of this compound (approximately 169.5°C at atmospheric pressure), change to a clean receiving flask to collect the purified product.

    • Maintain a slow, steady distillation rate of 1-2 drops per second.

  • Completion: Stop the distillation when the temperature begins to rise significantly above the boiling point of this compound or when only a small amount of residue remains in the distilling flask.

  • Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Purification by Column Chromatography

This protocol is particularly useful for separating this compound from isomers and other non-polar impurities that have similar boiling points, as well as more polar impurities.

Materials:

  • Fractionally distilled this compound (if necessary) or crude product

  • Chromatography column

  • Silica (B1680970) gel (60 Å, 230-400 mesh) or neutral alumina

  • Sand

  • Cotton or glass wool

  • Hexane or petroleum ether (as the mobile phase)

  • Beakers or flasks for slurry preparation

  • Test tubes or flasks for fraction collection

  • Air or nitrogen source for flash chromatography (optional)

Procedure:

  • Column Preparation (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand on top of the plug.

    • In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., hexane).

    • Pour the slurry into the column. Allow the solvent to drain, and gently tap the column to ensure even packing and remove air bubbles.

    • Add a layer of sand to the top of the silica gel bed to prevent disturbance during sample and solvent addition.

  • Sample Loading:

    • Dissolve the crude or partially purified this compound in a minimal amount of the mobile phase.

    • Carefully add the sample solution to the top of the column using a pipette.

  • Elution:

    • Add the mobile phase to the top of the column.

    • Begin collecting fractions in separate test tubes.

    • For flash chromatography, apply gentle pressure with air or nitrogen to achieve a steady flow rate.

  • Fraction Analysis:

    • Monitor the collected fractions for the presence of the product. Since this compound is UV-inactive, this is typically done by Thin Layer Chromatography (TLC) with a permanganate (B83412) stain or by analyzing small aliquots of the fractions by GC.

  • Product Recovery:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to yield the purified product.

  • Final Analysis: Confirm the purity of the final product using GC or NMR spectroscopy.

Workflow and Logic Diagrams

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Grignard Grignard Reaction (Cyclohexanone + EtMgBr) Crude_Product Crude this compound Grignard->Crude_Product yields Hydrogenation Catalytic Hydrogenation (Diethylbenzene) Hydrogenation->Crude_Product yields Fractional_Distillation Fractional Distillation Crude_Product->Fractional_Distillation Column_Chromatography Column Chromatography Fractional_Distillation->Column_Chromatography for higher purity GC Gas Chromatography (GC) Column_Chromatography->GC NMR NMR Spectroscopy Column_Chromatography->NMR Pure_Product Pure this compound GC->Pure_Product NMR->Pure_Product

Caption: Purification workflow for this compound.

Decision_Tree Start Crude Product Analysis (e.g., GC-MS) Boiling_Point_Diff Significant Boiling Point Differences? Start->Boiling_Point_Diff Isomers_Present Isomers or Non-polar Impurities Present? Boiling_Point_Diff->Isomers_Present No Fractional_Distillation Perform Fractional Distillation Boiling_Point_Diff->Fractional_Distillation Yes Column_Chromatography Perform Column Chromatography Isomers_Present->Column_Chromatography Yes Final_Analysis Final Purity Analysis (GC, NMR) Isomers_Present->Final_Analysis No Fractional_Distillation->Isomers_Present Column_Chromatography->Final_Analysis

Caption: Decision tree for selecting the appropriate purification method.

Troubleshooting & Optimization

Technical Support Center: Optimizing Grignard Reagent Addition to Cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the addition of Grignard reagents to cyclohexanone (B45756).

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for a successful Grignard reaction with cyclohexanone?

A1: The success of a Grignard reaction is highly dependent on a few critical factors. Firstly, strictly anhydrous (water-free) conditions are essential, as even trace amounts of moisture will react with the Grignard reagent and quench the reaction.[1] All glassware must be thoroughly dried, and anhydrous solvents should be used. Secondly, the quality of the magnesium is important; it should be fresh and have a large surface area to facilitate the reaction.[1][2] Finally, proper initiation of the Grignard reagent formation is a key step that can be challenging.

Q2: Which solvents are recommended for the Grignard reaction with cyclohexanone?

A2: Ethereal solvents are essential for stabilizing the Grignard reagent. The most commonly used solvents are diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF).[3] THF is generally a better solvent due to its higher solvating power, which can help in the formation of the Grignard reagent, especially from less reactive halides.[4] 2-Methyltetrahydrofuran (2-MeTHF) is emerging as a greener alternative that can offer comparable or even superior performance, particularly in minimizing side reactions like Wurtz coupling.[5]

Q3: What are the common side reactions when adding a Grignard reagent to cyclohexanone?

A3: The two main side reactions are enolization and Wurtz coupling. Enolization occurs when the Grignard reagent acts as a base and removes an alpha-proton from the cyclohexanone, forming an enolate. This is more common with sterically hindered Grignard reagents.[6] Wurtz coupling is the reaction of the Grignard reagent with the unreacted alkyl halide, resulting in a homocoupled byproduct (R-R).[1][7][8][9]

Q4: How can I determine the concentration of my Grignard reagent?

A4: It is highly recommended to titrate the Grignard reagent before use to determine its exact concentration. This allows for precise control of the stoichiometry of the reaction. Several titration methods are available, with a common one involving the use of a known amount of an indicator like 1,10-phenanthroline (B135089) and titrating with a standard solution of an alcohol, such as sec-butanol or menthol (B31143), until a color change is observed. Another method involves titration against a known concentration of iodine in the presence of lithium chloride.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Grignard reagent formation does not initiate. - Inactive magnesium surface: The magnesium turnings may be coated with a passivating layer of magnesium oxide. - Presence of moisture: Traces of water in the glassware or solvent will prevent the reaction from starting.[1] - Alkyl halide is not reactive enough. - Activate the magnesium: Crush the magnesium turnings under an inert atmosphere to expose a fresh surface. A small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can also be used as an activating agent.[7] - Ensure anhydrous conditions: Flame-dry all glassware under vacuum or in an oven and cool under an inert gas (e.g., nitrogen or argon). Use freshly distilled anhydrous solvents. - Gentle heating: Gentle warming of the flask may help to initiate the reaction.
Low yield of the desired alcohol and recovery of starting cyclohexanone. - Enolization: The Grignard reagent is acting as a base instead of a nucleophile, which is particularly problematic with bulky Grignard reagents.[6] - Inaccurate Grignard reagent concentration: An insufficient amount of Grignard reagent was added.- Use a less sterically hindered Grignard reagent: For example, use methylmagnesium bromide instead of tert-butylmagnesium bromide. - Lower the reaction temperature: Running the reaction at a lower temperature can favor the nucleophilic addition over enolization.[6] - Titrate the Grignard reagent: Determine the exact concentration of the Grignard reagent and use a slight excess (e.g., 1.1-1.2 equivalents).
Significant amount of a high-boiling byproduct is observed. - Wurtz coupling: The Grignard reagent is reacting with the unreacted alkyl halide.[1][7][8][9] This is more likely at higher temperatures and high local concentrations of the alkyl halide.- Slow addition of the alkyl halide: Add the alkyl halide dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.[7] - Maintain a low reaction temperature: Control the exotherm of the Grignard formation using an ice bath.[7] - Choose an appropriate solvent: 2-MeTHF has been shown to suppress Wurtz coupling compared to THF.[5]
The reaction mixture turns cloudy or a precipitate forms during Grignard reagent formation. - Insolubility of the Grignard reagent. - Formation of magnesium oxide/hydroxide due to exposure to air/moisture. - This can be normal: A gray, cloudy suspension is often indicative of successful Grignard reagent formation.[7] - Ensure a good inert atmosphere: Maintain a positive pressure of nitrogen or argon throughout the reaction.

Data Presentation

Table 1: Effect of Solvent on the Yield of Grignard Product and Wurtz Coupling Byproduct

SolventGrignard Product Yield (%)Wurtz Coupling Byproduct (%)Reference
Diethyl Ether (Et₂O)94Minimal[5][7]
2-Methyltetrahydrofuran (2-MeTHF)90Trace[5]
Tetrahydrofuran (THF)27Significant[5][7]
Cyclopentyl methyl ether (CPME)45Significant[5]

Table 2: Influence of Grignard Reagent Steric Bulk on the Diastereoselectivity of Addition to 2-Methylcyclohexanone

Grignard ReagentSolventTemperature (°C)Diastereomeric Ratio (cis:trans)Predominant AttackReference
Methylmagnesium Bromide (CH₃MgBr)Diethyl Ether2576:24Axial
Ethylmagnesium Bromide (C₂H₅MgBr)Diethyl Ether2558:42Axial
Isopropylmagnesium Bromide ((CH₃)₂CHMgBr)Diethyl Ether2535:65Equatorial
Phenylmagnesium Bromide (C₆H₅MgBr)Diethyl Ether2529:71Equatorial

Note: "cis" refers to the product where the newly introduced alkyl group and the methyl group at C2 are on the same face of the ring, resulting from axial attack.

Experimental Protocols

Protocol 1: Preparation of a Grignard Reagent and its Addition to Cyclohexanone

Materials:

  • Magnesium turnings

  • Alkyl halide (e.g., bromomethane (B36050) in diethyl ether)

  • Anhydrous diethyl ether or THF

  • Cyclohexanone

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Iodine crystal (optional, for activation)

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware (three-necked round-bottom flask, reflux condenser, dropping funnel) in an oven and assemble while hot under a positive pressure of an inert gas (nitrogen or argon).

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine (if needed) in the flask. The disappearance of the iodine color indicates activation.

  • Grignard Reagent Formation:

    • Add a small amount of anhydrous solvent to cover the magnesium.

    • Prepare a solution of the alkyl halide (1.1 equivalents) in the anhydrous solvent in the dropping funnel.

    • Add a small portion of the alkyl halide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by gentle refluxing of the solvent.

    • Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes.

  • Reaction with Cyclohexanone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of cyclohexanone (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel.

    • Add the cyclohexanone solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up:

    • Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[7]

    • Separate the organic layer and extract the aqueous layer with the solvent (e.g., diethyl ether).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography or distillation.

Protocol 2: Titration of a Grignard Reagent using 1,10-Phenanthroline and Menthol

Materials:

  • Grignard reagent solution

  • Anhydrous THF

  • Menthol (accurately weighed)

  • 1,10-Phenanthroline (indicator)

  • Dry glassware (vial, syringe)

  • Inert atmosphere setup

Procedure:

  • In a flame-dried vial under an inert atmosphere, dissolve an accurately weighed amount of menthol (e.g., ~2 mmol) and a small crystal of 1,10-phenanthroline in anhydrous THF.

  • Draw the Grignard reagent solution into a dry syringe.

  • Slowly add the Grignard reagent solution dropwise to the stirred menthol solution.

  • The endpoint is reached when a distinct and persistent color (typically violet or burgundy) appears.

  • Record the volume of the Grignard reagent added.

  • Calculate the molarity of the Grignard reagent using the moles of menthol and the volume of the Grignard reagent solution added.

Visualizations

experimental_workflow prep Glassware Preparation (Flame-dried, Inert Atmosphere) mg_activation Magnesium Activation (Iodine, Crushing) prep->mg_activation grignard_formation Grignard Reagent Formation (Slow Alkyl Halide Addition) mg_activation->grignard_formation titration Grignard Titration (Determine Concentration) grignard_formation->titration reaction Reaction with Cyclohexanone (Dropwise addition at 0°C) titration->reaction workup Aqueous Work-up (Quench with NH4Cl) reaction->workup purification Purification (Chromatography/Distillation) workup->purification product Final Product purification->product

Caption: A general experimental workflow for the Grignard reaction with cyclohexanone.

troubleshooting_guide start Start Grignard Formation initiation_check Does the reaction initiate? start->initiation_check no_initiation No Initiation initiation_check->no_initiation No yield_check Reaction complete. Low yield of alcohol? initiation_check->yield_check Yes activate_mg Activate Mg: - Crush Mg - Add I₂ crystal - Apply gentle heat no_initiation->activate_mg activate_mg->initiation_check ketone_recovered Starting ketone recovered? yield_check->ketone_recovered Yes success Successful Reaction yield_check->success No enolization Likely Enolization ketone_recovered->enolization Yes wurtz_product High-boiling byproduct observed? ketone_recovered->wurtz_product No enolization_solution Solution: - Use less bulky Grignard - Lower reaction temperature - Titrate Grignard enolization->enolization_solution wurtz_coupling Likely Wurtz Coupling wurtz_product->wurtz_coupling Yes wurtz_product->success No wurtz_solution Solution: - Slow alkyl halide addition - Maintain low temperature - Consider 2-MeTHF wurtz_coupling->wurtz_solution

Caption: A troubleshooting decision tree for the Grignard reaction.

reaction_pathways cluster_reactants Reactants cluster_products Potential Products cyclohexanone Cyclohexanone addition_product Tertiary Alcohol (Desired Product) cyclohexanone->addition_product Nucleophilic Addition enolization_product Enolate -> Recovered Ketone (Side Product) cyclohexanone->enolization_product Enolization (Base) grignard Grignard Reagent (R-MgX) grignard->addition_product grignard->enolization_product wurtz_product Wurtz Coupling Product (R-R) (Side Product) grignard->wurtz_product Wurtz Coupling alkyl_halide Alkyl Halide (R-X) alkyl_halide->wurtz_product

Caption: Competing reaction pathways in the Grignard reaction with cyclohexanone.

References

Technical Support Center: Synthesis of 1,1-Diethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1,1-diethylcyclohexane. The content is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of the Desired this compound

  • Question: My overall yield of this compound is significantly lower than expected. What are the common causes?

  • Answer: Low yields can stem from several factors throughout the synthetic process. Common culprits include incomplete reactions, the formation of side products, and mechanical losses during workup and purification. It is crucial to analyze each step of your synthetic route to pinpoint the issue. Key areas to investigate include the efficiency of the carbon-carbon bond-forming step (e.g., Grignard reaction or alkylation) and the subsequent reduction step. Inefficient purification, such as multiple transfers of material or using an inappropriate chromatography setup, can also lead to significant product loss.[1][2]

Issue 2: Presence of Unexpected Side Products

  • Question: I am observing significant quantities of side products in my reaction mixture. How can I identify and minimize them?

  • Answer: The nature of the side products depends on the synthetic route chosen. Two common methods for synthesizing this compound are the Grignard reaction followed by reduction, and the direct gem-dialkylation of cyclohexanone (B45756). Each has characteristic side reactions.

    • For the Grignard Route: A primary side reaction is the enolization of cyclohexanone by the Grignard reagent (ethylmagnesium bromide), which acts as a base. This regenerates the starting ketone upon workup. Another potential side product is the alcohol, 1-ethylcyclohexanol, if the subsequent reduction step is incomplete.[3] Dehydration of this alcohol during acidic workup can also lead to the formation of ethylidenecyclohexane.

    • For the Direct Alkylation Route: A major challenge is controlling the extent of alkylation. Incomplete reaction will leave starting material or the mono-alkylated product (2-ethylcyclohexanone). Conversely, over-alkylation can lead to more complex mixtures. Aldol condensation of the starting cyclohexanone or the mono-alkylated product can also occur under basic conditions.

    To minimize these side reactions, careful control of reaction conditions such as temperature, reaction time, and the stoichiometry of reagents is essential.

Frequently Asked Questions (FAQs)

Synthesis Route: Grignard Reaction followed by Reduction

  • Q1: What are the most common side reactions when using the Grignard reaction to synthesize the precursor 1-ethylcyclohexan-1-ol?

    • A1: The most prevalent side reaction is the enolization of cyclohexanone by the ethylmagnesium bromide. The Grignard reagent can act as a base and abstract an alpha-proton from the ketone, leading to the formation of an enolate and regenerating cyclohexanone upon acidic workup. This is more pronounced with sterically hindered ketones or bulky Grignard reagents.[3] Another potential side reaction is the reduction of the carbonyl group by the Grignard reagent, although this is less common with ethylmagnesium bromide.

  • Q2: How can I minimize enolization and improve the yield of the tertiary alcohol?

    • A2: To favor the nucleophilic addition over enolization, the reaction should be carried out at a low temperature (e.g., 0 °C). Adding the cyclohexanone slowly to the Grignard reagent solution can also help to maintain a low concentration of the ketone and suppress enolization. Using a less sterically hindered Grignard reagent can also be beneficial, though for this synthesis, ethylmagnesium bromide is required.

  • Q3: What are the best methods to reduce the intermediate 1-ethylcyclohexan-1-ol to this compound?

    • A3: Since the hydroxyl group is tertiary, a direct reduction can be challenging. A common strategy is to first convert the alcohol to a good leaving group (e.g., by reacting with a strong acid like HBr to form 1-bromo-1-ethylcyclohexane) and then perform a reduction. Alternatively, a two-step process involving dehydration to the alkene followed by hydrogenation can be employed. A more direct, but harsh, method would be a Clemmensen or Wolff-Kishner reduction of the ketone precursor if the synthesis is routed through 2,2-diethylcyclohexanone (B100230).[4][5][6]

Synthesis Route: Direct gem-Dialkylation of Cyclohexanone

  • Q4: I am attempting a direct dialkylation of cyclohexanone with an ethyl halide, but I am getting a mixture of mono- and di-alkylated products. How can I improve the selectivity for the 1,1-diethyl product?

    • A4: Achieving selective gem-dialkylation can be challenging. To favor the formation of the this compound, a strong, sterically hindered base such as lithium diisopropylamide (LDA) can be used to generate the enolate, followed by the addition of at least two equivalents of the ethyl halide. Running the reaction at low temperatures can help control the reaction kinetics. A two-step alkylation, where the mono-alkylated product is isolated first and then subjected to a second alkylation, can also provide better control.

  • Q5: What are the potential side reactions in the direct alkylation of cyclohexanone?

    • A5: Besides incomplete alkylation leading to the mono-ethylated product, O-alkylation to form the silyl (B83357) enol ether is a possibility if silylating agents are present. Aldol condensation of the enolate with unreacted cyclohexanone or the mono-alkylated product can also occur, leading to higher molecular weight impurities. Using a strong, non-nucleophilic base and maintaining a low temperature can help to minimize these side reactions.

Data Presentation

The following table summarizes the potential outcomes and key considerations for the two primary synthetic routes to this compound.

FeatureGrignard Reaction followed by ReductionDirect gem-Dialkylation of Cyclohexanone
Starting Materials Cyclohexanone, Ethylmagnesium BromideCyclohexanone, Ethyl Halide (e.g., Iodide)
Key Intermediates 1-Ethylcyclohexan-1-ol2-Ethylcyclohexanone
Common Side Products Cyclohexanone (from enolization), 1-Ethylcyclohexene (from dehydration)2-Ethylcyclohexanone, Aldol condensation products
Typical Reagent Ratio >2 equivalents of Grignard reagent>2 equivalents of Ethyl Halide and Base
Reaction Conditions Low temperature (0 °C) for Grignard additionLow temperature for enolate formation
Advantages Generally cleaner initial addition stepPotentially fewer steps
Disadvantages Requires a separate reduction step which can be harshDifficult to control the degree of alkylation

Experimental Protocols

Synthesis of this compound via Grignard Reaction and Reductive Deoxygenation

This protocol is a representative procedure and may require optimization.

Step 1: Synthesis of 1-Ethylcyclohexan-1-ol

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent Preparation: In the flask, place magnesium turnings (2.2 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of ethyl bromide (2.1 equivalents) in anhydrous diethyl ether is added dropwise via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

  • Addition of Cyclohexanone: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of cyclohexanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel.

  • Quenching and Work-up: After the addition is complete, the reaction is stirred at room temperature for 1 hour. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 1-ethylcyclohexan-1-ol.

Step 2: Reductive Deoxygenation of 1-Ethylcyclohexan-1-ol (via Clemmensen Reduction of the corresponding ketone)

Note: A more common route would be conversion to an alkyl halide followed by reduction. The following is a hypothetical direct reduction for illustrative purposes, assuming the intermediate ketone is formed.

  • Preparation of Zinc Amalgam: Zinc dust is amalgamated by stirring with a dilute solution of mercuric chloride.

  • Reduction: The crude 1-ethylcyclohexan-1-ol is oxidized to 2,2-diethylcyclohexanone using an appropriate oxidizing agent (e.g., PCC or Swern oxidation). The resulting ketone is then added to a flask containing the amalgamated zinc and concentrated hydrochloric acid.

  • Reaction and Work-up: The mixture is refluxed for several hours. After cooling, the mixture is decanted from the remaining zinc. The aqueous layer is extracted with a suitable solvent (e.g., toluene). The combined organic layers are washed with water, a saturated solution of sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, and the solvent is removed.

  • Purification: The crude this compound is purified by fractional distillation.

Mandatory Visualization

The following diagrams illustrate the logical relationships in troubleshooting the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Side Reactions in this compound Synthesis cluster_grignard Grignard Route cluster_alkylation Direct Alkylation Route start_g Low yield of 1-ethylcyclohexan-1-ol q1_g High amount of starting cyclohexanone? start_g->q1_g q2_g Presence of 1-ethylcyclohexene? start_g->q2_g a1_g Likely Enolization Side Reaction q1_g->a1_g Yes sol1_g Lower reaction temperature (0°C). Slow addition of cyclohexanone. a1_g->sol1_g a2_g Dehydration of product q2_g->a2_g Yes sol2_g Use mild acidic workup (e.g., NH4Cl). Avoid high temperatures during workup. a2_g->sol2_g start_a Low yield of This compound q1_a Presence of 2-ethylcyclohexanone? start_a->q1_a q2_a Formation of high MW byproducts? start_a->q2_a a1_a Incomplete Dialkylation q1_a->a1_a Yes sol1_a Increase equivalents of ethyl halide and base. Increase reaction time. a1_a->sol1_a a2_a Likely Aldol Condensation q2_a->a2_a Yes sol2_a Maintain low temperature during enolate formation and alkylation. a2_a->sol2_a

Caption: Troubleshooting workflow for side reactions.

Synthesis_Pathway_Logic Logical Flow of Synthesis and Potential Pitfalls cluster_grignard_path Grignard Pathway cluster_alkylation_path Alkylation Pathway cyclohexanone Cyclohexanone grignard Grignard Reaction (EtMgBr) cyclohexanone->grignard alkylation1 Mono-alkylation cyclohexanone->alkylation1 alcohol 1-Ethylcyclohexan-1-ol grignard->alcohol enolization Enolization (Side Reaction) grignard->enolization reduction_g Reduction alcohol->reduction_g dehydration Dehydration (Side Reaction) alcohol->dehydration product_g This compound reduction_g->product_g mono_product 2-Ethylcyclohexanone alkylation1->mono_product aldol Aldol Condensation (Side Reaction) alkylation1->aldol alkylation2 Di-alkylation mono_product->alkylation2 mono_product->aldol product_a This compound alkylation2->product_a

Caption: Synthetic pathways and common side reactions.

References

Purification of 1,1-Diethylcyclohexane from unreacted starting materials

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 1,1-Diethylcyclohexane

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of this compound from unreacted starting materials, primarily aimed at professionals in research and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary starting materials and the main impurities I should expect in the synthesis of this compound?

The synthesis of this compound is commonly achieved via a Grignard reaction. The typical starting materials are cyclohexanone (B45756) and an ethyl Grignard reagent (prepared from ethyl bromide and magnesium). Consequently, the crude product mixture is likely to contain:

  • Unreacted Cyclohexanone: The ketone starting material.

  • Unreacted Ethyl Bromide: The alkyl halide used to form the Grignard reagent.

  • Side-products: Formed from side reactions of the highly reactive Grignard reagent. This can include products from reaction with atmospheric moisture or carbon dioxide.

  • Solvent: Typically an ether like diethyl ether or tetrahydrofuran (B95107) (THF).

Q2: What is the most effective method for purifying this compound from these impurities?

Fractional distillation is the most effective method for separating this compound from its unreacted starting materials due to the significant differences in their boiling points. Ethyl bromide is highly volatile and will distill first, followed by the reaction solvent. Cyclohexanone has a boiling point close to that of the desired product, necessitating an efficient fractional distillation column for a clean separation.

Q3: How can I verify the purity of my final this compound sample?

Multiple analytical techniques can be employed to confirm the purity of your product:

  • Gas Chromatography (GC): An effective method for separating volatile compounds and quantifying the purity. A single sharp peak corresponding to this compound indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the final product and identify any residual impurities.

  • Infrared (IR) Spectroscopy: The absence of a strong absorption band around 1715 cm⁻¹ (characteristic of the C=O stretch in cyclohexanone) can indicate the successful removal of the starting ketone.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Low yield of this compound after purification. Incomplete Reaction: The Grignard reaction may not have gone to completion.Ensure all reagents are dry, as Grignard reagents react with water.[1] Consider extending the reaction time or adjusting the stoichiometry.
Loss during Work-up: The product may have been lost during aqueous extraction steps if emulsions formed.Break up emulsions by adding a saturated brine solution. Ensure proper separation of aqueous and organic layers.
Inefficient Distillation: Poor insulation of the distillation column or an incorrect heating rate can lead to poor separation and loss of product.Insulate the distillation column with glass wool or aluminum foil. Maintain a slow and steady distillation rate.
Final product is contaminated with cyclohexanone. Inefficient Fractional Distillation: The fractionating column may not have enough theoretical plates for a clean separation, or the distillation was performed too quickly.Use a longer fractionating column (e.g., a Vigreux or packed column). Slow down the distillation rate to allow for proper equilibration between liquid and vapor phases.
The crude reaction mixture is a solid mass before distillation. Excess Grignard Reagent: Formation of magnesium salts can cause the mixture to solidify.Carefully add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench the reaction and dissolve the magnesium salts before proceeding with extraction.
Distillation proceeds very slowly or not at all. Inadequate Heating: The heating mantle may not be providing sufficient heat to bring the mixture to its boiling point.Ensure the heating mantle is in good contact with the distillation flask and set to an appropriate temperature.
Leak in the System: A leak in the distillation apparatus will prevent the system from reaching the necessary temperature and pressure for efficient distillation.Check all joints and connections for a proper seal. Use appropriate grease for ground glass joints if necessary.

Data Presentation: Physical Properties of Key Compounds

The following table summarizes the key physical properties of this compound and the common starting materials, which is crucial for planning the purification by fractional distillation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Ethyl BromideC₂H₅Br108.9637 - 40[2][3]
CyclohexanoneC₆H₁₀O98.14155.65[4][5]
This compound C₁₀H₂₀ 140.27 169.51 [6]

Experimental Protocols

Protocol: Purification of this compound by Fractional Distillation

This protocol assumes the Grignard reaction has been completed and quenched.

  • Extraction and Drying:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate (B86663) (MgSO₄).

    • Filter to remove the drying agent.

  • Simple Distillation (Optional First Step):

    • Set up a simple distillation apparatus to remove the low-boiling solvent (e.g., diethyl ether or THF) and any unreacted ethyl bromide (Boiling Point: 37-40°C)[2][3].

    • Gently heat the mixture until the low-boiling components have been removed.

  • Fractional Distillation:

    • Allow the distillation flask to cool.

    • Assemble a fractional distillation apparatus, ensuring the fractionating column is well-insulated.

    • Heat the flask gently.

    • Collect the fractions based on the boiling point at the still head.

      • Fraction 1 (Fore-run): Any remaining low-boiling impurities.

      • Fraction 2 (Intermediate): A mixture of cyclohexanone and the product. The boiling point will likely be between that of cyclohexanone (~156°C) and the product.[4]

      • Fraction 3 (Product): Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound (~169-170°C).[6]

    • Stop the distillation before the flask goes to dryness.

  • Analysis:

    • Analyze the collected product fraction using GC, NMR, or IR spectroscopy to confirm its purity.

Visualization of Workflow

Purification_Workflow crude Crude Reaction Mixture quench Quench with aq. NH4Cl crude->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (MgSO4) extract->dry Organic Layer waste1 Aqueous Waste (Salts) extract->waste1 Aqueous Layer filter Filter dry->filter distill Fractional Distillation filter->distill product Pure this compound distill->product Collect Fraction @ ~169.5°C waste2 Low Boiling Impurities (Solvent, Ethyl Bromide) distill->waste2 First Fractions waste3 High Boiling Impurities (Cyclohexanone) distill->waste3 Intermediate Fractions

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 1,1-Dialkylcyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield in the synthesis of 1,1-dialkylcyclohexanes. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 1,1-dialkylcyclohexanes?

A1: The two main strategies for synthesizing 1,1-dialkylcyclohexanes are:

  • Geminal dialkylation of cyclohexanone (B45756) followed by reduction: This involves the sequential addition of two alkyl groups to the α-carbon of cyclohexanone, followed by the reduction of the carbonyl group to a methylene (B1212753) group.

  • Grignard reaction with cyclohexanone followed by dehydration and hydrogenation: This route involves the addition of one alkyl group via a Grignard reagent to form a tertiary alcohol, which is then dehydrated to an alkene and subsequently hydrogenated.

Q2: Which reduction method is better for the dialkylated cyclohexanone intermediate: Wolff-Kishner or Clemmensen?

A2: The choice between the Wolff-Kishner and Clemmensen reduction depends on the substrate's stability. The Wolff-Kishner reduction is performed under strongly basic conditions and is suitable for compounds that are sensitive to acid.[1] Conversely, the Clemmensen reduction uses strongly acidic conditions and is appropriate for base-sensitive substrates.[2] For many simple 1,1-dialkylcyclohexanones without acid- or base-labile functional groups, the Huang-Minlon modification of the Wolff-Kishner reduction often provides excellent yields.

Q3: What are the common side reactions in the gem-dialkylation of cyclohexanone?

A3: Common side reactions include mono-alkylation, O-alkylation, and aldol (B89426) condensation. Over-alkylation can be a significant issue, leading to a mixture of products. The choice of base, reaction temperature, and order of addition are crucial to minimize these side reactions.

Q4: My Grignard reaction is giving a low yield of the tertiary alcohol. What are the likely causes?

A4: Low yields in Grignard reactions are often due to the presence of moisture, which quenches the Grignard reagent. Other potential issues include side reactions like enolization of the ketone and reduction of the carbonyl group, especially with sterically hindered ketones.[3]

Troubleshooting Guides

Issue 1: Low Yield in Gem-Dialkylation of Cyclohexanone

Q: I am getting a low yield of the desired 1,1-dialkylcyclohexanone and a mixture of mono-alkylated and starting material. How can I improve the yield of the dialkylated product?

A: This is a common problem often arising from incomplete second alkylation or competing side reactions. Here are some troubleshooting steps:

  • Choice of Base and Reaction Conditions:

    • For the first alkylation, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often used to ensure complete and irreversible enolate formation.

    • For the second alkylation, a stronger base or different reaction conditions might be necessary. Using sodium or potassium hydride to form the enolate of the mono-alkylated ketone before adding the second alkyl halide can be effective.

  • Reaction Temperature: Maintain low temperatures (e.g., -78 °C) during enolate formation and alkylation to minimize side reactions like aldol condensation.

  • Order of Addition: Adding the ketone or mono-alkylated ketone to the base solution can help maintain a low concentration of the enolizable species and reduce self-condensation.

Issue 2: Incomplete Carbonyl Reduction or Formation of Side Products

Q: My Wolff-Kishner reduction of the 1,1-dialkylcyclohexanone is sluggish, or I am observing unexpected byproducts. What can I do?

A: Incomplete reduction or side product formation in the Wolff-Kishner reaction is often related to reaction conditions.

  • Insufficient Temperature: The decomposition of the hydrazone intermediate requires high temperatures, typically around 180-200 °C. Ensure your reaction setup can achieve and maintain this temperature.

  • Presence of Water: Water formed during the initial hydrazone formation can lower the reaction temperature. The Huang-Minlon modification , which involves distilling off water before the high-temperature decomposition step, is highly recommended to improve yields and shorten reaction times.[4]

  • Side Reactions: Azine formation can occur between the hydrazone and remaining ketone. Using an excess of hydrazine (B178648) can help to drive the reaction towards the desired hydrazone.

Data Presentation

Table 1: Comparison of Carbonyl Reduction Methods for Ketones

Reduction MethodReagents & ConditionsTypical Yield RangeAdvantagesDisadvantages
Wolff-Kishner (Huang-Minlon Mod.) Hydrazine hydrate (B1144303) (NH₂NH₂·H₂O), KOH or NaOH, diethylene glycol, reflux at ~200°C70-95%Excellent for base-stable compounds; generally high yielding.Requires high temperatures; not suitable for base-sensitive substrates.
Clemmensen Reduction Zinc amalgam (Zn(Hg)), concentrated HCl, heat40-70%Good for acid-stable compounds, particularly aryl-alkyl ketones.[2]Strongly acidic conditions; not ideal for aliphatic or cyclic ketones; use of toxic mercury.[2]
Caglioti Reaction (Tosylhydrazone reduction) p-Toluenesulfonylhydrazide, followed by NaBH₄ or other hydrides60-85%Milder conditions than traditional Wolff-Kishner.Requires preparation of the tosylhydrazone intermediate.

Experimental Protocols

Protocol 1: Synthesis of 1,1-Dimethylcyclohexane (B3273568) via Gem-Dialkylation and Wolff-Kishner Reduction

This protocol is a representative procedure and may require optimization for specific substrates.

Step 1: Synthesis of 2,2-Dimethylcyclohexanone (B156460)

  • Enolate Formation (First Methylation): In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (B44863) (1.1 equivalents) in anhydrous THF at -78 °C.

  • Slowly add cyclohexanone (1.0 equivalent) to the LDA solution, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • First Alkylation: Add methyl iodide (1.1 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Second Methylation: To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF, add the crude 2-methylcyclohexanone (B44802) dropwise at 0 °C. Allow the mixture to stir at room temperature for 1 hour.

  • Cool the mixture to 0 °C and add methyl iodide (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Carefully quench the reaction with water. Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude 2,2-dimethylcyclohexanone by fractional distillation.

Step 2: Wolff-Kishner (Huang-Minlon) Reduction of 2,2-Dimethylcyclohexanone

  • Hydrazone Formation: In a round-bottom flask equipped with a distillation head and a reflux condenser, combine 2,2-dimethylcyclohexanone (1.0 equivalent), diethylene glycol, hydrazine hydrate (4.0 equivalents), and potassium hydroxide (B78521) (4.0 equivalents).

  • Heat the mixture to reflux for 1-2 hours.

  • Water Removal: Replace the reflux condenser with a distillation apparatus and slowly raise the temperature to distill off water and excess hydrazine, allowing the reaction temperature to rise to ~200 °C.

  • Decomposition: Once the temperature reaches ~200 °C, return the apparatus to a reflux setup and heat for an additional 3-4 hours.

  • Work-up and Purification: Cool the reaction mixture and add water. Extract the product with pentane (B18724) or diethyl ether. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the resulting 1,1-dimethylcyclohexane by distillation.

Visualizations

Synthetic Workflow for 1,1-Dialkylcyclohexanes

Synthesis_Workflow cluster_alkylation Gem-Dialkylation cluster_reduction Reduction start Cyclohexanone mono_alkyl 2-Alkylcyclohexanone start->mono_alkyl 1. Base (e.g., LDA) 2. R-X di_alkyl_ketone 2,2-Dialkylcyclohexanone mono_alkyl->di_alkyl_ketone 1. Base (e.g., NaH) 2. R'-X final_product 1,1-Dialkylcyclohexane di_alkyl_ketone->final_product Wolff-Kishner or Clemmensen Reduction

Synthetic pathway for 1,1-dialkylcyclohexanes.
Troubleshooting Logic for Low Yield in Gem-Dialkylation

Troubleshooting_Dialkylation problem Low Yield of 2,2-Dialkylcyclohexanone check_mono High amount of mono-alkylated product? problem->check_mono check_sm High amount of starting material? problem->check_sm check_side Significant side products observed? problem->check_side solution1 Incomplete second alkylation. - Use stronger base (e.g., NaH). - Increase reaction time/temp. check_mono->solution1 Yes solution2 Inefficient first alkylation. - Check base quality/quantity. - Ensure anhydrous conditions. check_sm->solution2 Yes solution3 Aldol condensation or other side reactions. - Lower reaction temperature. - Use inverse addition. check_side->solution3 Yes

Troubleshooting low yield in gem-dialkylation.
Decision Pathway for Carbonyl Reduction Method

Reduction_Choice start Choose Reduction Method for 2,2-Dialkylcyclohexanone acid_sensitive Is the substrate acid-sensitive? start->acid_sensitive base_sensitive Is the substrate base-sensitive? acid_sensitive->base_sensitive No wolff_kishner Use Wolff-Kishner (Huang-Minlon) acid_sensitive->wolff_kishner Yes clemmensen Use Clemmensen Reduction base_sensitive->clemmensen Yes either Either method is likely suitable. Consider yield and safety. base_sensitive->either No

Selecting the appropriate reduction method.

References

Troubleshooting low conversion in the alkylation of cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the alkylation of cyclohexanone (B45756). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during this pivotal chemical transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: Why am I observing a low yield of my desired mono-alkylated cyclohexanone?

A1: Low conversion or yield in the mono-alkylation of cyclohexanone can stem from several factors, including incomplete deprotonation, side reactions, or suboptimal reaction conditions. Common culprits include the presence of moisture, which can quench the enolate, and the choice of base, which may not be strong enough to fully deprotonate the cyclohexanone.[1] To avoid this, it is crucial to use a strong base to ensure complete deprotonation of the starting material before the addition of the alkylating agent.[1]

Q2: My reaction is producing a significant amount of poly-alkylated products. How can I prevent this?

A2: The formation of poly-alkylated products is a common issue and occurs when the mono-alkylated product is deprotonated again by the base present in the reaction mixture, leading to a second alkylation.[2] To minimize this, consider the following strategies:

  • Choice of Base: Employ a strong, sterically hindered base like Lithium Diisopropylamide (LDA) to rapidly and irreversibly form the enolate.[3]

  • Temperature Control: Maintain low reaction temperatures (e.g., -78 °C) to favor the kinetic enolate and reduce the rate of further deprotonation.[2][3]

  • Order of Addition: Add the alkylating agent to the pre-formed enolate solution at a low temperature.[2] Some sources also suggest adding the ketone to the base to favor the kinetic product.[1]

  • Reaction Time: Keep the reaction time to a minimum to reduce the likelihood of the second deprotonation and subsequent alkylation.[2]

Q3: I am observing the formation of an O-alkylated byproduct (1-alkoxycyclohexene). How can I favor C-alkylation?

A3: The competition between C-alkylation and O-alkylation is influenced by several factors.[2][4] To favor the desired C-alkylation, consider the following adjustments:

  • Alkylating Agent: Use a "soft" electrophile like methyl iodide, which generally favors C-alkylation.[2]

  • Solvent: Protic solvents can solvate the oxygen atom of the enolate, hindering O-alkylation and thereby promoting C-alkylation.[4] However, many strong bases are incompatible with protic solvents. In aprotic solvents, polar aprotic solvents like DMF or DMSO tend to favor O-alkylation.[4]

  • Counter-ion: Lithium enolates tend to have more covalent character and favor C-alkylation compared to sodium or potassium enolates.[2]

Q4: My reaction mixture shows high molecular weight byproducts, suggesting aldol (B89426) condensation. What can I do to minimize this?

A4: Aldol condensation can occur when the enolate of cyclohexanone attacks the carbonyl group of another cyclohexanone molecule.[2] This is more prevalent when weaker bases are used, as a significant concentration of the starting ketone remains in the presence of the enolate.[2] To mitigate this:

  • Use a Strong Base: Employ a strong base like LDA to ensure complete and rapid formation of the enolate, minimizing the concentration of unreacted cyclohexanone.

  • Low Temperature: Maintain a low reaction temperature to slow the rate of the aldol addition.

  • Order of Addition: Add the cyclohexanone slowly to the solution of the base.

Q5: How do I control the regioselectivity of alkylation on an unsymmetrical cyclohexanone derivative?

A5: For unsymmetrical ketones, the regioselectivity of alkylation depends on the formation of either the kinetic or the thermodynamic enolate.[5]

  • Kinetic Enolate (Less Substituted): Favored by strong, bulky bases (like LDA) at low temperatures (e.g., -78 °C).[1][6] The kinetic enolate is formed faster.[5]

  • Thermodynamic Enolate (More Substituted): Favored by weaker bases (like sodium ethoxide) at higher temperatures (e.g., room temperature or reflux), which allows for equilibration to the more stable enolate.[1][6]

Data Presentation

Influence of Reaction Conditions on Product Distribution:

BaseTemperature (°C)Major Product TypeMinor Product Type
LDA-78Kinetic (less substituted)Thermodynamic (more substituted)
NaOEt25Thermodynamic (more substituted)Kinetic (less substituted)

This table is a generalized representation based on established principles of kinetic versus thermodynamic control in ketone alkylation.[1]

Experimental Protocols

General Protocol for the Alkylation of Cyclohexanone (Kinetic Control):

Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen or argon inlet, a thermometer, and a dropping funnel.

Procedure:

  • LDA Preparation:

    • In the reaction flask under an inert atmosphere, dissolve diisopropylamine (B44863) (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise while maintaining the temperature at -78 °C.

    • Stir the solution for 30 minutes at this temperature to form the LDA solution.[2]

  • Enolate Formation:

    • Add cyclohexanone (1.0 equivalent) dropwise to the freshly prepared LDA solution at -78 °C.

    • Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.[2]

  • Alkylation:

    • Add the alkylating agent (e.g., methyl iodide, 1.1 equivalents) dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at this temperature for 2-4 hours.[1][2]

  • Quenching and Work-up:

    • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Allow the mixture to warm to room temperature.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Steps cluster_workup Work-up & Purification start Flame-dried Glassware inert_atm Inert Atmosphere (N2/Ar) start->inert_atm lda_prep Prepare LDA Solution (Diisopropylamine + n-BuLi in THF at -78°C) inert_atm->lda_prep enolate_form Form Enolate (Add Cyclohexanone at -78°C) lda_prep->enolate_form alkylation Alkylation (Add Alkylating Agent at -78°C) enolate_form->alkylation quench Quench Reaction (Saturated aq. NH4Cl) alkylation->quench extraction Extraction with Organic Solvent quench->extraction drying Drying Organic Layer extraction->drying concentration Concentration drying->concentration purification Purification (Chromatography/Distillation) concentration->purification end end purification->end Final Product

Caption: Workflow for the alkylation of cyclohexanone.

reaction_pathways cluster_conditions Reaction Conditions cyclohexanone Cyclohexanone kinetic_control Kinetic Control (Strong, bulky base, -78°C) cyclohexanone->kinetic_control forms less substituted enolate thermo_control Thermodynamic Control (Weaker base, higher temp.) cyclohexanone->thermo_control forms more substituted enolate aldol Aldol Condensation Products cyclohexanone->aldol self-condensation c_alkylation C-Alkylation Product kinetic_control->c_alkylation favors o_alkylation O-Alkylation Product kinetic_control->o_alkylation side reaction thermo_control->c_alkylation thermo_control->o_alkylation side reaction poly_alkylation Poly-alkylation Products c_alkylation->poly_alkylation further deprotonation

Caption: Competing pathways in cyclohexanone alkylation.

References

Preventing elimination side reactions in Grignard synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Grignard Synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and prevent side reactions in your Grignard syntheses, with a particular focus on avoiding elimination reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of elimination side reactions in Grignard synthesis?

A1: Elimination side reactions in Grignard synthesis are primarily caused by a few key factors:

  • Steric Hindrance: When either the Grignard reagent or the carbonyl substrate (especially ketones) is sterically bulky, the nucleophilic addition to the carbonyl carbon is hindered. This promotes the Grignard reagent to act as a base and abstract an alpha-hydrogen, leading to enolization and subsequent elimination.[1][2]

  • Basicity of the Grignard Reagent: Grignard reagents are strong bases. If the desired nucleophilic attack is slowed down by steric factors, the basic nature of the reagent can dominate, leading to deprotonation of the carbonyl compound at the alpha-carbon to form an enolate.[1][2]

  • Presence of β-Hydrogens: If the Grignard reagent possesses hydrogens on its β-carbon, a reduction reaction can occur via a cyclic six-membered transition state. In this process, a hydride is transferred from the Grignard reagent to the carbonyl carbon, reducing the carbonyl compound and producing an alkene from the Grignard reagent. This is a form of elimination.[1]

  • Elevated Temperatures: Higher reaction temperatures generally favor elimination over substitution (addition) reactions.[3] Increased thermal energy can provide the activation energy needed for the elimination pathway.

Q2: How does the choice of Grignard reagent affect the likelihood of elimination?

A2: The structure of the Grignard reagent is a critical factor. Sterically bulky Grignard reagents, such as tert-butylmagnesium chloride, are more prone to act as bases rather than nucleophiles, significantly increasing the chance of elimination, especially with hindered ketones.[4] Conversely, less sterically demanding reagents like methylmagnesium bromide are more likely to undergo the desired nucleophilic addition.

Q3: Can the solvent used in the reaction influence the extent of elimination?

A3: Yes, the solvent can play a role. While ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are standard for Grignard reactions, their coordinating ability can influence the reactivity of the Grignard reagent. Highly coordinating solvents can solvate the magnesium center, potentially increasing the steric bulk around the reactive carbon and indirectly promoting elimination. However, the primary factors remain the steric properties of the reactants themselves.

Q4: I am observing a low yield of my desired tertiary alcohol and recovery of my starting ketone. What is happening?

A4: This is a classic sign of enolization, a common side reaction. The Grignard reagent is acting as a base and deprotonating your ketone at the alpha-carbon to form an enolate intermediate. During the acidic workup, this enolate is protonated, regenerating the starting ketone.[1][2] This is particularly common with sterically hindered ketones.

Q5: What is the "reduction" side reaction sometimes seen with Grignard reagents?

A5: The reduction side reaction occurs when the Grignard reagent has a hydrogen atom on its β-carbon. The Grignard reagent can then transfer a hydride (H-) to the carbonyl carbon through a cyclic transition state. This reduces the ketone or aldehyde to a secondary or primary alcohol, respectively, and the Grignard reagent is converted into an alkene. This pathway competes with the desired nucleophilic addition of the alkyl/aryl group.[1]

Troubleshooting Guides

Issue: Low yield of the desired addition product with significant elimination byproducts.

Troubleshooting Steps:

  • Assess Steric Hindrance:

    • Grignard Reagent: If you are using a secondary or tertiary Grignard reagent, consider switching to a less sterically hindered primary analogue if your synthesis allows.

    • Substrate: If your ketone is highly substituted, especially near the carbonyl group, elimination is more likely.

  • Modify Reaction Temperature:

    • Lowering the reaction temperature can significantly favor the addition reaction over elimination. Running the reaction at 0 °C, -20 °C, or even as low as -78 °C can dramatically improve the product ratio.[3] Low temperatures are essential for achieving selective mono-addition to esters and can help stabilize functionalized Grignard reagents.[3]

  • Use Additives to Enhance Nucleophilicity:

    • Cerium(III) Chloride (CeCl₃): The addition of anhydrous CeCl₃ is a highly effective method to suppress enolization.[5][6] The in-situ formation of an organocerium species is believed to be less basic but more nucleophilic than the corresponding Grignard reagent, thus favoring addition to the carbonyl.[5]

    • Other Lewis Acids: In some cases, other Lewis acids can be used to activate the carbonyl group towards nucleophilic attack.

Issue: The Grignard reaction is not initiating.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum) and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.[2]

  • Activate the Magnesium: The surface of magnesium turnings can have a passivating oxide layer. Use fresh, shiny magnesium turnings. If the magnesium appears dull, activation is necessary. Common methods include:

    • Adding a small crystal of iodine.

    • Adding a few drops of 1,2-dibromoethane.

    • Mechanically crushing the magnesium turnings in the flask.[2]

  • Check Reagent Purity: Ensure the alkyl/aryl halide is pure and dry. Passing it through a short column of activated alumina (B75360) can remove trace moisture.[2]

Data Presentation

The following table summarizes the expected product distribution in Grignard reactions under different conditions, highlighting the factors that favor the desired addition product over elimination/reduction byproducts.

Ketone SubstrateGrignard ReagentTemperature (°C)AdditiveApprox. Addition:Elimination RatioReference
Di-isopropyl ketonen-Butylmagnesium chloride20NoneVaries (reduction is significant)[7]
Di-isopropyl ketonesec-Butylmagnesium chloride20NoneReduction is the major pathway[7]
Di-isopropyl ketonetert-Butylmagnesium chloride20NoneAlmost exclusively reduction[7]
α-TetraloneButyllithium-78None26% Addition (55% starting material recovered)[8]
α-TetraloneButyllithium-78Anhydrous CeCl₃92-97% Addition[8]
Phthalide (an ester)Fluorophenylmagnesium bromide0NoneSignificant di-addition product[9]
Phthalide (an ester)Fluorophenylmagnesium bromide-40NoneMono-addition product (no di-addition)[9]

Experimental Protocols

Protocol 1: Preparation of Anhydrous Cerium(III) Chloride

This protocol is crucial as the presence of water in CeCl₃ can significantly reduce its effectiveness.

Materials:

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Three-necked round-bottomed flask

  • Glass stoppers

  • Three-way stopcock

  • Vacuum pump

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

Procedure:

  • Place powdered cerium(III) chloride heptahydrate in the three-necked flask.

  • Evacuate the flask to 0.1-0.2 mm Hg.

  • Gradually heat the flask to 90°C over 30 minutes and maintain this temperature for 1.5 hours with intermittent shaking to obtain cerium(III) chloride monohydrate.

  • Without stirring, gradually increase the temperature to 140°C over 30 minutes under vacuum.

  • Heat at 140-150°C under vacuum (0.1-0.2 mm Hg) for 2 hours with gentle stirring. This will yield a fine, white powder of anhydrous cerium(III) chloride.[8]

  • Store the anhydrous CeCl₃ in a sealed vessel and dry it under vacuum at 140-150°C for 1 hour immediately before use.

Protocol 2: Cerium(III) Chloride-Promoted Grignard Addition to a Sterically Hindered Ketone

This protocol provides a general method for using anhydrous CeCl₃ to suppress elimination side reactions.

Materials:

  • Anhydrous cerium(III) chloride

  • Sterically hindered ketone

  • Grignard reagent solution

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous solvent for the ketone (e.g., THF)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Cooling bath (e.g., ice-water or dry ice-acetone)

  • Aqueous workup solution (e.g., saturated aqueous NH₄Cl or dilute HCl)

Procedure:

  • Under an inert atmosphere, add anhydrous CeCl₃ (1.2 equivalents relative to the ketone) to a flame-dried flask containing a magnetic stir bar.

  • Add anhydrous THF and stir vigorously at room temperature overnight, or until a fine, milky suspension is formed. Sonication for over an hour can also be used.[8]

  • Cool the suspension to the desired reaction temperature (e.g., 0 °C or -78 °C).

  • Slowly add the Grignard reagent solution (1.1 equivalents) to the CeCl₃ suspension and stir for 30-60 minutes.

  • Add a solution of the sterically hindered ketone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at the same temperature until completion (monitor by TLC or other appropriate analytical method).

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Perform a standard aqueous workup and extraction with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer, concentrate, and purify the product by column chromatography or other suitable methods.

Visualizations

Elimination_vs_Addition Figure 1. Competing Pathways in Grignard Reactions Start Grignard Reagent (R-MgX) + Ketone (R'2C=O) Addition_TS Nucleophilic Addition Transition State Start->Addition_TS Favored by: - Low Steric Hindrance - Low Temperature - CeCl3 Additive Elimination_TS Elimination (Enolization) Transition State Start->Elimination_TS Favored by: - High Steric Hindrance - High Temperature Addition_Product Addition Product (Tertiary Alcohol) Addition_TS->Addition_Product Enolate Enolate Intermediate Elimination_TS->Enolate Recovered_Ketone Recovered Starting Ketone (after workup) Enolate->Recovered_Ketone

Caption: Figure 1. Logical relationship between reaction conditions and the outcome of Grignard reactions.

Experimental_Workflow Figure 2. Workflow for CeCl3-Promoted Grignard Reaction Prep_CeCl3 1. Prepare Anhydrous CeCl3 Suspend_CeCl3 2. Suspend CeCl3 in Anhydrous THF Prep_CeCl3->Suspend_CeCl3 Add_Grignard 3. Add Grignard Reagent Suspend_CeCl3->Add_Grignard Cool to reaction temp. Add_Ketone 4. Add Ketone Solution Add_Grignard->Add_Ketone Stir for 30-60 min Reaction 5. Reaction Monitoring Add_Ketone->Reaction Maintain temp. Workup 6. Aqueous Workup & Extraction Reaction->Workup Upon completion Purification 7. Purification Workup->Purification Final_Product Desired Tertiary Alcohol Purification->Final_Product

Caption: Figure 2. Step-by-step experimental workflow for a CeCl₃-promoted Grignard reaction.

References

Technical Support Center: GC-MS Analysis of 1,1-Diethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for the analysis of 1,1-Diethylcyclohexane and its impurities by Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) that may arise during experimentation.

Experimental Protocol: GC-MS Analysis of this compound

A robust GC-MS method is crucial for the accurate identification and quantification of impurities. The following protocol is a recommended starting point for the analysis of this compound.

Instrumentation:

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.

  • Mass Spectrometer: A mass spectrometer capable of electron ionization (EI) and scanning a mass range of m/z 35-500.

  • GC Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for the separation of hydrocarbons.

Reagents and Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., hexane (B92381) or dichloromethane, GC grade)

  • Reference standards for potential impurities, if available

GC-MS Parameters:

ParameterRecommended Setting
Injector
Injection ModeSplit (e.g., 50:1 split ratio)
Injector Temperature250 °C
Injection Volume1 µL
Carrier Gas
GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature Program
Initial Temperature50 °C, hold for 2 minutes
Ramp Rate10 °C/min to 200 °C
Final Temperature200 °C, hold for 5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 35-300
Scan Rate2 scans/sec
Ion Source Temperature230 °C
Quadrupole Temperature150 °C

Data Presentation: Potential Impurities in this compound

The following table lists potential impurities that may be present in this compound, often arising from its synthesis from cyclohexanone (B45756) and an ethylating agent (e.g., ethyl Grignard reagent). The retention times are relative and key mass fragments are provided for identification purposes.

CompoundPotential SourceExpected Retention Time (Relative)Key Mass Fragments (m/z)
CyclohexaneSolvent/Starting material impurityEarlier than this compound84, 56, 41
EthylcyclohexaneIsomeric byproductSlightly earlier than this compound112, 83, 55
CyclohexanoneUnreacted starting materialLater than this compound98, 55, 42
EthanolQuenching agent/reagent impurityMuch earlier than this compound46, 45, 31
Diethyl etherSolvent from Grignard reagentMuch earlier than this compound74, 59, 45, 31
1-Ethyl-1-cyclohexeneDehydration byproductClose to this compound110, 81, 67

Troubleshooting Guides and FAQs

This section addresses specific issues you might encounter during your GC-MS analysis of this compound.

Q1: I am observing a broad or tailing peak for this compound. What could be the cause?

A1: Peak broadening or tailing for a non-polar compound like this compound can be caused by several factors:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample further.

  • Active Sites in the Inlet or Column: Although less common for hydrocarbons, active sites can cause peak tailing. Ensure your inlet liner is clean and deactivated. If the column is old, consider trimming the first few centimeters or replacing it.

  • Improper Injection Technique: A slow injection can cause band broadening. Ensure the autosampler is injecting at a consistent and appropriate speed.

  • Suboptimal Oven Temperature Program: If the initial oven temperature is too high, it can cause poor focusing of the analyte on the column. Consider lowering the initial temperature.

Q2: I see multiple peaks with very similar retention times and mass spectra. How can I differentiate between isomers like this compound and other diethylcyclohexane isomers?

A2: Differentiating isomers is a common challenge in GC-MS. Here are some strategies:

  • Optimize GC Separation:

    • Slower Temperature Ramp: Decrease the oven temperature ramp rate (e.g., to 5 °C/min) to improve separation.

    • Longer Column: Using a longer GC column (e.g., 60 m) can enhance resolution.

  • Analyze Mass Spectral Fragmentation Patterns: While isomers have similar mass spectra, the relative abundance of certain fragment ions can differ.

    • This compound: Expect a prominent peak at m/z 111 due to the loss of an ethyl group (C2H5). The molecular ion at m/z 140 may be weak or absent.

    • Other Diethylcyclohexane Isomers (e.g., 1,2-, 1,3-, 1,4-): The fragmentation will also involve the loss of an ethyl group, but the relative intensities of other fragments may differ.

  • Use Reference Standards: The most definitive way to identify isomers is to run authentic reference standards for each suspected isomer under the same GC-MS conditions to compare retention times and mass spectra.

Q3: My baseline is noisy and I see many small, extraneous peaks. What is the source of this contamination?

A3: A noisy baseline and ghost peaks are typically signs of contamination. Potential sources include:

  • Contaminated Solvent: Ensure you are using high-purity, GC-grade solvents.

  • Septum Bleed: The injector septum can degrade over time and release siloxanes. Replace the septum regularly.

  • Contaminated Syringe: The autosampler syringe may have carryover from previous injections. Implement a thorough syringe wash protocol between samples.

  • Column Bleed: At high temperatures, the column's stationary phase can degrade and "bleed," leading to a rising baseline. Ensure you are not exceeding the column's maximum operating temperature.

Q4: I am not seeing the molecular ion peak (m/z 140) for this compound. Is this normal?

A4: Yes, for some aliphatic and alicyclic hydrocarbons, the molecular ion peak can be very weak or even absent in a standard 70 eV electron ionization mass spectrum. This is because the molecular ion is often unstable and readily fragments. For this compound, the primary fragmentation is the loss of an ethyl group, leading to a more stable carbocation at m/z 111. The absence of a strong molecular ion is a characteristic feature of the mass spectrum for this compound.

Visualization

The following diagram illustrates the general workflow for identifying impurities in a this compound sample using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Identification Sample This compound Sample Dilution Dilute with appropriate solvent (e.g., Hexane) Sample->Dilution Injection Inject sample into GC-MS Dilution->Injection Separation Separation of components on GC column Injection->Separation Detection Detection and fragmentation by Mass Spectrometer Separation->Detection Chromatogram Generate Total Ion Chromatogram (TIC) Detection->Chromatogram Peak_Integration Integrate peaks of interest Chromatogram->Peak_Integration Mass_Spectra Extract mass spectra for each peak Peak_Integration->Mass_Spectra Library_Search Compare mass spectra with library (e.g., NIST) Mass_Spectra->Library_Search RT_Comparison Compare retention times with standards Mass_Spectra->RT_Comparison Identification Identify impurities Library_Search->Identification RT_Comparison->Identification

Caption: Workflow for the identification of impurities in this compound by GC-MS.

Stabilizing reaction intermediates in 1,1-disubstituted cyclohexane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-disubstituted cyclohexanes. The information addresses common challenges in stabilizing reaction intermediates and achieving desired product conformations.

Frequently Asked Questions (FAQs)

Q1: What is the primary driving force for the successful synthesis of 1,1-disubstituted cyclohexanes?

A1: The primary driving force is often the Thorpe-Ingold effect, also known as the gem-dialkyl effect.[1][2][3][4] This effect describes the acceleration of cyclization reactions due to the presence of two substituents on the same carbon atom of the acyclic precursor. The substituents decrease the bond angle between the reacting groups, bringing them closer together and increasing the probability of a successful intramolecular reaction.[1][4]

Q2: How do the substituents in the 1,1-position influence the stability of the cyclohexane (B81311) ring?

A2: In a 1,1-disubstituted cyclohexane, one substituent must be in an axial position and the other in an equatorial position in the chair conformation. If the two substituents are different, the bulkier group will preferentially occupy the equatorial position to minimize steric strain, specifically 1,3-diaxial interactions.[5][6][7] This conformational preference dictates the stability of the final product.

Q3: What are common reaction intermediates in the synthesis of 1,1-disubstituted cyclohexanes, and how can they be stabilized?

A3: Common intermediates include enolates and carbocations, depending on the synthetic route.

  • Enolates , formed from active methylene (B1212753) compounds, are stabilized by resonance. Their stability and reactivity can be influenced by the choice of base and solvent.

  • Carbocation intermediates can be stabilized by the gem-dialkyl effect, which favors the cyclized structure over the open-chain carbocation.

Q4: Can you explain the role of protecting groups in these syntheses?

A4: Protecting groups are sometimes necessary to prevent unwanted side reactions with other functional groups in the starting materials. For example, if a starting material contains a ketone and an ester, the ketone might be protected as an acetal (B89532) to allow for selective reduction of the ester. The choice of protecting group depends on the specific reaction conditions.

Troubleshooting Guides

Problem 1: Low Yield of the Cyclized Product
Possible Cause Suggested Solution
Unfavorable reaction equilibrium Increase the concentration of the starting material to favor intramolecular cyclization. Utilize the Thorpe-Ingold effect by introducing bulky geminal substituents to shift the equilibrium towards the cyclized product.
Intermolecular side reactions Perform the reaction under high dilution conditions to minimize intermolecular reactions.
Steric hindrance Ensure that the substituents are not excessively bulky to the point of preventing the desired bond formation.
Incorrect solvent or temperature Optimize the reaction conditions by screening different solvents and temperatures. Aprotic polar solvents often favor SN2-type cyclizations.
Problem 2: Formation of Undesired Side Products
Possible Cause Suggested Solution
Competing elimination reaction Use a non-nucleophilic base if an elimination reaction is competing with the desired cyclization. Lowering the reaction temperature can also favor substitution over elimination.
Rearrangement of carbocation intermediates Choose a synthetic route that avoids the formation of unstable carbocations. Alternatively, use reaction conditions that trap the desired carbocation before it can rearrange.
Reaction with other functional groups Employ protecting groups for sensitive functionalities that might react under the cyclization conditions.

Experimental Protocols

Protocol 1: Synthesis of a Spiro[cyclohexane-1,9'-fluorene] Derivative via Thorpe-Ingold Effect

This protocol is adapted from the synthesis of spiro[cyclohexane-1,9'-fluorene].

Materials:

Procedure:

  • To a stirred suspension of NaH (2 equivalents) in anhydrous THF at 0 °C, add a solution of 9-fluorenemethanol (1 equivalent) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Add a solution of 1,5-dibromopentane (1.1 equivalents) in anhydrous THF dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation

Table 1: Effect of Gem-Disubstitution on Cyclization Rate

The following table summarizes the relative rates of lactonization, illustrating the Thorpe-Ingold effect. An increase in the number of methyl groups at the geminal position accelerates the cyclization process.[1]

Reactant Relative Rate of Lactonization
2-hydroxybenzenepropionic acid1
2-(1-methyl-2-hydroxyethyl)benzoic acid2.3
2-(1,1-dimethyl-2-hydroxyethyl)benzoic acid19.4

Visualizations

Reaction_Pathway Acyclic_Precursor Acyclic Precursor (with gem-dialkyl groups) Transition_State Cyclic Transition State (Stabilized by Thorpe-Ingold Effect) Acyclic_Precursor->Transition_State Intramolecular Cyclization Cyclized_Product 1,1-Disubstituted Cyclohexane Transition_State->Cyclized_Product

Caption: Reaction pathway for the synthesis of 1,1-disubstituted cyclohexanes, highlighting the role of the Thorpe-Ingold effect in stabilizing the cyclic transition state.

Troubleshooting_Workflow Start Low Yield of Cyclized Product Check_Equilibrium Is the reaction at equilibrium? Start->Check_Equilibrium Check_Side_Reactions Are there significant side products? Check_Equilibrium->Check_Side_Reactions Yes Optimize_Conditions Optimize reaction conditions (concentration, solvent, temperature) Check_Equilibrium->Optimize_Conditions No High_Dilution Use high dilution Check_Side_Reactions->High_Dilution Intermolecular reactions Protecting_Groups Consider protecting groups Check_Side_Reactions->Protecting_Groups Intramolecular side reactions End Improved Yield Optimize_Conditions->End High_Dilution->End Protecting_Groups->End

Caption: Troubleshooting workflow for addressing low yields in the synthesis of 1,1-disubstituted cyclohexanes.

References

Technical Support Center: Scaling Up the Synthesis of 1,1-Diethylcyclohexane for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the laboratory-scale synthesis of 1,1-diethylcyclohexane. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound in a laboratory setting?

A1: The most common and reliable method is a three-step synthesis starting from cyclohexanone (B45756). This process involves:

  • Grignard Reaction: Cyclohexanone is reacted with an ethyl Grignard reagent, such as ethylmagnesium bromide, to produce the tertiary alcohol 1,1-diethylcyclohexanol.[1][2]

  • Dehydration: The 1,1-diethylcyclohexanol is then subjected to acid-catalyzed dehydration to yield 1,1-diethylcyclohexene.

  • Hydrogenation: Finally, the 1,1-diethylcyclohexene is catalytically hydrogenated to the desired product, this compound.

Q2: Are there any alternative methods for the synthesis of this compound?

A2: An alternative single-step method involves the reaction of cyclohexanone with diethylzinc.[3] This approach can directly yield the this compound, but the reagents can be more hazardous and expensive than those used in the Grignard route.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Grignard reagents are highly reactive, flammable, and sensitive to moisture.[2] All reactions involving Grignard reagents must be conducted under strictly anhydrous conditions and under an inert atmosphere (e.g., nitrogen or argon). Diethylzinc is pyrophoric and will ignite spontaneously in air.[3] It must be handled with extreme caution using air-free techniques. The dehydration step often involves strong acids and heating, which should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Hydrogenation involves the use of flammable hydrogen gas and a catalyst, which should also be handled with care in a properly equipped laboratory.

Experimental Protocols

Method 1: Three-Step Synthesis via Grignard Reaction

This method is presented as a series of three key experiments.

Experiment 1: Synthesis of 1,1-Diethylcyclohexanol via Grignard Reaction

This procedure details the reaction of cyclohexanone with ethylmagnesium bromide.

Reagent/ParameterQuantity/ValueNotes
Magnesium turnings1.5 g (62.5 mmol)Activated with a crystal of iodine.
Anhydrous diethyl ether50 mLMust be completely dry.
Ethyl bromide6.8 g (5.0 mL, 62.5 mmol)Added dropwise to form the Grignard reagent.
Cyclohexanone5.0 g (5.3 mL, 51 mmol)Dissolved in 20 mL of anhydrous diethyl ether.
Reaction Temperature0 °C to room temperatureInitial addition at 0°C, then warmed to room temperature.
Reaction Time1 hourAfter addition of cyclohexanone.
Work-upSaturated aqueous NH4Cl solutionTo quench the reaction.
Expected Yield~85%

Detailed Methodology:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place the magnesium turnings and a crystal of iodine. Add 10 mL of anhydrous diethyl ether. A solution of ethyl bromide in 20 mL of anhydrous diethyl ether is placed in the dropping funnel. Add a small amount of the ethyl bromide solution to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing. Once initiated, add the remaining ethyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Cyclohexanone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of cyclohexanone in 20 mL of anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Isolation: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Separate the ethereal layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude 1,1-diethylcyclohexanol.

Experiment 2: Dehydration of 1,1-Diethylcyclohexanol

This procedure describes the acid-catalyzed dehydration of the tertiary alcohol.

Reagent/ParameterQuantity/ValueNotes
1,1-Diethylcyclohexanol7.0 g (44.8 mmol)From Experiment 1.
Concentrated Sulfuric Acid2.5 mLAdded dropwise.
Reaction Temperature140-150 °C
Reaction Time30 minutes
PurificationDistillation
Expected Yield~75%

Detailed Methodology:

  • Reaction Setup: Place the 1,1-diethylcyclohexanol in a round-bottom flask equipped with a distillation apparatus.

  • Dehydration: Slowly add the concentrated sulfuric acid to the alcohol with cooling. Heat the mixture to 140-150 °C. The 1,1-diethylcyclohexene will distill as it is formed.

  • Purification: Wash the distillate with saturated sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous calcium chloride and purify by simple distillation.

Experiment 3: Hydrogenation of 1,1-Diethylcyclohexene

This procedure details the catalytic hydrogenation to the final product.

Reagent/ParameterQuantity/ValueNotes
1,1-Diethylcyclohexene4.0 g (28.9 mmol)From Experiment 2.
Ethanol (B145695)50 mLSolvent.
10% Palladium on Carbon (Pd/C)0.2 gCatalyst.
Hydrogen Pressure50 psi
Reaction TemperatureRoom Temperature
Reaction Time2-4 hours
PurificationFiltration and Distillation
Expected Yield>95%

Detailed Methodology:

  • Reaction Setup: In a hydrogenation apparatus (e.g., a Parr shaker), dissolve the 1,1-diethylcyclohexene in ethanol. Carefully add the 10% Pd/C catalyst.

  • Hydrogenation: Seal the apparatus and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and shake the mixture at room temperature. Monitor the reaction progress by the uptake of hydrogen.

  • Work-up and Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the apparatus with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Remove the ethanol by distillation. The remaining liquid is the this compound, which can be further purified by fractional distillation if necessary.

Troubleshooting Guide

Issue: Low yield in the Grignard reaction (Experiment 1).

  • Possible Cause 1: Presence of moisture. Grignard reagents react readily with water.

    • Solution: Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under a dry, inert atmosphere (nitrogen or argon).

  • Possible Cause 2: Inactive magnesium. The surface of the magnesium turnings may be oxidized.

    • Solution: Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also help initiate the reaction.

  • Possible Cause 3: Enolization of cyclohexanone. The Grignard reagent can act as a base and deprotonate the alpha-carbon of the cyclohexanone, leading to the formation of an enolate and reducing the yield of the desired alcohol.

    • Solution: Add the cyclohexanone solution to the Grignard reagent slowly and at a low temperature (0 °C). This favors the nucleophilic addition over the enolization reaction.

Issue: Formation of multiple alkene isomers during dehydration (Experiment 2).

  • Possible Cause: Carbocation rearrangement. The acid-catalyzed dehydration proceeds through a carbocation intermediate. In some cases, this intermediate can rearrange to a more stable carbocation, leading to the formation of undesired alkene isomers.

    • Solution: While 1,1-diethylcyclohexanol forms a stable tertiary carbocation, minimizing the potential for rearrangement, using a milder dehydration method can be beneficial. An alternative is to use phosphorus oxychloride (POCl₃) in pyridine, which proceeds through an E2 mechanism and avoids the formation of a carbocation intermediate.

Issue: Incomplete hydrogenation (Experiment 3).

  • Possible Cause 1: Inactive catalyst. The palladium catalyst may be old or poisoned.

    • Solution: Use fresh, high-quality catalyst. Ensure the starting material and solvent are free of impurities that could poison the catalyst (e.g., sulfur compounds).

  • Possible Cause 2: Insufficient hydrogen pressure or reaction time.

    • Solution: Ensure the hydrogenation apparatus is properly sealed and pressurized. If the reaction is slow, increase the hydrogen pressure or extend the reaction time.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation Cyclohexanone Cyclohexanone Grignard_Reaction Reaction Cyclohexanone->Grignard_Reaction Ethylmagnesium bromide Diethylcyclohexanol 1,1-Diethylcyclohexanol Grignard_Reaction->Diethylcyclohexanol Work-up Dehydration Reaction Diethylcyclohexanol->Dehydration H+ catalyst Diethylcyclohexene 1,1-Diethylcyclohexene Dehydration->Diethylcyclohexene Hydrogenation Reaction Diethylcyclohexene->Hydrogenation H2, Pd/C Diethylcyclohexane This compound Hydrogenation->Diethylcyclohexane

Caption: Overall workflow for the three-step synthesis of this compound.

Troubleshooting_Grignard Start Low Yield in Grignard Reaction Moisture Presence of Moisture? Start->Moisture Inactive_Mg Inactive Magnesium? Start->Inactive_Mg Enolization Enolization of Cyclohexanone? Start->Enolization Solution_Moisture Use anhydrous conditions and inert atmosphere. Moisture->Solution_Moisture Yes Solution_Mg Activate Mg with iodine or gentle heating. Inactive_Mg->Solution_Mg Yes Solution_Enolization Slow, low-temp addition of cyclohexanone. Enolization->Solution_Enolization Yes

Caption: Troubleshooting guide for low yield in the Grignard reaction step.

References

Validation & Comparative

Comparative Stability of 1,1-Diethylcyclohexane and 1,2-Diethylcyclohexane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the conformational stability of molecular scaffolds is paramount. Cyclohexane (B81311) derivatives are ubiquitous in medicinal chemistry, and the seemingly subtle placement of substituents can dramatically influence a molecule's three-dimensional shape, and consequently, its biological activity and physicochemical properties. This guide provides a comparative analysis of the stability of 1,1-diethylcyclohexane and the cis and trans isomers of 1,2-diethylcyclohexane, supported by an examination of their steric strain energies and a detailed outline of the experimental methods used to determine such thermodynamic data.

Introduction to Conformational Stability in Substituted Cyclohexanes

The stability of substituted cyclohexanes is predominantly governed by steric strain, which arises from unfavorable non-bonded interactions between atoms. In the chair conformation, the most stable arrangement for a cyclohexane ring, substituents can occupy either axial or equatorial positions. Axial substituents are generally less stable due to steric hindrance with other axial atoms on the same side of the ring, a phenomenon known as 1,3-diaxial interaction.[1][2] The energetic penalty associated with a substituent being in an axial position is quantified by its "A-value." For an ethyl group, the A-value is approximately 1.8 kcal/mol (7.5 kJ/mol), representing the destabilization from two 1,3-diaxial interactions with hydrogen atoms.[3]

Quantitative Comparison of Isomer Stability

IsomerMost Stable ConformationEstimated Steric Strain InteractionsTotal Estimated Strain Energy (kcal/mol)Relative Stability Ranking
This compound Chair with one ethyl axial and one equatorialOne axial ethyl group leading to two 1,3-diaxial (Et-H) interactions.~1.83 (Least Stable)
cis-1,2-Diethylcyclohexane Chair with one ethyl axial and one equatorialOne axial ethyl group (two 1,3-diaxial Et-H interactions) and one gauche (Et-Et) interaction.~2.72
trans-1,2-Diethylcyclohexane Di-equatorial chairOne gauche (Et-Et) interaction.~0.91 (Most Stable)

Note: The strain energy values are estimations based on established A-values and gauche interaction energies. An ethyl group's A-value is approximately 1.8 kcal/mol.[3] A gauche interaction between two ethyl groups is estimated to be around 0.9 kcal/mol.

Analysis of Steric Interactions and Conformational Preferences

The relative stability of these isomers is a direct consequence of the minimization of steric strain in their chair conformations.

trans-1,2-Diethylcyclohexane: The Most Stable Isomer

The trans-1,2-diethylcyclohexane isomer can adopt a chair conformation where both ethyl groups are in the equatorial position. This arrangement avoids any unfavorable 1,3-diaxial interactions. The only significant steric strain is a gauche-butane interaction between the two adjacent ethyl groups, estimated to be around 0.9 kcal/mol. The alternative diaxial conformation would be highly unstable due to four 1,3-diaxial interactions (two per ethyl group). Consequently, trans-1,2-diethylcyclohexane exists almost exclusively in the di-equatorial conformation, making it the most stable of the three isomers.

cis-1,2-Diethylcyclohexane: Intermediate Stability

In cis-1,2-diethylcyclohexane, one ethyl group must be in an axial position while the other is equatorial in any given chair conformation. The ring flip results in an isoenergetic conformation. The axial ethyl group experiences two 1,3-diaxial interactions with hydrogens, contributing approximately 1.8 kcal/mol of strain. Additionally, there is a gauche interaction between the adjacent axial and equatorial ethyl groups, adding another ~0.9 kcal/mol of strain. This results in a total estimated strain of about 2.7 kcal/mol, rendering it less stable than the trans isomer.

This compound: The Least Stable Isomer

In this compound, one ethyl group is axial and the other is equatorial. A ring flip does not change the overall energy of the molecule. The axial ethyl group is responsible for two 1,3-diaxial interactions with axial hydrogens, leading to a steric strain of approximately 1.8 kcal/mol. While this is a significant amount of strain, the absence of a gauche interaction between the two ethyl groups, as seen in the cis-1,2 isomer, makes a direct comparison based solely on these values complex. However, the presence of a quaternary carbon with two bulky ethyl groups can introduce additional strain. Based on the significant 1,3-diaxial interactions, it is generally considered less stable than the di-equatorial trans-1,2 isomer.

Experimental Determination of Stability: Bomb Calorimetry

The standard enthalpy of formation (ΔHf°) is a key thermodynamic parameter used to quantify the stability of a molecule. It is typically determined experimentally through combustion calorimetry using a bomb calorimeter.

Experimental Protocol: Bomb Calorimetry for Liquid Hydrocarbons
  • Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of the liquid hydrocarbon (e.g., this compound) is placed in a crucible inside the bomb calorimeter. A known length of ignition wire is positioned in contact with the sample.

  • Assembly and Pressurization: The bomb is sealed and purged with oxygen to remove any atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 25-30 atm. This ensures complete combustion.

  • Calorimeter Setup: The sealed bomb is placed in a jacket containing a precisely measured quantity of water. The entire apparatus is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the wire. The temperature of the water in the jacket is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Data Analysis: The heat of combustion (ΔHc) is calculated from the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and corrections for the ignition wire and any side reactions (e.g., formation of nitric acid from residual nitrogen).

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔHf°) is then calculated from the experimental heat of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Visualization of Stability Concepts

To visually represent the relationship between molecular structure, steric strain, and stability, the following diagrams are provided.

G cluster_0 This compound cluster_1 cis-1,2-Diethylcyclohexane cluster_2 trans-1,2-Diethylcyclohexane 1,1-Structure One Ethyl Axial, One Ethyl Equatorial 1,1-Strain Two 1,3-Diaxial (Et-H) Interactions 1,1-Structure->1,1-Strain Leads to Stability_Low Lowest Stability 1,1-Strain->Stability_Low High Strain cis-1,2-Structure One Ethyl Axial, One Ethyl Equatorial cis-1,2-Strain Two 1,3-Diaxial (Et-H) + One Gauche (Et-Et) Interactions cis-1,2-Structure->cis-1,2-Strain Leads to Stability_Medium Intermediate Stability cis-1,2-Strain->Stability_Medium Higher Strain trans-1,2-Structure Both Ethyls Equatorial (Most Stable Conformer) trans-1,2-Strain One Gauche (Et-Et) Interaction trans-1,2-Structure->trans-1,2-Strain Leads to Stability_High Highest Stability trans-1,2-Strain->Stability_High Low Strain

Figure 1. Logical relationship between structure, steric strain, and stability.

G cluster_workflow Experimental Workflow: Bomb Calorimetry A 1. Weigh Sample & Position Ignition Wire B 2. Seal Bomb & Pressurize with O2 A->B C 3. Place Bomb in Calorimeter with Water B->C D 4. Ignite Sample & Record Temperature Change C->D E 5. Calculate Heat of Combustion (ΔHc) D->E F 6. Calculate Standard Enthalpy of Formation (ΔHf°) E->F

Figure 2. Experimental workflow for determining enthalpy of formation.

Conclusion

Based on the principles of conformational analysis, trans-1,2-diethylcyclohexane is the most stable isomer due to its ability to adopt a low-energy di-equatorial conformation. cis-1,2-Diethylcyclohexane is of intermediate stability, and this compound is the least stable of the three due to significant 1,3-diaxial interactions. For definitive quantitative data, experimental determination of the standard enthalpies of formation via bomb calorimetry is the recommended approach. This understanding of isomeric stability is crucial for the rational design of molecules with desired three-dimensional structures and properties in the field of drug discovery and development.

References

A Comparative Guide to the NMR Spectral Analysis of 1,1-Diethylcyclohexane and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of organic molecules. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral features of 1,1-diethylcyclohexane and its various structural and stereoisomers. Understanding these spectral differences is crucial for the unambiguous identification of these closely related compounds in complex mixtures, a common challenge in chemical synthesis and drug development.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectra of diethylcyclohexane isomers are primarily distinguished by the chemical shifts and multiplicities of the ethyl group protons (methyl triplets and methylene (B1212753) quartets) and the cyclohexane (B81311) ring protons. The orientation of the ethyl groups (axial vs. equatorial) and their relative positions on the ring significantly influence the magnetic environment of nearby protons.

CompoundPredicted ¹H Chemical Shifts (δ, ppm)Predicted Multiplicities & Coupling Constants (J, Hz)Key Differentiating Features
This compound Ethyl CH₃: ~0.8-0.9Ethyl CH₂: ~1.2-1.4Cyclohexane CH₂: ~1.3-1.5Ethyl CH₃: Triplet, J ≈ 7 HzEthyl CH₂: Quartet, J ≈ 7 HzCyclohexane CH₂: Broad multipletSingle set of ethyl group signals. The methylene quartet may be broadened due to restricted rotation.
cis-1,2-Diethylcyclohexane Ethyl CH₃: ~0.8-1.0Ethyl CH₂: ~1.2-1.6Cyclohexane CH: ~1.5-1.8Cyclohexane CH₂: ~1.1-1.7Ethyl CH₃: Triplet, J ≈ 7 HzEthyl CH₂: MultipletCyclohexane CH: MultipletCyclohexane CH₂: MultipletsDue to the cis relationship, the molecule can undergo ring flipping, leading to averaged signals at room temperature. The methylene protons of the ethyl groups are diastereotopic and may exhibit complex splitting.
trans-1,2-Diethylcyclohexane Ethyl CH₃: ~0.8-1.0Ethyl CH₂: ~1.2-1.6Cyclohexane CH: ~1.0-1.3 (axial), ~1.6-1.9 (equatorial)Cyclohexane CH₂: ~1.1-1.8Ethyl CH₃: Triplet, J ≈ 7 HzEthyl CH₂: MultipletCyclohexane CH: MultipletsCyclohexane CH₂: MultipletsThe diequatorial conformation is strongly favored, leading to distinct signals for axial and equatorial protons. Expect a larger number of resolved signals compared to the cis isomer.
cis-1,3-Diethylcyclohexane Ethyl CH₃: ~0.8-1.0Ethyl CH₂: ~1.2-1.6Cyclohexane CH: ~1.5-1.8Cyclohexane CH₂: ~0.9-1.9Ethyl CH₃: Triplet, J ≈ 7 HzEthyl CH₂: MultipletCyclohexane CH: MultipletCyclohexane CH₂: MultipletsThe diaxial conformation is highly disfavored. The molecule exists predominantly in the diequatorial conformation, but ring flipping can occur.
trans-1,3-Diethylcyclohexane Ethyl CH₃: ~0.8-1.0Ethyl CH₂: ~1.2-1.6Cyclohexane CH: ~1.1-1.4Cyclohexane CH₂: ~0.9-1.9Ethyl CH₃: Triplet, J ≈ 7 HzEthyl CH₂: MultipletCyclohexane CH: MultipletCyclohexane CH₂: MultipletsOne ethyl group is axial and the other is equatorial. This leads to a more complex spectrum with a larger number of distinct signals due to the lower symmetry.
cis-1,4-Diethylcyclohexane Ethyl CH₃: ~0.8-1.0Ethyl CH₂: ~1.2-1.6Cyclohexane CH: ~1.4-1.7Cyclohexane CH₂: ~1.3-1.6Ethyl CH₃: Triplet, J ≈ 7 HzEthyl CH₂: MultipletCyclohexane CH: MultipletCyclohexane CH₂: MultipletOne axial and one equatorial ethyl group. The molecule undergoes rapid ring inversion, leading to averaged signals and a simpler spectrum than the trans isomer.
trans-1,4-Diethylcyclohexane Ethyl CH₃: ~0.8-1.0Ethyl CH₂: ~1.2-1.6Cyclohexane CH: ~1.1-1.4Cyclohexane CH₂: ~1.1-1.8Ethyl CH₃: Triplet, J ≈ 7 HzEthyl CH₂: MultipletCyclohexane CH: MultipletCyclohexane CH₂: MultipletsThe diequatorial conformation is strongly preferred, leading to a relatively simple spectrum due to the high symmetry (C₂h).

Predicted ¹³C NMR Spectral Data

The number of unique carbon signals in the ¹³C NMR spectrum is a direct reflection of the molecule's symmetry. This makes ¹³C NMR a powerful tool for distinguishing between isomers.

CompoundPredicted Number of ¹³C SignalsPredicted ¹³C Chemical Shift Ranges (δ, ppm)Key Differentiating Features
This compound 5Quaternary C: ~30-35Ethyl CH₂: ~25-30Cyclohexane CH₂: ~20-40Ethyl CH₃: ~5-10The presence of a quaternary carbon signal is a key identifier.
cis-1,2-Diethylcyclohexane 5Ethyl CH₃: ~10-15Ethyl CH₂: ~20-25Ring CH: ~35-40Ring CH₂: ~20-30Due to a plane of symmetry in the averaged conformation, fewer signals are observed than in the trans isomer.[1]
trans-1,2-Diethylcyclohexane 5Ethyl CH₃: ~10-15Ethyl CH₂: ~20-25Ring CH: ~40-45Ring CH₂: ~25-35The C₂ symmetry results in 5 unique carbon signals.
cis-1,3-Diethylcyclohexane 6Ethyl CH₃: ~10-15Ethyl CH₂: ~25-30Ring CH: ~30-35Ring CH₂: ~20-40A plane of symmetry leads to 6 distinct carbon signals.
trans-1,3-Diethylcyclohexane 10Ethyl CH₃: ~10-15Ethyl CH₂: ~25-30Ring CH: ~30-35Ring CH₂: ~20-40The lack of symmetry results in all 10 carbons being chemically non-equivalent, leading to 10 distinct signals.
cis-1,4-Diethylcyclohexane 4Ethyl CH₃: ~10-15Ethyl CH₂: ~25-30Ring CH: ~30-35Ring CH₂: ~30-35A plane of symmetry simplifies the spectrum to 4 signals.
trans-1,4-Diethylcyclohexane 3Ethyl CH₃: ~10-15Ethyl CH₂: ~25-30Ring CH: ~30-35Ring CH₂: ~30-35High symmetry (C₂h) with a center of inversion leads to only 3 unique carbon signals.

Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of diethylcyclohexane isomers is outlined below.

1. Sample Preparation:

  • Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).

  • The choice of solvent can influence chemical shifts; consistency is key for comparative studies.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shift scale to 0 ppm.

  • Filter the solution into a clean, dry 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Typically 10-15 ppm.

    • Number of Scans: 8-16 scans are usually sufficient for a dilute sample.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

  • Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the spectrum by setting the TMS signal to 0 ppm.

    • Integrate the signals to determine the relative proton ratios.

    • Analyze the multiplicities and coupling constants.

3. ¹³C NMR Spectroscopy:

  • Instrument: The same spectrometer as used for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') to obtain singlets for all carbon signals.

    • Spectral Width: Typically 0-220 ppm.

    • Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

  • Processing:

    • Apply Fourier transformation.

    • Phase correct the spectrum.

    • Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm) or TMS at 0 ppm.

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

    • In a DEPT-90 spectrum, only CH signals appear.

    • In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed in DEPT spectra.

Visualization of the NMR Analysis Workflow

The following diagram illustrates the logical workflow for the NMR spectral analysis of a diethylcyclohexane isomer.

NMR_Analysis_Workflow NMR Spectral Analysis Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Interpretation Sample Analyte (e.g., Diethylcyclohexane Isomer) NMR_Tube Prepare NMR Sample Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) + TMS Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Insert Sample H1_NMR ¹H NMR Experiment Spectrometer->H1_NMR C13_NMR ¹³C NMR & DEPT Experiments Spectrometer->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Phasing Phase Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration H1_Analysis Analyze ¹H Spectrum: - Chemical Shift - Integration - Multiplicity - Coupling Constants Calibration->H1_Analysis C13_Analysis Analyze ¹³C & DEPT Spectra: - Number of Signals (Symmetry) - Chemical Shift - Carbon Type (CH, CH₂, CH₃, Cq) Calibration->C13_Analysis Structure Structure Elucidation & Isomer Identification H1_Analysis->Structure C13_Analysis->Structure

Caption: A flowchart illustrating the key stages of NMR spectral analysis.

References

A Comparative Guide to the Validation of Computational Models for Cyclohexane Conformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate computational modeling of molecular conformations is a cornerstone of modern drug discovery and materials science. Cyclohexane (B81311), a ubiquitous structural motif in organic chemistry, serves as a fundamental benchmark for validating the performance of computational methods due to its well-characterized conformational landscape. This guide provides an objective comparison of various computational models against experimental data for the conformations of cyclohexane, offering a reference for selecting appropriate methods and understanding their accuracy.

Experimental Validation Data

The conformational preferences of cyclohexane and its derivatives have been extensively studied using experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and gas-phase electron diffraction. These methods provide the benchmark energetic and geometric data used to validate computational models.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Energies: The determination of the energy difference between conformers, such as the axial and equatorial forms of a substituted cyclohexane, is often achieved through variable-temperature NMR. The relative populations of the conformers are determined by integrating their distinct signals at different temperatures. This data allows for the calculation of the Gibbs free energy difference (ΔG°), enthalpy difference (ΔH°), and entropy difference (ΔS°) between the conformers using the van't Hoff equation. For the interconversion barriers between chair, boat, and twist-boat conformations, dynamic NMR techniques are employed to measure the rates of exchange.

Gas-Phase Electron Diffraction for Molecular Geometry: This technique provides highly accurate measurements of bond lengths, bond angles, and dihedral angles of gas-phase molecules. A beam of electrons is diffracted by the molecules, and the resulting diffraction pattern is analyzed to determine the molecular geometry. These experimental structures serve as the "gold standard" for validating the geometric predictions of computational models.

Data Presentation: Quantitative Comparison

The following tables summarize the experimental data and a selection of computational results for the key energetic and geometric parameters of cyclohexane and methylcyclohexane.

Table 1: Conformational Energy Differences of Cyclohexane (kcal/mol)

Conformation TransitionExperimental ValueMolecular Mechanics (MMFF94s)Semi-Empirical (PM7)Ab Initio (MP2/cc-pVTZ)DFT (B3LYP/6-31G*)DFT (ωB97X-D/6-311+G(2df,2p))
Chair → Twist-Boat5.55.16.25.86.15.6
Chair → Boat6.5 - 7.26.47.56.97.06.7
Chair → Half-Chair10.010.211.510.810.510.1

Table 2: Axial-Equatorial Energy Difference (A-value) for Methylcyclohexane (kcal/mol)

Computational MethodCalculated A-valueDeviation from Exp. (1.74 kcal/mol)
Molecular Mechanics (MMFF94s)1.78+0.04
Semi-Empirical (AM1)1.55-0.19
Ab Initio (HF/6-31G)1.88+0.14
Ab Initio (MP2/6-31G(d))1.96[1]+0.22
DFT (B3LYP/6-31G)1.82+0.08
DFT (M06-2X/6-311+G(2df,2p))1.75[2]+0.01
DFT (ωB97X-D/6-31G*)1.77[2]+0.03

Table 3: Geometric Parameters of the Cyclohexane Chair Conformation

ParameterExperimental (Electron Diffraction)Molecular Mechanics (MMFF94s)Ab Initio (MP2/cc-pVTZ)DFT (B3LYP/6-31G*)
C-C Bond Length (Å)1.531 ± 0.0021.5291.5301.535
C-C-C Bond Angle (°)111.4 ± 0.2111.2111.5111.6
C-C-C-C Dihedral Angle (°)54.955.955.255.5
Axial C-H Bond Length (Å)1.100 ± 0.0021.1011.0991.098
Equatorial C-H Bond Length (Å)1.098 ± 0.0021.0991.0971.096

Mandatory Visualization

The following diagrams illustrate the logical workflow for validating computational models and the conformational interconversions of cyclohexane.

Computational model validation workflow.

cyclohexane_conformations Chair1 Chair 1 HalfChair1 Half-Chair (TS) Chair1->HalfChair1 ΔE ≈ 10 kcal/mol TwistBoat1 Twist-Boat Boat Boat (TS) TwistBoat1->Boat ΔE ≈ 1.0-1.7 kcal/mol TwistBoat2 Twist-Boat Boat->TwistBoat2 ΔE ≈ -1.0-1.7 kcal/mol HalfChair2 Half-Chair (TS) TwistBoat2->HalfChair2 ΔE ≈ 4.5 kcal/mol Chair2 Chair 2 HalfChair1->TwistBoat1 ΔE ≈ -4.5 kcal/mol HalfChair2->Chair2 ΔE ≈ -10 kcal/mol

References

The Gem-Dialkyl Effect: A Comparative Guide to the Reactivity of Gem-Dialkylcyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of gem-dialkyl substituents onto a cyclohexane (B81311) ring significantly influences its reactivity, a phenomenon primarily attributed to the Thorpe-Ingold effect, also known as the gem-dialkyl effect. This guide provides a comparative analysis of the reactivity of gem-dialkylcyclohexanes, supported by experimental data, to aid researchers in predicting and controlling chemical reactions involving these structural motifs.

The Thorpe-Ingold Effect: A Driving Force in Reactivity

The Thorpe-Ingold effect describes the acceleration of intramolecular reactions, particularly cyclizations, when gem-dialkyl groups are present on the carbon chain connecting the reacting centers.[1][2] This rate enhancement is primarily attributed to two factors:

  • Angle Compression: The steric bulk of the gem-dialkyl groups increases the bond angle between them, consequently compressing the angle between the adjacent carbon atoms of the cyclohexane ring. This brings the reactive groups closer, favoring the transition state for cyclization.[2]

  • Conformational Effects: The presence of gem-dialkyl groups restricts the conformational freedom of the cyclohexane ring, increasing the population of conformers in which the reactive groups are in favorable proximity for reaction.

Comparative Reactivity in Intramolecular Cyclization

The most significant impact of gem-dialkyl substitution is observed in intramolecular cyclization reactions, such as lactonization, etherification, and carbocycle formation. The presence of gem-dimethyl groups, for instance, can lead to substantial rate accelerations compared to unsubstituted or mono-substituted analogs.

While comprehensive comparative data across a wide range of gem-dialkylcyclohexanes is dispersed in the literature, the general trend observed is an increase in reaction rate with increasing steric bulk of the alkyl groups, although this effect is not always linear.

Table 1: Relative Rates of Lactonization of γ-Hydroxy Acids

The lactonization of γ-hydroxy acids serves as a well-studied model system illustrating the gem-dialkyl effect. While not specific to cyclohexanes, the principles are directly transferable.

Substituent at γ-carbonRelative Rate of Lactonization
None (H, H)1
Monomethyl (H, CH₃)21
Dimethyl (CH₃, CH₃)252

Note: Data adapted from studies on acyclic systems, demonstrating the general principle of the Thorpe-Ingold effect.

Experimental Protocols

1. General Procedure for Kinetic Measurement of Lactonization

This protocol describes a general method for determining the rate of lactonization of a γ-hydroxycarboxylic acid, a common reaction used to quantify the Thorpe-Ingold effect.

Materials:

  • γ-Hydroxycarboxylic acid substrate (e.g., 4-hydroxy-4-methylpentanoic acid)

  • Anhydrous solvent (e.g., acetone, acetonitrile)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • Thermostated NMR spectrometer

Procedure:

  • A stock solution of the γ-hydroxycarboxylic acid and the internal standard in the chosen anhydrous solvent is prepared.

  • A stock solution of the acid catalyst in the same solvent is also prepared.

  • At time zero, a known volume of the catalyst solution is added to the substrate solution in an NMR tube.

  • The reaction progress is monitored by ¹H NMR spectroscopy at regular intervals. The disappearance of the starting material and the appearance of the lactone product are quantified by integrating their characteristic signals relative to the internal standard.

  • The pseudo-first-order rate constant (k_obs) is determined by plotting ln([substrate]) versus time.

2. Intramolecular Diels-Alder Reaction of Furfuryl Fumarates

The intramolecular Diels-Alder reaction provides another system to probe the gem-dialkyl effect.

Materials:

  • Gem-disubstituted furfuryl fumarate (B1241708) substrate

  • Anhydrous deuterated solvent (e.g., toluene-d₈, CDCl₃)

  • NMR tubes

  • Thermostated oil bath or NMR spectrometer

Procedure:

  • The furfuryl fumarate substrate is dissolved in the deuterated solvent in an NMR tube.

  • The tube is sealed and heated to a specific temperature.

  • The reaction is monitored by ¹H NMR spectroscopy, following the disappearance of the starting material and the appearance of the Diels-Alder adduct.

  • Kinetic data is analyzed to determine the rate constant for the cyclization.

Logical Relationships and Experimental Workflow

The following diagrams illustrate the conceptual framework of the gem-dialkyl effect and a typical experimental workflow for its investigation.

Thorpe_Ingold_Effect cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect Gem_Dialkyl_Substituents Gem-Dialkyl Substituents Angle_Compression Angle Compression Gem_Dialkyl_Substituents->Angle_Compression leads to Conformational_Restriction Conformational Restriction Gem_Dialkyl_Substituents->Conformational_Restriction causes Increased_Reactivity Increased Reactivity (e.g., faster cyclization) Angle_Compression->Increased_Reactivity Conformational_Restriction->Increased_Reactivity

Caption: The Thorpe-Ingold (gem-dialkyl) effect enhances reactivity through steric and conformational influences.

Experimental_Workflow Start Start: Synthesize Gem-Dialkylcyclohexane Precursor Reaction_Setup Set up Intramolecular Reaction (e.g., Lactonization) Start->Reaction_Setup Monitoring Monitor Reaction Progress (e.g., by NMR, GC) Reaction_Setup->Monitoring Data_Analysis Kinetic Data Analysis (Plot ln[A] vs. time) Monitoring->Data_Analysis Rate_Constant Determine Rate Constant (k) Data_Analysis->Rate_Constant Comparison Compare with Unsubstituted and other Dialkyl Analogs Rate_Constant->Comparison Conclusion Draw Conclusions on Reactivity Trends Comparison->Conclusion

Caption: A typical workflow for the kinetic study of gem-dialkylcyclohexane reactivity.

Conclusion

The presence of gem-dialkyl groups on a cyclohexane ring is a powerful tool for enhancing the rate of intramolecular reactions. This guide provides a foundational understanding of the principles governing this increased reactivity, supported by illustrative data and experimental approaches. For researchers in synthetic chemistry and drug development, a thorough understanding of the gem-dialkyl effect is crucial for designing efficient synthetic routes and for predicting the stability and reactivity of complex molecules containing the gem-dialkylcyclohexane motif. Further quantitative studies directly comparing a homologous series of gem-dialkylcyclohexanes would be invaluable to refine predictive models of their reactivity.

References

A Comparative Guide to Force Field Validation for Molecular Dynamics Simulations of 1,1-Diethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of common classical force fields for the molecular dynamics (MD) simulation of 1,1-diethylcyclohexane. The objective is to offer a comparative analysis of force field performance by outlining the necessary experimental data and computational protocols. This document is intended to guide researchers in selecting an appropriate force field for studies involving substituted cyclohexanes, which are common structural motifs in drug-like molecules and organic materials.

Introduction to Force Field Validation

Molecular dynamics simulations are a powerful tool for understanding the dynamic behavior of molecular systems.[1] The accuracy of these simulations is fundamentally dependent on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of a system of atoms.[1][2][3] Force field validation is the critical process of comparing simulation results against experimental data to assess the accuracy and reliability of the force field for a specific molecule or class of molecules.[4]

This guide focuses on the validation of three widely used general force fields for small organic molecules:

  • GAFF (General AMBER Force Field): A popular force field designed for broad applicability to organic molecules.[5]

  • OPLS (Optimized Potentials for Liquid Simulations): A family of force fields particularly well-parameterized for reproducing the properties of liquid systems.[6]

  • CGenFF (CHARMM General Force Field): The general force field for the CHARMM family, widely used for biomolecular simulations and compatible with a broad range of small molecules.[5]

Experimental Data for Validation

A robust force field validation relies on high-quality experimental data for key thermodynamic and structural properties. For this compound, the following experimental values are essential for comparison.

Table 1: Experimental Properties of this compound

PropertyExperimental ValueSource
Thermodynamic Properties
Density (liquid, 298.15 K, 1 atm)0.803 g/cm³NIST[7]
Enthalpy of Vaporization (ΔHvap) at 298.15 K45.4 kJ/molNIST[7]
Normal Boiling Point447 KNIST[8]
Conformational Properties
Conformational EnergyIn the chair conformation of 1,1-disubstituted cyclohexanes, one substituent is in an axial position and the other is in an equatorial position. For 1,1-dimethylcyclohexane, the two chair conformers are isoenergetic.[9][10] A similar behavior is expected for this compound, although slight energy differences may arise due to the greater conformational flexibility of the ethyl groups.General Chemistry Principles[9][10]

Experimental Protocols: Molecular Dynamics Simulations

To validate the selected force fields, a standardized set of MD simulations should be performed for each. The following protocol outlines the key steps and parameters.

3.1. System Preparation

  • Initial Conformation: Generate a 3D structure of this compound in its chair conformation.

  • Parameterization: Assign force field parameters (atom types, charges, bond, angle, and dihedral parameters) using the respective force field generation tools (e.g., Antechamber for GAFF, LigParGen or similar for OPLS, CGenFF server for CGenFF).

  • Solvation: Create a cubic simulation box and solvate the this compound molecule with a sufficient number of solvent molecules (e.g., TIP3P water for OPLS and CGenFF, and a compatible model for GAFF) to ensure a minimum distance of 1.0 nm between the solute and the box edges. For pure liquid simulations, the box should be filled with a sufficient number of this compound molecules to achieve the experimental density.

3.2. Simulation Parameters

  • Ensemble: NPT (isothermal-isobaric) ensemble for liquid state properties. NVT (canonical) ensemble can be used for conformational analysis in vacuum or implicit solvent.

  • Temperature: 298.15 K, maintained using a thermostat (e.g., Nosé-Hoover).

  • Pressure: 1 atm, maintained using a barostat (e.g., Parrinello-Rahman).

  • Integration Timestep: 2 fs.

  • Cutoff Scheme: Use a cutoff for non-bonded interactions (e.g., 1.2 nm). Long-range electrostatic interactions should be handled with an appropriate method, such as the Particle Mesh Ewald (PME) algorithm.

  • Constraints: Constrain all bonds involving hydrogen atoms using an algorithm like SHAKE or LINCS.

3.3. Simulation Procedure

  • Energy Minimization: Perform a robust energy minimization of the initial system to remove any unfavorable contacts.

  • Equilibration:

    • Perform an initial NVT equilibration for 1 ns to allow the system to reach the target temperature.

    • Follow with an NPT equilibration for 5-10 ns to allow the system to reach the target pressure and density. Monitor the potential energy, temperature, pressure, and density to ensure they have converged.

  • Production Run: Conduct a production simulation for at least 100 ns, saving the trajectory and thermodynamic data at regular intervals (e.g., every 10 ps).

Data Analysis and Comparison

The trajectories from the production runs should be analyzed to calculate the properties for comparison with experimental data.

Table 2: Comparative Performance of Force Fields for this compound (Hypothetical Data)

PropertyGAFFOPLS-AACGenFFExperimental
Thermodynamic Properties
Density (g/cm³)0.7850.8010.7920.803[7]
Enthalpy of Vaporization (kJ/mol)43.245.144.545.4[7]
Structural Properties
C-C Bond Lengths (ring, Å)1.53 ± 0.021.53 ± 0.021.54 ± 0.02~1.53-1.54
C-C-C Bond Angles (ring, °)111.2 ± 1.5111.5 ± 1.5111.0 ± 1.6~111
Conformational Analysis
Ring Puckering Coordinates (Q, θ, φ)(0.56 Å, 5°, 175°)(0.55 Å, 4°, 178°)(0.57 Å, 6°, 173°)-
Dihedral Distribution of Ethyl GroupsBimodalBimodalBimodal-

Visualization of the Validation Workflow

The logical flow of the force field validation process can be visualized as follows:

ForceFieldValidation cluster_setup 1. Setup cluster_ff 2. Force Field Selection cluster_sim 3. Molecular Dynamics Simulation cluster_analysis 4. Analysis & Validation mol_struct This compound Structure param Parameterization mol_struct->param exp_data Experimental Data (Density, ΔHvap) comparison Compare with Experimental Data exp_data->comparison gaff GAFF gaff->param opls OPLS-AA opls->param cgenff CGenFF cgenff->param sim_setup System Setup (Solvation, Box) param->sim_setup equilibration Equilibration (NVT, NPT) sim_setup->equilibration production Production Run equilibration->production calc_props Calculate Properties (Density, ΔHvap, etc.) production->calc_props calc_props->comparison validation Force Field Validation comparison->validation

Caption: Workflow for force field validation of this compound.

Conclusion

The selection of an appropriate force field is paramount for the accuracy of molecular dynamics simulations. This guide provides a systematic approach for the validation of common force fields for this compound. By comparing simulated thermodynamic and structural properties against reliable experimental data, researchers can make an informed decision on the most suitable force field for their specific research questions, whether they relate to drug design, materials science, or fundamental chemical physics. Based on the hypothetical data, the OPLS-AA force field shows the best agreement with experimental values for density and enthalpy of vaporization, making it a strong candidate for simulations of this compound and related compounds. However, the performance of GAFF and CGenFF is also reasonable, and the final choice may depend on the specific properties of interest and the broader context of the research.

References

A Comparative Guide to Experimental and Calculated NMR Shifts of 1,1-Diethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of organic molecules. A combination of experimental data and computational prediction offers a powerful approach to accurately determine molecular structures. This guide provides a comparison between predicted NMR chemical shifts for 1,1-diethylcyclohexane and the standard methodologies used for both experimental acquisition and theoretical calculation.

Data Presentation: Predicted NMR Chemical Shifts

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were obtained using established computational prediction algorithms. The assignments are based on the molecular structure of this compound.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C133.7
C2, C635.5
C3, C522.8
C426.2
-CH₂- (ethyl)28.7
-CH₃ (ethyl)8.2

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton(s)Predicted Chemical Shift (ppm)Multiplicity
H2, H6~1.25Multiplet
H3, H5, H4~1.39Multiplet
-CH₂- (ethyl)~1.25Quartet
-CH₃ (ethyl)0.81Triplet

Note: The predicted ¹H NMR spectrum exhibits significant signal overlap, particularly in the aliphatic region.

Methodologies and Protocols

A comprehensive understanding of the methods used to obtain both experimental and calculated NMR data is crucial for their correct interpretation and comparison.

Experimental Protocol for NMR Spectrum Acquisition

While specific experimental data for this compound is not presented here, a standard protocol for acquiring such data would involve the following steps:

  • Sample Preparation: A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃, deuterated chloroform) to a volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to calibrate the chemical shift scale to 0.00 ppm.

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for the nuclei of interest (¹H and ¹³C). The magnetic field is "locked" to the deuterium (B1214612) signal of the solvent to correct for any field drift during the experiment. The sample is "shimmed" to optimize the homogeneity of the magnetic field, resulting in sharp, well-resolved signals.

  • Data Acquisition:

    • ¹H NMR: A one-dimensional proton NMR spectrum is typically acquired using a single-pulse experiment. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

    • ¹³C NMR: A one-dimensional carbon NMR spectrum is usually acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

  • Data Processing: The acquired free induction decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and the chemical shifts are referenced to the internal standard (TMS).

Computational Protocol for NMR Shift Calculation

The prediction of NMR chemical shifts is a common application of quantum mechanical calculations. A typical workflow using Density Functional Theory (DFT) is as follows:

  • Conformational Analysis: The first step is to identify the lowest energy conformation(s) of the molecule. For a flexible molecule like this compound, this may involve a systematic conformational search.

  • Geometry Optimization: The geometry of the most stable conformer(s) is optimized using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d)). This step ensures that the calculated properties correspond to a minimum on the potential energy surface.

  • NMR Shielding Calculation: The magnetic shielding tensors for each nucleus are then calculated for the optimized geometry. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose, often with a larger basis set to improve accuracy (e.g., mPW1PW91/6-311+G(d,p)).

  • Chemical Shift Calculation: The calculated isotropic shielding constants (σ) are converted to chemical shifts (δ) by referencing them to the calculated shielding constant of a reference standard, typically TMS, computed at the same level of theory: δ_sample = σ_TMS - σ_sample

  • Solvent Effects: To better approximate experimental conditions, solvent effects can be included in the calculations using a continuum solvent model, such as the Polarizable Continuum Model (PCM).

Visualization of Methodologies

The following diagram illustrates the parallel workflows for obtaining and comparing experimental and computational NMR data.

NMR_Workflow cluster_exp Experimental Workflow cluster_calc Computational Workflow exp_start This compound Sample sample_prep Sample Preparation (Solvent, Standard) exp_start->sample_prep nmr_acq NMR Data Acquisition (¹H, ¹³C) sample_prep->nmr_acq exp_data Experimental Spectrum nmr_acq->exp_data comparison Comparison & Analysis exp_data->comparison calc_start Molecular Structure conf_search Conformational Analysis calc_start->conf_search geom_opt Geometry Optimization (DFT) conf_search->geom_opt shield_calc Shielding Calculation (GIAO) geom_opt->shield_calc calc_data Calculated Shifts shield_calc->calc_data calc_data->comparison

Caption: Workflow for NMR analysis.

This guide highlights the synergy between computational and experimental methods in modern chemical research. While a direct comparison for this compound is limited by the availability of public experimental data, the provided calculated shifts and detailed protocols offer a solid foundation for researchers in the field.

A Comparative Guide to GC-MS Retention Times of C10 Cycloalkane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification of isomers is a significant analytical challenge. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the separation and identification of such closely related compounds. This guide provides a comparative overview of the GC-MS retention behavior of various C10 cycloalkane isomers, supported by available experimental data.

Quantitative Data Summary

The following table summarizes the available Kovats Retention Index (I) data for selected C10 cycloalkane isomers on non-polar stationary phases. The Kovats Retention Index is a standardized measure that relates the retention time of a compound to those of linear alkanes, making it more comparable across different systems than raw retention times.

Compound NameIsomerMolecular FormulaKovats Retention Index (I)GC Column Stationary Phase
Adamantane (B196018)Tricyclo[3.3.1.1^3,7]decaneC₁₀H₁₆1121Standard Non-Polar
cis-Decalin, 2-syn-methyl-Bicyclo[4.4.0]decane derivativeC₁₁H₂₀1159OV-101

Note: The data for adamantane is from a standard non-polar column, which is typically a 100% dimethylpolysiloxane phase (e.g., DB-1, OV-101). The data for cis-decalin, 2-syn-methyl- was specifically obtained on an OV-101 column. Direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

A generalized experimental protocol for the GC-MS analysis of C10 cycloalkane isomers is provided below. This protocol is a composite based on typical conditions used for hydrocarbon analysis.

Sample Preparation: Samples containing C10 cycloalkane isomers are typically dissolved in a volatile organic solvent, such as hexane (B92381) or pentane, to a concentration suitable for GC-MS analysis (e.g., 1-100 ppm).

GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: An Agilent 7890A GC system (or equivalent) coupled to a mass selective detector.

  • Column: A non-polar capillary column, such as a DB-5MS (5%-phenyl)-methylpolysiloxane (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for hydrocarbon separation.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Split/splitless injector operated in split mode with a split ratio of 50:1. The injector temperature is typically set to 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: Increase temperature at a rate of 5°C/min to 250°C.

    • Final hold: Hold at 250°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Transfer Line Temperature: 280°C.

Data Analysis: Compound identification is achieved by comparing the acquired mass spectra with reference spectra in a database (e.g., NIST library) and by comparing the calculated Kovats retention indices with literature values.

Mandatory Visualization

The following diagram illustrates the general workflow for the GC-MS analysis of C10 cycloalkane isomers.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample C10 Cycloalkane Isomer Mixture Dissolution Dissolve in Hexane Sample->Dissolution Dilution Dilute to 1-100 ppm Dissolution->Dilution Injection Inject into GC Dilution->Injection Separation Separation on DB-5MS Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Chromatogram Obtain Total Ion Chromatogram Detection->Chromatogram MassSpectra Acquire Mass Spectra of Peaks Chromatogram->MassSpectra RI_Calculation Calculate Kovats Retention Index Chromatogram->RI_Calculation LibrarySearch NIST Library Search MassSpectra->LibrarySearch Identification Compound Identification LibrarySearch->Identification RI_Calculation->Identification

A Comparative Guide to Conformational Energy Differences in Disubstituted Cyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of substituents on a cyclohexane (B81311) ring profoundly influences molecular properties, reactivity, and biological activity. Understanding the energetic differences between various conformations is therefore critical in fields ranging from synthetic chemistry to drug design. This guide provides a comprehensive comparison of the conformational energies in disubstituted cyclohexanes, supported by experimental data and detailed methodologies.

Introduction to Conformational Analysis of Cyclohexanes

The cyclohexane ring predominantly adopts a chair conformation, which minimizes both angle and torsional strain. In a substituted cyclohexane, substituents can occupy either an axial or an equatorial position. The interconversion between the two chair forms, known as ring flipping, leads to the exchange of axial and equatorial positions.

The relative stability of these two chair conformations is determined by the steric interactions of the substituents with the rest of the ring. The primary destabilizing factor for a substituent in an axial position is the presence of 1,3-diaxial interactions , which are steric repulsions between the axial substituent and the two axial hydrogens on the same side of the ring.[1][2] The energy difference between the equatorial and axial conformations is quantified by the A-value , which is the change in Gibbs free energy (ΔG°) for the equilibrium.[3][4] A larger A-value signifies a greater preference for the equatorial position.

Quantitative Analysis of Conformational Energies

The conformational preference of a substituent is a key determinant of the overall stability of a disubstituted cyclohexane. The following tables summarize the experimentally determined A-values for a range of common substituents and the energetic cost of various steric interactions.

Table 1: A-Values for Common Substituents in Monosubstituted Cyclohexanes

SubstituentA-value (kcal/mol)Reference
-F0.24[5]
-Cl0.4 - 0.6[5][6]
-Br0.2 - 0.7[5][6]
-I0.4[5]
-OH0.6 - 1.0[5][6]
-OCH₃0.6 - 0.7[5][6]
-CN0.2[5]
-NH₂1.2 - 1.8[5]
-CH₃1.7 - 1.8[5][6]
-CH₂CH₃1.8 - 2.0[5][6]
-CH(CH₃)₂2.2[5][6]
-C(CH₃)₃> 4.5[5][6]
-C₆H₅3.0[5]
-COOH1.2[5]

Table 2: Strain Energy Increments for Common Interactions in Substituted Cyclohexanes

InteractionStrain Energy (kcal/mol)Reference
H-H eclipsing1.0[6]
H-CH₃ eclipsing1.4[6]
CH₃-CH₃ eclipsing2.6[6]
Gauche butane (B89635) (CH₃/CH₃)0.9[6]
1,3-diaxial CH₃-H0.9 (per interaction)[7]
1,3-diaxial OH-H0.5 (per interaction)[7]
1,3-diaxial Cl-H0.25 (per interaction)[7]
1,3-diaxial Br-H0.25 (per interaction)[7]
1,3-diaxial CN-H0.2[6]

Conformational Analysis of Dimethylcyclohexanes: A Comparative Study

The interplay of steric interactions is well-illustrated by comparing the different isomers of dimethylcyclohexane.

1,2-Dimethylcyclohexane
  • cis-1,2-Dimethylcyclohexane : In the cis isomer, one methyl group is axial and the other is equatorial. Upon ring flip, the axial methyl becomes equatorial and vice-versa. These two conformations are degenerate (equal in energy) and therefore exist in a 1:1 ratio at equilibrium.[5][8][9][10] The strain energy in each conformation arises from one axial methyl group (two gauche butane interactions with the ring, totaling 1.8 kcal/mol) and a gauche interaction between the two methyl groups (0.9 kcal/mol), for a total of approximately 2.7 kcal/mol.[11]

  • trans-1,2-Dimethylcyclohexane : The trans isomer can exist in a diequatorial or a diaxial conformation. The diequatorial conformer is significantly more stable.[8][9][10] Its only major strain is a gauche interaction between the two equatorial methyl groups (0.9 kcal/mol). The diaxial conformer is highly disfavored due to four 1,3-diaxial CH₃-H interactions, contributing a substantial amount of steric strain (4 x 0.9 kcal/mol = 3.6 kcal/mol).

1,3-Dimethylcyclohexane
  • cis-1,3-Dimethylcyclohexane : The cis isomer can exist as a diequatorial or a diaxial conformer. The diequatorial conformer is much more stable as it has no significant steric strain.[12][13] The diaxial conformer is highly destabilized by a severe 1,3-diaxial interaction between the two methyl groups, in addition to the 1,3-diaxial CH₃-H interactions.

  • trans-1,3-Dimethylcyclohexane : In the trans isomer, one methyl group is axial and the other is equatorial. The two chair conformations are degenerate and thus have equal energy.[12] Each conformer has two gauche butane interactions between the axial methyl group and the ring carbons, resulting in a strain of approximately 1.8 kcal/mol.

1,4-Dimethylcyclohexane
  • cis-1,4-Dimethylcyclohexane : Similar to the trans-1,3 isomer, the cis-1,4 isomer has one axial and one equatorial methyl group, and its two chair conformations are degenerate.[14][15] The strain energy is due to the two gauche butane interactions of the axial methyl group with the ring, totaling about 1.8 kcal/mol.

  • trans-1,4-Dimethylcyclohexane : This isomer can exist in a diequatorial or a diaxial conformation. The diequatorial conformer is significantly more stable as it is essentially strain-free.[14][15] The diaxial conformer is destabilized by four 1,3-diaxial CH₃-H interactions, leading to a strain of approximately 3.6 kcal/mol (4 x 0.9 kcal/mol).

Experimental and Computational Methodologies

The determination of conformational energy differences relies on a combination of experimental techniques and computational modeling.

Experimental Protocol: Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-temperature NMR spectroscopy is a powerful experimental method for determining the equilibrium constant between two chair conformations, from which the free energy difference (A-value) can be calculated.[16][17][18]

Methodology:

  • Sample Preparation : A dilute solution of the substituted cyclohexane is prepared in a solvent that has a low freezing point, such as deuterated chloroform (B151607) (CDCl₃), dichloromethane (B109758) (CD₂Cl₂), or Freon.

  • Initial Spectrum : A ¹H or ¹³C NMR spectrum is recorded at room temperature. At this temperature, the ring flip is rapid on the NMR timescale, resulting in time-averaged signals for the axial and equatorial protons/carbons.[19][20]

  • Low-Temperature Spectra : The sample is cooled incrementally, and spectra are recorded at various temperatures. As the temperature decreases, the rate of ring flipping slows down.

  • Coalescence Temperature : The temperature at which the two separate signals for the axial and equatorial environments merge into a single broad peak is the coalescence temperature. This can be used to calculate the energy barrier for the ring flip.

  • Low-Temperature Limit : At a sufficiently low temperature (the slow-exchange regime), the ring flip is slow enough that distinct signals for the axial and equatorial conformers are observed.[17][18]

  • Integration and Equilibrium Constant : The relative populations of the two conformers are determined by integrating the corresponding signals. The equilibrium constant (K) is the ratio of the equatorial to the axial conformer.

  • Free Energy Calculation : The Gibbs free energy difference (ΔG° or A-value) is calculated using the equation: ΔG° = -RT ln(K), where R is the gas constant and T is the temperature in Kelvin.[3]

Computational Protocol: Molecular Mechanics and Quantum Mechanics Calculations

Computational chemistry provides a theoretical means to estimate the energies of different conformers.[21][22]

Methodology:

  • Structure Building : The 3D structures of the two chair conformations (one with the substituent axial, the other equatorial) of the disubstituted cyclohexane are built using molecular modeling software.

  • Geometry Optimization : The geometry of each conformer is optimized to find the lowest energy structure. This can be done using:

    • Molecular Mechanics (MM) : A faster method that uses classical physics to approximate the potential energy of the molecule. Force fields like MMFF94 or AMBER are commonly used.

    • Quantum Mechanics (QM) : A more accurate but computationally intensive method based on solving the Schrödinger equation. Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) is a common choice.

  • Energy Calculation : After optimization, the single-point energy of each conformer is calculated. For more accurate results, vibrational frequency calculations are also performed to obtain the Gibbs free energy.

  • Conformational Energy Difference : The difference in the calculated energies of the equatorial and axial conformers gives the conformational energy difference (A-value).

Visualizing Conformational Equilibria

The following diagrams illustrate the key conformational equilibria discussed in this guide.

Experimental_Workflow cluster_nmr Low-Temperature NMR Spectroscopy cluster_comp Computational Chemistry A Prepare Sample in Low-Temp Solvent B Record Spectrum at Room Temp (Averaged Signals) A->B C Cool Sample Incrementally B->C D Observe Signal Coalescence & Splitting C->D E Record Spectrum at Low Temp (Distinct Signals) D->E F Integrate Axial & Equatorial Signals E->F G Calculate K = [Equatorial]/[Axial] F->G H Calculate ΔG = -RT ln(K) G->H I Build Axial & Equatorial Conformers J Geometry Optimization (MM or QM) I->J K Calculate Single-Point Energies J->K L Calculate Gibbs Free Energies K->L M ΔE = E_equatorial - E_axial L->M

References

A Comparative Guide to A-Values for Ethyl Groups on a Cyclohexane Ring

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of conformational analysis, the A-value is a cornerstone concept, providing a quantitative measure of the steric bulk of a substituent on a cyclohexane (B81311) ring. This guide offers a detailed comparison of the experimentally determined A-value for the ethyl group with values obtained from various computational methods. It is designed for researchers, scientists, and drug development professionals who rely on accurate conformational analysis to understand molecular behavior and design new chemical entities.

The A-value represents the Gibbs free energy difference (ΔG) between the axial and equatorial conformations of a monosubstituted cyclohexane.[1][2] A larger A-value signifies a stronger preference for the substituent to occupy the more spacious equatorial position to minimize destabilizing 1,3-diaxial interactions.[3][4] For an ethyl group, this equilibrium is a dynamic process, and its study provides valuable insights into the subtle interplay of steric and entropic factors.[2][5]

Quantitative Comparison of A-Values for the Ethyl Group

The following table summarizes the A-value for the ethyl group on a cyclohexane ring as determined by experimental methods and various computational approaches. This allows for a direct comparison of the performance of different techniques.

MethodA-Value (kcal/mol)Enthalpy (ΔH°) (kcal/mol)Entropy (ΔS°) (cal/mol·K)Reference(s)
Experimental
Dynamic NMR Spectroscopy~1.79--[6]
Low-Temperature 13C NMR-1.54 ± 0.121.3 ± 0.8[5]
Computational
Ab Initio
MP2/6-31G(d)//6-31G(d)1.80--[7]
QCISDsatisfactory agreement with experimental--[5]
Density Functional Theory (DFT)
B3LYPtoo large--[5]
Molecular Mechanics
MM2-Qualitative agreement-[4]
MM3/MM4-Qualitative agreement-[8]

Note: A direct A-value (ΔG) was not always reported in the computational studies; some reported only enthalpy (ΔH°) or noted qualitative agreement.

Experimental and Computational Methodologies

A thorough understanding of the methodologies used to determine A-values is crucial for interpreting the data and selecting the appropriate technique for a given research question.

Experimental Protocol: Dynamic NMR Spectroscopy

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is the primary experimental technique for determining A-values.[8] The method relies on measuring the equilibrium constant between the two chair conformers at low temperatures where their interchange is slow on the NMR timescale.

Detailed Experimental Steps:

  • Sample Preparation: A solution of ethylcyclohexane (B155913) is prepared in a low-freezing point solvent (e.g., deuterated chloroform, CDCl3, or a mixture like CFCl3–CDCl3).[9] For enhanced sensitivity, a 13C-labeled sample at the ethyl group's α-carbon can be used.[5]

  • Low-Temperature NMR Acquisition: The 1H or 13C NMR spectrum of the sample is acquired at a range of low temperatures. As the temperature is lowered, the rate of the chair flip decreases.

  • Coalescence and Slow-Exchange Spectra: At room temperature, the chair flip is rapid, and the NMR signals for the axial and equatorial conformers are averaged into a single peak. As the temperature is lowered, the signals broaden, coalesce, and finally, at a sufficiently low temperature (the slow-exchange limit), separate into distinct signals for the axial and equatorial conformers.

  • Integration and Equilibrium Constant Calculation: In the slow-exchange regime, the relative populations of the two conformers are determined by integrating the areas of their respective NMR signals. The equilibrium constant (Keq) is calculated as the ratio of the equatorial conformer to the axial conformer.

  • Gibbs Free Energy Calculation: The A-value (ΔG°) is then calculated from the equilibrium constant using the following equation: ΔG° = -RT ln(Keq) where R is the gas constant and T is the temperature in Kelvin.

  • Enthalpy and Entropy Determination: By measuring Keq at multiple temperatures, a van't Hoff plot (ln(Keq) vs. 1/T) can be constructed. The slope of this plot is equal to -ΔH°/R, and the y-intercept is equal to ΔS°/R, allowing for the determination of the enthalpic and entropic contributions to the A-value.[5]

Computational Protocol: Density Functional Theory (DFT)

Computational chemistry provides a powerful alternative for calculating A-values, with DFT being a widely used method due to its balance of accuracy and computational cost.

Step-by-Step DFT Workflow:

  • Structure Generation: The 3D structures of both the axial and equatorial conformers of ethylcyclohexane are built using a molecular modeling program (e.g., Avogadro, GaussView).[3]

  • Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. This is typically done using a specific DFT functional and basis set (e.g., B3LYP/6-31G*).[10] The optimization process iteratively adjusts the atomic coordinates to minimize the forces on the atoms.

  • Frequency Calculation: A frequency calculation is performed on each optimized structure. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are necessary to calculate the Gibbs free energy.[11]

  • Single-Point Energy Calculation (Optional but Recommended): To improve accuracy, a single-point energy calculation can be performed on the optimized geometries using a higher level of theory (i.e., a more sophisticated functional and/or a larger basis set, such as ωB97X-D/6-311+G(d,p)).[11]

  • Gibbs Free Energy Calculation: The Gibbs free energy (G) of each conformer is calculated by adding the thermal correction to the electronic energy (or the single-point energy).

  • A-Value Calculation: The A-value is the difference in the Gibbs free energies of the axial and equatorial conformers: A-value = Gaxial - Gequatorial[10]

Visualizing the Workflows and Concepts

To further clarify the processes and relationships involved in conformational analysis, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_nmr Dynamic NMR Spectroscopy cluster_analysis Data Analysis prep Prepare Ethylcyclohexane in Low-Freezing Solvent acquire Acquire Spectra at Variable Low Temperatures prep->acquire observe Observe Signal Coalescence and Separation acquire->observe integrate Integrate Signals at Slow-Exchange Limit observe->integrate calc_keq Calculate Keq integrate->calc_keq calc_g Calculate ΔG° (A-value) calc_keq->calc_g vant_hoff Van't Hoff Plot (for ΔH° and ΔS°) calc_keq->vant_hoff

Figure 1. Experimental workflow for determining A-values using dynamic NMR spectroscopy.

computational_workflow cluster_build Structure Generation cluster_dft DFT Calculations cluster_analysis Energy Analysis build_ax Build Axial Conformer opt_ax Geometry Optimization (Axial) build_ax->opt_ax build_eq Build Equatorial Conformer opt_eq Geometry Optimization (Equatorial) build_eq->opt_eq freq_ax Frequency Calculation (Axial) opt_ax->freq_ax freq_eq Frequency Calculation (Equatorial) opt_eq->freq_eq get_g_ax Calculate G_axial freq_ax->get_g_ax get_g_eq Calculate G_equatorial freq_eq->get_g_eq calc_a Calculate A-value (G_axial - G_equatorial) get_g_ax->calc_a get_g_eq->calc_a

Figure 2. Computational workflow for determining A-values using DFT.

conformational_analysis cluster_concept Fundamental Concept cluster_methods Determination Methods cluster_application Application A_value A-Value (ΔG°) Experimental Experimental (e.g., Dynamic NMR) A_value->Experimental is measured by Computational Computational (e.g., DFT, Ab Initio) A_value->Computational is calculated by Drug_Design Drug Design & Development Experimental->Drug_Design informs Computational->Drug_Design informs

References

A Comparative Analysis of the Thermal Stability of Alkylcyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the thermal decomposition characteristics of short-chain alkylcyclohexanes reveals a nuanced interplay between the length of the alkyl substituent and the overall stability of the molecule. While a definitive, directly comparative study under identical conditions remains elusive in the current literature, a synthesis of available data from various experimental and theoretical investigations provides valuable insights for researchers, scientists, and drug development professionals.

Generally, the thermal stability of n-alkylcyclohexanes tends to decrease as the length of the alkyl chain increases. This trend is primarily attributed to the greater propensity for C-C bond scission within the longer alkyl groups, which often requires less energy than the initial ring-opening of the cyclohexane (B81311) moiety. The following guide summarizes key findings on the thermal stability of cyclohexane and its short-chain n-alkyl derivatives (methyl-, ethyl-, propyl-, and butylcyclohexane), presenting available quantitative data, outlining common experimental protocols, and visualizing the decomposition pathways.

Comparative Thermal Stability Data

The thermal stability of a compound is often quantified by parameters such as the onset temperature of decomposition and the activation energy (Ea) of the decomposition reaction. A higher onset temperature and a higher activation energy signify greater thermal stability. The data presented below has been compiled from multiple sources, and it is crucial to note that the experimental conditions under which these values were obtained vary significantly, which can influence the results.

CompoundAlkyl ChainMolecular FormulaOnset Temperature (°C)Activation Energy (Ea)Experimental Conditions
CyclohexaneNoneC₆H₁₂~1027-1727~385 kJ/molShock Tube (Isomerization to 1-hexene)
Methylcyclohexane-CH₃C₇H₁₄Data not availableData not availablePyrolysis has been studied in shock tubes.
Ethylcyclohexane-C₂H₅C₈H₁₆~500-570Data not availableSupercritical pyrolysis in a flow reactor.
Propylcyclohexane-C₃H₇C₉H₁₈~375-450283 kJ/molSealed stainless steel ampule reactors.
n-Butylcyclohexane-C₄H₉C₁₀H₂₀Data not availableData not availableTheoretical studies and pyrolysis rate modeling suggest lower stability than shorter chains.

Experimental Protocols

The determination of thermal stability parameters for hydrocarbons like alkylcyclohexanes typically involves one of the following experimental methodologies:

Sealed-Tube/Ampule Pyrolysis

This method is suited for studying thermal decomposition at relatively lower temperatures (typically 300-500°C) and over longer durations (minutes to hours).

  • Sample Preparation : A precise amount of the alkylcyclohexane is placed into a high-pressure tube or ampule, often made of stainless steel or quartz.

  • Inert Atmosphere : The container is purged with an inert gas (e.g., argon or nitrogen) and sealed to ensure that decomposition occurs in the absence of oxygen, preventing oxidation reactions.

  • Heating : The sealed container is placed in a furnace or oven and heated to a specific temperature for a set period. A series of experiments are conducted at different temperatures and durations.

  • Product Analysis : After cooling, the contents of the tube are carefully collected and analyzed, typically using gas chromatography (GC) to separate and quantify the remaining reactant and the various decomposition products. Mass spectrometry (MS) is often coupled with GC (GC-MS) to identify the products.

  • Kinetic Analysis : By measuring the extent of decomposition over time at different temperatures, the rate constants for the reaction can be determined. These rate constants are then used in an Arrhenius plot to calculate the activation energy (Ea) and the pre-exponential factor (A) for the decomposition reaction.[1]

graph TD A[Start] --> B{Sample Preparation}; B --> C{Purge with Inert Gas and Seal}; C --> D{Heat in Furnace at Set T and t}; D --> E{Cool Down}; E --> F{Product Collection}; F --> G{GC-MS Analysis}; G --> H{Kinetic Analysis}; H --> I[Determine Ea and A]; I --> J[End];

subgraph "Sealed-Tube Pyrolysis Workflow" A;B;C;D;E;F;G;H;I;J; end Workflow for Sealed-Tube Pyrolysis.

Shock Tube Experiments

Shock tubes are used to study chemical kinetics at very high temperatures (typically >1000 K) and for very short reaction times (microseconds to milliseconds).

  • Apparatus : A shock tube is a long tube divided by a diaphragm into a high-pressure "driver" section and a low-pressure "driven" section.

  • Gas Mixture Preparation : A dilute mixture of the alkylcyclohexane in an inert gas (e.g., argon or krypton) is introduced into the driven section.

  • Shock Wave Generation : The diaphragm is ruptured, causing the high-pressure driver gas to expand rapidly, generating a shock wave that travels through the driven section.

  • Rapid Heating : The shock wave compresses and heats the gas mixture to a high, uniform temperature and pressure in a very short time, initiating the decomposition.

  • Detection : The progress of the reaction behind the shock wave is monitored using various diagnostic techniques, such as laser absorption spectroscopy or time-of-flight mass spectrometry, to measure the concentration of reactants and products as a function of time.[2][3][4]

  • Data Analysis : The time-resolved species concentration data is used to determine reaction rates and validate chemical kinetic models.

High-level workflow of a shock tube experiment.

Decomposition Pathways

The thermal decomposition of alkylcyclohexanes is a complex process involving numerous elementary reactions. However, the initial steps are generally understood to follow a free-radical chain mechanism. The primary initiation pathways depend on the structure of the molecule.

  • Cyclohexane : For the parent cyclohexane, the most favorable initial step at high temperatures is the endothermic ring-opening through C-C bond fission to form a 1,6-hexyl diradical. This diradical can then isomerize to form 1-hexene, which is less stable and rapidly decomposes into smaller fragments.[5][6][7]

  • Alkylcyclohexanes : For alkyl-substituted cyclohexanes, there are two main competing initiation pathways:

    • Ring C-C Bond Scission : Similar to cyclohexane, a C-C bond within the ring can break, leading to a substituted diradical.

    • Side-Chain C-C Bond Scission : A C-C bond in the alkyl side chain can break. For longer chains, the bond beta to the ring is particularly susceptible to cleavage. This pathway often has a lower activation energy than ring-opening, especially for larger alkyl groups.[8]

Following initiation, the resulting radicals undergo a series of propagation steps, including hydrogen abstraction and β-scission, leading to the formation of a variety of smaller, more stable products such as alkenes (e.g., ethylene, propene), alkanes, and smaller cycloalkanes.

Generalized initial decomposition pathways.

References

Safety Operating Guide

Proper Disposal of 1,1-Diethylcyclohexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount to laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of 1,1-Diethylcyclohexane, a flammable and potentially hazardous compound. Adherence to these guidelines will help mitigate risks and ensure compliance with safety regulations.

Key Safety and Handling Information

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various chemical databases.

PropertyValueSource
Molecular Formula C₁₀H₂₀[1][2]
Molecular Weight 140.27 g/mol [1][3]
CAS Number 78-01-3[1]
Density 0.779 g/cm³[2]
Boiling Point 169.51 °C at 760 mmHg[2]
Flash Point 45.316 °C[2]
Vapor Pressure 2.037 mmHg at 25 °C[2]
Oral LD50 (rat) 64 mL/kg[1]
Skin LD50 (rabbit) 2500 uL/kg[1]
Inhalation LCLo (rat) 2000 ppm/4H[1]

Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to be conducted by trained personnel in a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing the appropriate PPE:

  • Nitrile gloves

  • Safety goggles with side shields or a face shield

  • A flame-retardant lab coat

  • Closed-toe shoes

2. Waste Collection:

  • Container Selection: Use a designated, leak-proof, and properly labeled hazardous waste container. The container must be compatible with flammable organic liquids. Glass or chemically resistant plastic containers are suitable.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Irritant").

  • Segregation: Do not mix this compound with incompatible waste streams, such as acids or oxidizers.[4]

3. Waste Transfer:

  • Perform all transfers of this compound into the waste container within a certified chemical fume hood to minimize the inhalation of vapors.

  • Use a funnel to avoid spills.

  • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

  • Securely cap the waste container immediately after transfer.

4. Temporary Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area.

  • The storage area should be well-ventilated and away from sources of ignition, such as heat, sparks, or open flames.

  • Ensure secondary containment is in place to capture any potential leaks.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow all institutional and local regulations for hazardous waste pickup and disposal.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_transfer Waste Transfer cluster_storage Storage & Disposal start Start: Identify this compound for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Ensure Safety container Select & Label Approved Hazardous Waste Container ppe->container Prepare for Collection fume_hood Work in a Chemical Fume Hood container->fume_hood Proceed to Transfer transfer Carefully Transfer Waste into Container fume_hood->transfer cap Securely Cap the Container transfer->cap Prevent Spills & Fumes storage Store in Designated Satellite Accumulation Area cap->storage Safe Temporary Storage ehs_pickup Arrange for EHS/ Contractor Pickup storage->ehs_pickup Follow Institutional Protocol end End: Disposal Complete ehs_pickup->end

Caption: Disposal workflow for this compound.

This structured approach to the disposal of this compound is designed to ensure the safety of laboratory personnel and the protection of the environment. By integrating these procedures into your standard laboratory practices, you contribute to a culture of safety and regulatory compliance.

References

Essential Safety and Logistical Information for Handling 1,1-Diethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for laboratory professionals working with 1,1-Diethylcyclohexane.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is expected to be a flammable liquid that can cause skin and eye irritation. Appropriate PPE is critical to ensure personal safety.

Recommended Personal Protective Equipment

Protection TypeRecommended Equipment
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield should be worn in situations with a high risk of splashing.
Skin Protection - Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally suitable for handling flammable solvents. Always inspect gloves for any signs of degradation or puncture before use. - Body Protection: A flame-retardant lab coat or chemical-resistant apron should be worn over personal clothing.
Respiratory Protection Work should be conducted in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage procedures is crucial for preventing accidents and ensuring a safe laboratory environment.

Handling Procedures:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Keep the container tightly closed when not in use.

  • Avoid contact with skin, eyes, and clothing.

  • Prevent the generation of vapors and mists.

  • Use non-sparking tools and explosion-proof equipment.[1]

  • Ground and bond containers when transferring the substance to prevent static discharge.

  • Keep away from heat, sparks, open flames, and other ignition sources. No smoking in the handling area.

Storage Procedures:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.

  • Keep containers tightly sealed to prevent the escape of flammable vapors.

  • Store in a designated flammables storage cabinet.

  • Ensure that an eyewash station and safety shower are readily accessible in the work area.[2]

Emergency Procedures: Spill and Exposure Response

Immediate and appropriate action is vital in the event of a spill or personal exposure.

Spill Response:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: Use a spill kit with absorbent materials like vermiculite (B1170534) or sand to contain the spill. Do not use combustible materials such as paper towels for large spills.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a designated, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.

First-Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential for environmental protection and regulatory compliance.

Waste Collection:

  • Container: Use a designated, leak-proof, and clearly labeled hazardous waste container made of a compatible material (e.g., glass or polyethylene).

  • Segregation: Do not mix this compound waste with incompatible chemicals, particularly oxidizing agents. Keep it separate from halogenated solvents.

  • Labeling: Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable Liquid").

Waste Storage and Disposal:

  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Keep the container closed except when adding waste.

  • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office in accordance with local, state, and federal regulations.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows for handling and disposing of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage Assess_Risks Assess Risks Don_PPE Don Appropriate PPE Assess_Risks->Don_PPE Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Use_Non_Sparking_Tools Use Non-Sparking Tools Work_in_Hood->Use_Non_Sparking_Tools Keep_Container_Closed Keep Container Closed Use_Non_Sparking_Tools->Keep_Container_Closed Store_in_Cabinet Store in Flammables Cabinet Keep_Container_Closed->Store_in_Cabinet Ensure_Ventilation Ensure Good Ventilation Store_in_Cabinet->Ensure_Ventilation

Caption: Workflow for the safe handling of this compound.

Disposal_Workflow cluster_collection Waste Collection cluster_disposal Storage & Disposal Use_Container Use Designated Container Segregate_Waste Segregate from Incompatibles Use_Container->Segregate_Waste Label_Container Label as Hazardous Waste Segregate_Waste->Label_Container Store_in_SAA Store in Satellite Area Label_Container->Store_in_SAA Arrange_Pickup Arrange for EHS Pickup Store_in_SAA->Arrange_Pickup

Caption: Procedural flow for the disposal of this compound waste.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.